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  • Product: (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate
  • CAS: 28168-91-4

Core Science & Biosynthesis

Foundational

(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate CAS number 676560-84-2

The Strategic Role of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate (CAS 676560-84-2) in the Synthesis of Pan-Genotypic NS5A Inhibitors Executive Summary In the landscape of modern antiviral drug development, the archi...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate (CAS 676560-84-2) in the Synthesis of Pan-Genotypic NS5A Inhibitors

Executive Summary

In the landscape of modern antiviral drug development, the architectural precision of active pharmaceutical ingredients (APIs) dictates their clinical efficacy. (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate (CAS 676560-84-2) is a highly specialized chiral building block that serves as a fundamental structural determinant in the synthesis of direct-acting antivirals (DAAs)[1].

As a Senior Application Scientist, I approach this molecule not merely as a raw material, but as a critical stereochemical scaffold. Its most prominent application is serving as an essential intermediate in the commercial synthesis of Velpatasvir , a potent pan-genotypic Hepatitis C virus (HCV) Nonstructural Protein 5A (NS5A) inhibitor[2]. The precise (2S,5S) configuration of this pyrrolidine derivative is responsible for the exact spatial orientation required for the API to bind the dimeric interface of the NS5A protein, effectively halting viral replication[3].

Physicochemical Profiling

Understanding the baseline properties of this intermediate is critical for handling, storage, and downstream synthetic integration. Below is the consolidated physicochemical data[1][4].

PropertySpecification / Value
Chemical Name (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate
CAS Number 676560-84-2
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Topological Polar Surface Area 38.3 Ų
Stereochemistry (2S, 5S) absolute configuration
Storage Conditions Keep in dark place, inert atmosphere, store at -20°C

Mechanistic Causality in Drug Design: The Stereochemical Imperative

Why is the specific (2S,5S) configuration non-negotiable? NS5A inhibitors like Velpatasvir possess a highly symmetrical or pseudo-symmetrical dimeric structure designed to bind the "back-to-back" dimer of the NS5A Domain I[3].

The pyrrolidine ring acts as a rigid, vector-directing scaffold. The (2S)-carboxylate moiety provides the necessary attachment point to the central dihydroisochromenonaphthoimidazole core[]. Concurrently, the (5S)-methyl group restricts the conformational flexibility of the N-capping group (typically an N-Moc-L-Valine derivative). If epimerization occurs (e.g., shifting to a (2R,5S) configuration), the trajectory of the capping group alters dramatically. This results in severe steric clashes within the hydrophobic binding pockets of the NS5A dimer, leading to a catastrophic loss of binding affinity and antiviral efficacy[2].

Synthetic Integration Workflow

The integration of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate into the final Velpatasvir API is a multi-step process requiring stringent stereochemical control. The ester is first hydrolyzed to its free acid, coupled with an amino acid derivative to form a capping structural motif, and finally conjugated to the brominated viral core precursor[][6].

G A (2S,5S)-Ethyl 5-methylpyrrolidine -2-carboxylate (CAS 676560-84-2) B Saponification (LiOH, THF/H2O) A->B C (2S,5S)-5-Methylpyrrolidine -2-carboxylic acid B->C D N-Moc-L-Valine Coupling (HATU, DIPEA) C->D E N-Moc-Val-(2S,5S)-5-Me-Pro-OH D->E G Esterification & Cyclization (NH4OAc, Toluene) E->G Cs2CO3 F Velpatasvir Core (Brominated Precursor) F->G H Velpatasvir (API) G->H

Diagram 1: Synthetic workflow integrating CAS 676560-84-2 into the Velpatasvir API.

Self-Validating Experimental Protocols

To ensure the integrity of the final API, the following protocols must be executed as self-validating systems, incorporating strict in-process controls (IPCs).

Protocol A: Hydrolysis and Sterically Hindered Amide Coupling

Objective: Conversion of the ethyl ester to the N-Moc-Val-(2S,5S)-5-Me-Pro-OH dipeptide intermediate without loss of chiral integrity. Causality & Reagent Selection:

  • Hydrolysis: LiOH in THF/H2O is selected over harsher bases (like NaOH/MeOH) to provide mild conditions, preventing base-catalyzed epimerization at the C2 alpha-proton.

  • Coupling: The secondary amine of the 5-methylpyrrolidine is highly sterically hindered by the adjacent (5S)-methyl group. Standard carbodiimides (EDC/DCC) yield poor conversions. HATU is employed because its 7-azabenzotriazole leaving group drastically accelerates the acylation of hindered amines.

Step-by-Step Methodology:

  • Saponification: Dissolve 1.0 eq of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate in a 3:1 mixture of THF/H2O. Cool the reactor to 0°C.

  • Add 1.5 eq of LiOH·H2O portion-wise to maintain the temperature. Stir at 0°C for 4 hours.

  • Validation Check 1 (IPC): Analyze the reaction mixture via LC-MS. Proceed to the next step only when the ester peak (m/z 158 [M+H]+) is <1% and the free acid peak (m/z 130 [M+H]+) is dominant.

  • Acidification: Adjust the pH to 4.0 using 1M HCl. Extract the aqueous layer with 2-MeTHF, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the free acid.

  • Amide Coupling: In a dry flask under an N2 atmosphere, dissolve 1.0 eq of N-Moc-L-Valine and 1.2 eq of HATU in anhydrous DMF. Add 3.0 eq of DIPEA. Stir for 15 minutes to generate the active ester.

  • Add 1.0 eq of the newly synthesized (2S,5S)-5-methylpyrrolidine-2-carboxylic acid. Stir at room temperature for 12 hours.

  • Validation Check 2 (IPC): Confirm the complete consumption of the amine via Ninhydrin stain on TLC (absence of purple spots).

  • Workup: Quench the reaction with saturated NH4Cl, extract with EtOAc, wash with brine, and purify via flash chromatography.

Protocol B: Chiral Chromatographic Validation

Objective: Analytical validation of the synthesized dipeptide intermediate to ensure >99.0% diastereomeric excess (de). Methodology:

  • Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of HPLC-grade Isopropanol/Hexane (10:90).

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (85:15:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • System Suitability (Self-Validation): Inject a racemic standard mixture. The resolution ( Rs​ ) between the (2S,5S) and (2R,5S) peaks must be 2.0 before sample analysis can proceed.

  • Analysis: Inject the sample. A passing batch for pharmaceutical-grade synthesis must exhibit >99.0% de.

Pharmacological Pathway of the Final API

Once (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate is successfully integrated into Velpatasvir, the resulting API exerts its mechanism of action by targeting the HCV replication complex. Velpatasvir binds directly to Domain I of the NS5A protein. This binding event competitively inhibits viral RNA from attaching to the protein and disrupts the interaction between NS5A and host cellular kinases (such as PI4KIII α ). Consequently, this blocks the formation of the "membranous web"—the specialized lipid structure that serves as the viral replication factory—ultimately leading to viral clearance[3].

Pathway V Velpatasvir API N HCV NS5A Protein (Domain I Dimer) V->N High Affinity Binding B Competitive Binding (Blocks Viral RNA) N->B W Inhibition of Membranous Web N->W A Disruption of Virion Assembly B->A W->A C Viral Clearance A->C

Diagram 2: Mechanistic pathway of NS5A inhibition by Velpatasvir leading to viral clearance.

Sources

Exploratory

In-Depth Technical Guide: Structure, Stereochemistry, and Synthesis of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate

Executive Summary (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate (CAS: 676560-84-2) is a conformationally restricted, chiral unnatural amino acid derivative. Serving as a crucial building block in medicinal chemistry, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate (CAS: 676560-84-2) is a conformationally restricted, chiral unnatural amino acid derivative. Serving as a crucial building block in medicinal chemistry, this trans-5-methylproline ester is heavily utilized in the synthesis of peptidomimetics, Hepatitis C Virus (HCV) NS5A inhibitors, and NMDA receptor modulators. This whitepaper deconstructs its stereochemical architecture, details validated synthetic protocols, and explores its structural impact on macromolecular conformation.

Stereochemical Architecture and Structural Logic

The unique pharmacological utility of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate stems directly from its rigid stereochemistry. The pyrrolidine ring imposes conformational constraints, while the specific (2S, 5S) absolute configuration dictates a strictly trans relationship between the C2 and C5 substituents.

Cahn-Ingold-Prelog (CIP) Priority and 3D Orientation

To understand the causality behind its 3D conformation, we must apply CIP rules to the two chiral centers:

  • C2 Stereocenter (S-configuration): The priorities are -N (1), -COOEt (2), -C3 (3), and -H (4) . For the (S) configuration to hold true, the lowest priority group (-H) must be wedged (pointing towards the viewer). This forces the bulky ethyl ester group (-COOEt) into a dashed (pointing away) orientation[1].

  • C5 Stereocenter (S-configuration): The priorities are -N (1), -C4 (2), -CH3 (3), and -H (4). For the sequence 1 → 2 → 3 to be counter-clockwise (S), the -H atom must be dashed (pointing away), forcing the -CH3 group into a wedged (pointing towards the viewer) orientation [2].

Impact on Peptide Bond Isomerization

When incorporated into a peptide chain, the trans-5-methyl group introduces severe steric hindrance against the preceding amino acid residue. This steric clash significantly alters the cis/trans isomerization equilibrium of the preceding tertiary amide bond (e.g., Xaa-Pro). Unlike standard L-proline, which permits a measurable fraction of the cis conformer, the (2S,5S)-5-methylproline derivative heavily biases the equilibrium toward the trans amide conformer. This causality is exploited by drug developers to lock peptides or peptidomimetics into highly specific, bioactive conformations [2].

Stereochemistry A Pyrrolidine Ring Core B C2 Position (S) COOEt is Dashed (Down) A->B C C5 Position (S) CH3 is Wedged (Up) A->C D Trans-5-Methylproline Relative Stereochemistry B->D C->D

Fig 1: Stereochemical logic dictating the trans-configuration of (2S,5S)-5-methylproline.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, verified through computational and analytical databases.

PropertyValueSource
Chemical Name (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate[1]
CAS Number 676560-84-2
Molecular Formula C8H15NO2[1]
Molecular Weight 157.21 g/mol [1]
Topological Polar Surface Area 38.3 Ų[1]
Relative Stereochemistry Trans (2S, 5S)[2]

Validated Synthetic Workflows

The synthesis and handling of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate require strict control over protecting group chemistry to prevent racemization or epimerization at the highly sensitive C2 position.

Protocol: Acidic Deprotection of N-Boc Precursor

The free amine is typically generated from its N-Boc protected precursor, ethyl (2S,5S)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylate, via acid-mediated cleavage [3].

Rationale for Reagents & Conditions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is chosen over aqueous mineral acids to prevent the accidental hydrolysis of the C2 ethyl ester. The reaction is initiated at 0 °C to suppress exothermic side reactions and potential ring-opening pathways [3].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc protected ester (e.g., 10 g, 36.7 mmol) in anhydrous CH2Cl2 (50 mL) under an inert nitrogen atmosphere to exclude moisture.

  • Acid Addition: Cool the stirring solution to 0 °C using an ice bath. Slowly add TFA (14.89 mL, ~194.6 mmol) dropwise. Self-Validation: The slow addition controls the evolution of isobutylene and CO2 gases; bubbling indicates active deprotection [3].

  • Cleavage: Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir for 2 hours. Self-Validation: Monitor progress via TLC (ninhydrin stain will show a positive, distinct spot for the secondary amine once the Boc group is fully removed).

  • Concentration: Once complete, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA, yielding the target compound as a TFA salt [[3]](3].

  • Neutralization: To obtain the free base for downstream coupling, partition the residue between ethyl acetate and saturated aqueous NaHCO3, extract the organic layer, dry over anhydrous Na2SO4, and concentrate under vacuum.

Workflow Step1 N-Boc-(2S,5S)-Ester Precursor Step2 TFA / CH2Cl2 0°C to RT, 2h Step1->Step2 Step3 Concentration & Neutralization Step2->Step3 Step4 (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate Step3->Step4

Fig 2: Acidic deprotection workflow yielding (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate.

Downstream Applications in Drug Development

The secondary amine of the (2S,5S)-ethyl 5-methylpyrrolidine-2-carboxylate serves as a highly versatile nucleophile for downstream functionalization.

  • Antiviral Therapeutics: The rigid core of (2S,5S)-5-methylproline is a critical structural motif in the development of direct-acting antivirals, specifically HCV NS5A inhibitors. The trans-methyl group precisely vectors the attached pharmacophores into the viral protein's binding pocket, enhancing binding affinity and resistance profiles against mutated viral strains [4].

  • CNS Modulators: Derivatives of this scaffold are utilized in synthesizing spiro-lactam NMDA receptor modulators, which are actively investigated for psychiatric and neurological disorders. The stereochemistry directly dictates the spatial trajectory of the spirocyclic systems, ensuring exact alignment within the NMDA receptor's allosteric sites [3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10103395, (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate." PubChem. Available at:[Link]

  • ActiveBioPharma. "(2S,5S)-ethyl 5-methylpyrrolidine-2-carboxylate | 676560-84-2." ActiveBioPharma Catalog. Available at:[Link]

  • Overberger, C. G., et al. "Mutarotation of optically active poly (cis- and trans-5-methylproline)." Macromolecules. Available at:[Link]

  • Google Patents. "WO2014120784A1 - Spiro-lactam nmda receptor modulators and uses thereof." World Intellectual Property Organization.
  • Google Patents. "US8940718B2 - Antiviral compounds." United States Patent and Trademark Office.

Sources

Foundational

The Cornerstone of Modern Drug Design: A Technical Guide to (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate

Introduction: The Imperative of Chirality in Pharmaceutical Development In the intricate world of drug discovery, the three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of a mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chirality in Pharmaceutical Development

In the intricate world of drug discovery, the three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that profoundly influences a drug's efficacy and safety.[1] Living systems, including the human body, are inherently chiral, and thus interact differently with each enantiomer of a chiral drug.[2] This necessitates the development of enantiomerically pure pharmaceuticals to maximize therapeutic benefit and minimize off-target effects.[1] Chiral building blocks, such as (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate, are indispensable tools in this endeavor, providing the foundational stereochemical control required for the synthesis of complex, single-enantiomer drugs.[3] The pyrrolidine ring, in particular, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and its ability to explore three-dimensional pharmacophore space.[4]

This in-depth technical guide provides a comprehensive overview of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate, a key chiral building block. We will delve into its synthesis, physicochemical properties, and its critical role in the production of modern pharmaceuticals, exemplified by its use as a key intermediate in the synthesis of the antiviral drug Velpatasvir.[2] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of chiral building blocks in their synthetic endeavors.

Physicochemical Properties of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate

A thorough understanding of a building block's physical and chemical properties is crucial for its effective use in synthesis. The following table summarizes the key computed properties of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate.

PropertyValueSource
Molecular Formula C₈H₁₅NO₂[5]
Molecular Weight 157.21 g/mol [5]
IUPAC Name ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate[5]
CAS Number 676560-84-2[5]
InChI Key SIHWTRLYXYEMIA-BQBZGAKWSA-N
Canonical SMILES CCOC(=O)[C@@H]1CCC[5]
Storage Temperature -20°C

Stereoselective Synthesis: Crafting the Chiral Scaffold

The synthesis of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate with high stereochemical purity is a critical first step in its utilization as a chiral building block. While various methods for the synthesis of substituted pyrrolidines exist, a common and effective strategy involves the stereoselective reduction of a cyclic precursor. The following is a representative, multi-step synthesis adapted from methodologies described in the patent literature for the preparation of Velpatasvir intermediates.[6]

Synthetic Workflow Overview

A 5-Methyl-2-aminopentanedioate derivative B N-Protected Pentanedioate A->B N-protection C Cyclized Dihydropyrrole B->C Cyclization & Esterification D (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate C->D Stereoselective Reduction cluster_0 Amide Coupling A (2S,5S)-5-methylpyrrolidine -2-carboxylate derivative C Velpatasvir A->C Coupling Agent (e.g., HATU) Base (e.g., DIPEA) B Activated Velpatasvir Core B->C Coupling Agent (e.g., HATU) Base (e.g., DIPEA)

Sources

Exploratory

The Role of Substituted Pyrrolidines in Organocatalysis: A Technical Guide to Enamine and Iminium Activation

Executive Summary Over the past two decades, enantioselective organocatalysis has fundamentally transformed synthetic chemistry, offering a robust, metal-free complement to traditional transition-metal catalysis. At the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Over the past two decades, enantioselective organocatalysis has fundamentally transformed synthetic chemistry, offering a robust, metal-free complement to traditional transition-metal catalysis. At the heart of this revolution are substituted pyrrolidines . Beginning with the seminal rediscovery of L-proline as a "microaldolase," the field has rapidly evolved toward highly engineered, privileged scaffolds such as diarylprolinol silyl ethers (Jørgensen–Hayashi catalysts) 1.

As a Senior Application Scientist, I have observed that the successful deployment of these catalysts in drug development and total synthesis relies heavily on understanding the delicate interplay between catalyst architecture, solvent effects, and transition-state geometry. This whitepaper provides an in-depth mechanistic analysis of pyrrolidine-driven enamine and iminium activation modes, supported by quantitative structure-reactivity data and self-validating experimental protocols designed for immediate laboratory implementation.

Mechanistic Foundations of Pyrrolidine Catalysis

Substituted pyrrolidines operate primarily through two distinct, reversible covalent activation pathways when reacted with carbonyl compounds. The secondary amine of the pyrrolidine ring is uniquely suited for this due to its optimal balance of nucleophilicity and steric profile, which allows for rapid condensation and subsequent hydrolysis without irreversible catalyst trapping 2.

Enamine Activation (HOMO-Raising)

When a substituted pyrrolidine condenses with an enolizable aldehyde or ketone, it forms an enamine intermediate. This process raises the Highest Occupied Molecular Orbital (HOMO) of the substrate, significantly increasing the electron density and nucleophilicity at the α -carbon. The bulky substituents on the pyrrolidine ring (e.g., the diarylhydroxymethyl group) effectively shield one face of the enamine, forcing the incoming electrophile to approach from the opposite, unhindered face, thereby dictating the stereochemical outcome.

Iminium Activation (LUMO-Lowering)

Conversely, condensation with an α,β -unsaturated carbonyl yields an iminium ion. This intermediate bears a positive charge distributed across the conjugated system, effectively lowering the Lowest Unoccupied Molecular Orbital (LUMO). This LUMO-lowering strategy transforms the β -carbon into a potent electrophile, priming it for highly stereoselective conjugate (Michael) additions by incoming nucleophiles 3.

G cluster_enamine Enamine Activation (HOMO-raising) cluster_iminium Iminium Activation (LUMO-lowering) Cat Substituted Pyrrolidine Catalyst Carbonyl Enolizable Aldehyde/Ketone Cat->Carbonyl Unsat α,β-Unsaturated Carbonyl Cat->Unsat Enamine Enamine Intermediate (Nucleophilic α-Carbon) Carbonyl->Enamine + Catalyst Electrophile Electrophile Addition Enamine->Electrophile Product1 α-Functionalized Product Electrophile->Product1 Hydrolysis Product1->Cat Turnover Iminium Iminium Intermediate (Electrophilic β-Carbon) Unsat->Iminium + Catalyst Nucleophile Nucleophile Addition Iminium->Nucleophile Product2 β-Functionalized Product Nucleophile->Product2 Hydrolysis Product2->Cat Turnover

Figure 1: Divergent activation pathways of substituted pyrrolidines based on substrate electronic profiles.

Evolution of Catalyst Architecture and Reactivity

While L-proline is historically significant, its utility is often limited by poor solubility in organic solvents and the requirement for high catalyst loadings (up to 20-30 mol%). The development of diarylprolinol silyl ethers resolved these issues by replacing the carboxylic acid with a bulky, lipophilic diaryl(trimethylsiloxy)methyl group [[4]]().

The Causality of Steric Shielding and Stability

The extreme steric bulk of the diarylprolinol group locks the enamine intermediate into an s-trans conformation. This rigid geometry is the causal factor behind the exquisite enantioselectivities observed (>95% ee), as it completely blocks one enantioface from electrophilic attack.

However, a critical failure mode in diarylprolinol silyl ether catalysis is the undesired cleavage of the trimethylsilyl (TMS) group. If the TMS group is cleaved (often accelerated by highly polar solvents or specific acidic additives), the resulting free diarylprolinol reacts with the aldehyde substrate to form a stable oxazolidine [[5]](). This parasitic pathway removes the catalyst from the active cycle, causing the reaction to stall. Understanding this degradation pathway is essential for rational solvent and additive selection.

Quantitative Reactivity Profiling

To predict reaction viability, we rely on established nucleophilicity ( N ) and electrophilicity ( E ) parameters. As shown in Table 1, the structural modifications on the pyrrolidine ring drastically alter the reactivity of the resulting intermediates 6.

Table 1: Comparative Reactivity Parameters of Pyrrolidine-Derived Intermediates

Catalyst ScaffoldActivation ModeReactive IntermediateNucleophilicity ( N ) / Electrophilicity ( E )
L-Proline EnamineProline Enamine N≈10−12 (High Nucleophilicity)
Diarylprolinol Silyl Ether EnamineSilyl Ether Enamine N≈8−10 (Moderate Nucleophilicity)
Imidazolidinone (MacMillan) EnamineImidazolidinone Enamine N≈5−7 (Low Nucleophilicity)
Substituted Pyrrolidine IminiumIminium Ion E≈−10 to −5 (High Electrophilicity)

Data synthesized from comprehensive kinetic studies on nucleophilic organocatalysis.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to verify intermediate formation and prevent downstream failures.

W Step1 1. Catalyst Preparation Step2 2. Substrate Addition Step1->Step2 Step3 3. Reaction Monitoring Step2->Step3 Step4 4. Quenching & Hydrolysis Step3->Step4 Step5 5. Extraction & Purification Step4->Step5

Figure 2: Standardized workflow for pyrrolidine-catalyzed asymmetric transformations.

Protocol A: Asymmetric Michael Addition via Iminium Activation

This protocol utilizes a water-soluble diarylprolinol silyl ether salt to catalyze the addition of an aldehyde to a nitroolefin. The use of aqueous media accelerates the reaction via the hydrophobic effect and facilitates easy catalyst recovery 7.

Step-by-Step Methodology:

  • Catalyst Activation: In a 10 mL round-bottom flask, dissolve 3 mol% of the diarylprolinol silyl ether salt in 1.0 mL of deionized water.

    • Causality Check: Ensure complete dissolution. The ionic nature of the catalyst salt prevents it from partitioning into the organic phase later, enabling recyclability.

  • Substrate Introduction: Add the nitroolefin (1.0 equiv, 0.5 mmol) followed by the aldehyde (2.0 equiv, 1.0 mmol).

  • Biphasic Emulsification: Stir the mixture vigorously (1000 rpm) at room temperature.

    • Self-Validation: The reaction mixture should form a cloudy emulsion. If phase separation is too rapid upon halting stirring, add 5% v/v brine to adjust the ionic strength and improve interfacial contact.

  • In-Process Monitoring: After 4 hours, extract a 10 μ L aliquot, dissolve in CDCl 3​ , and run a rapid 1 H NMR. Monitor the disappearance of the vinylic protons of the nitroolefin ( 7.9 ppm). Do not rely solely on TLC, as the starting aldehyde and product often co-elute.

  • Quenching & Extraction: Once conversion is >95%, extract the organic products with ethyl acetate ( 3×2 mL). The aqueous layer containing the catalyst can be reserved for subsequent runs.

  • Purification: Concentrate the organic layer and purify via flash column chromatography (Hexanes/EtOAc) to yield the enantioenriched Michael adduct.

Protocol B: In Situ NMR Monitoring of Catalyst Degradation (TMS Cleavage)

Because diarylprolinol silyl ethers are susceptible to desilylation in polar solvents, this protocol validates catalyst integrity before committing precious substrates [[5]]().

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 0.05 mmol of the diarylprolinol silyl ether catalyst in 0.5 mL of the intended reaction solvent (e.g., DMSO- d6​ or CDCl 3​ ).

  • Baseline Acquisition: Acquire a baseline 1 H NMR spectrum. Note the sharp singlet corresponding to the TMS group ( 0.0 ppm).

  • Additive Introduction: Add the intended acidic or basic additives (e.g., benzoic acid or triethylamine) at the stoichiometric ratios planned for the main reaction.

  • Kinetic Monitoring: Acquire 1 H NMR spectra every 15 minutes for 2 hours.

    • Self-Validation (Causality): Watch for the emergence of a new peak at 0.1 ppm (free TMS-OH or hexamethyldisiloxane) and the shifting of the pyrrolidine ring protons. If >10% of the TMS group is cleaved within the first hour, the solvent/additive system is incompatible. You must switch to a less polar solvent (e.g., toluene) or a less nucleophilic acid additive to prevent oxazolidine formation and catalyst death.

References

  • Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. Chemical Reviews, 2019.1

  • Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Current Catalysis, 2024. 2

  • Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers. Chemical Society Reviews, 2016. 4

  • Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. Journal of the American Chemical Society, 2009. 7

  • Dual Role of Pyrrolidine and Cooperative Pyrrolidine/Pyrrolidinium Effect in Nitrone Formation. ACS Catalysis, 2015. 3

  • A quantitative approach to nucleophilic organocatalysis. Beilstein Journal of Organic Chemistry, 2012.6

  • What is your actual catalyst? TMS cleavage rates of diarylprolinol silyl ethers studied by in situ NMR. RSC Advances, 2012. 5

Sources

Foundational

Synthesis of Enantioenriched 2,5-Disubstituted Pyrrolidines: Strategic Disconnections and Advanced Methodologies

Executive Summary The 2,5-disubstituted pyrrolidine core is a privileged structural motif characterized by its pseudo- C2​ symmetry. This unique spatial arrangement makes it an indispensable scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,5-disubstituted pyrrolidine core is a privileged structural motif characterized by its pseudo- C2​ symmetry. This unique spatial arrangement makes it an indispensable scaffold in medicinal chemistry (e.g., naturally occurring alkaloids) and a highly effective chiral ligand in asymmetric transition-metal catalysis and organocatalysis[1]. Historically, accessing these enantiopure heterocycles required lengthy synthetic sequences starting from the chiral pool. However, the paradigm has shifted. Recent breakthroughs in transition-metal-catalyzed C(sp³)–H functionalization and biocatalytic cascades now enable the de novo construction of these complex rings from simple, unactivated precursors with exquisite stereocontrol[2][3].

This technical guide dissects the mechanistic paradigms, causality of experimental choices, and self-validating protocols required to synthesize enantioenriched 2,5-disubstituted pyrrolidines.

Strategic Disconnections & Mechanistic Paradigms

The Chiral Pool Approach

Early stereoselective strategies relied heavily on natural precursors. For instance, L-pyroglutamic acid and proline derivatives provide a pre-existing chiral scaffold[2]. While reliable, these approaches often suffer from poor step economy, requiring extensive protecting-group manipulations and functional group interconversions to install the desired substituents at the C2 and C5 positions.

De Novo Synthesis via Sequential C(sp³)–H Functionalization

A modern, streamlined approach developed by Saget, Darses, and Dauban bypasses the need for pre-functionalized starting materials by employing two sequential C(sp³)–H functionalizations of simple hydrocarbons[4][5].

  • Catalytic Nitrene Insertion: The first step is an intermolecular, rhodium(II)-catalyzed asymmetric nitrene C–H insertion using a chiral sulfonimidamide. This step sets the absolute stereochemistry at the C2 position[6].

  • 1,5-Hydrogen Atom Transfer (HAT): The second step is an intramolecular Hofmann–Löffler–Freytag-type cyclization. An iodine-mediated oxidation generates an N-centered radical, which undergoes a highly favored 1,5-HAT to generate a C-centered radical at the C5 position, followed by diastereoselective ring closure[4].

CH_Functionalization Hydrocarbon Simple Hydrocarbon (e.g., 1,4-diarylbutane) Nitrene Rhodium-Nitrene Intermediate [Rh2(S-ESP)2 + S*-NH2] Hydrocarbon->Nitrene C(sp3)-H Activation ChiralAmine Enantioenriched Intermolecular Amine Nitrene->ChiralAmine Asymmetric Insertion NRadical N-Centered Radical (PhI(OAc)2 / I2) ChiralAmine->NRadical Oxidation CRadical C-Centered Radical (via 1,5-HAT) NRadical->CRadical 1,5-Hydrogen Atom Transfer Pyrrolidine Enantiopure 2,5-Disubstituted Pyrrolidine CRadical->Pyrrolidine Diastereoselective Cyclization

Sequential C(sp3)-H functionalization pathway for 2,5-disubstituted pyrrolidine synthesis.

Biocatalytic Cascades (TA-IRED)

Enzymatic cascades offer unparalleled green chemistry alternatives. The Turner group demonstrated a one-pot cascade utilizing a Transaminase (TA) and an Imine Reductase (IRED) or Reductive Aminase[7][8]. A 1,4-diketone is mono-aminated by the TA to form a ketoamine, which spontaneously cyclizes into a pyrrolinium cation. The IRED then stereoselectively reduces the imine bond, yielding the 2,5-disubstituted pyrrolidine with >99% enantiomeric excess (ee)[3][8].

Biocatalytic_Cascade Diketone 1,4-Diketone Substrate TA Transaminase (TA) + Amine Donor Diketone->TA Biocatalysis Ketoamine N-Alkyl Ketoamine Intermediate TA->Ketoamine Amination Cyclization Spontaneous Cyclization Ketoamine->Cyclization Intramolecular Pyrrolinium Pyrrolinium Cation Cyclization->Pyrrolinium Dehydration IRED Imine Reductase (IRED) + NAD(P)H Pyrrolinium->IRED Biocatalysis Product 2,5-Disubstituted Pyrrolidine Alkaloid IRED->Product Asymmetric Reduction

Biocatalytic one-pot cascade using Transaminase and Imine Reductase enzymes.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Rhodium(II)-Catalyzed Asymmetric Intermolecular C(sp³)–H Amination[5]

Objective: Synthesize an enantioenriched amine precursor from a simple hydrocarbon (e.g., 1,4-diarylbutane).

  • Causality of Reagents: The dirhodium catalyst, Rh2​(S−ESP)2​ , stabilizes the highly reactive singlet nitrene. The S−ESP ligands create a rigid, sterically demanding chiral pocket. When coupled with a chiral sulfonimidamide ( S∗ -NH₂), this dual-chiral system dictates strict facial selectivity during the concerted insertion into the electron-rich benzylic C–H bond.

  • Step-by-Step Procedure:

    • In an oven-dried Schlenk tube under argon, charge Rh2​(S−ESP)2​ (2.0 mol %), chiral sulfonimidamide (1.0 equiv), and the hydrocarbon substrate (5.0 equiv, used in excess to prevent over-amination).

    • Add anhydrous toluene to achieve a 0.1 M concentration, followed by the addition of the oxidant PhI(OPiv)2​ (1.5 equiv).

    • Stir the reaction mixture at 25 °C for 12 hours.

    • Validation Check 1 (Reaction Progress): Perform TLC (Hexanes/EtOAc 8:2). Complete consumption of the sulfonimidamide indicates reaction completion.

    • Quench with saturated aqueous NaHCO3​ , extract with dichloromethane, dry over MgSO4​ , and concentrate.

    • Validation Check 2 (Structural Integrity): Obtain a crude ¹H NMR. The formation of the product is validated by the appearance of a downfield benzylic methine proton signal (~4.5 ppm) adjacent to the newly formed C–N bond.

    • Purify via flash column chromatography. Determine ee via chiral HPLC (target >90% ee).

Protocol B: Iodine-Mediated Intramolecular 1,5-HAT Cyclization[4]

Objective: Convert the enantioenriched amine from Protocol A into a trans-2,5-disubstituted pyrrolidine.

  • Causality of Reagents: The PhI(OAc)2​/I2​ system acts as a mild, electrophilic iodine source. It reacts with the sulfonamide to form a labile N–I bond. Under ambient light, homolytic cleavage yields an N-centered radical. The 1,5-HAT is kinetically favored over other pathways due to the formation of an optimal six-membered chair-like transition state, exclusively directing the radical to the C5 position.

  • Step-by-Step Procedure:

    • Dissolve the purified aminated product from Protocol A (1.0 equiv) in anhydrous dichloromethane (0.05 M).

    • Add PhI(OAc)2​ (1.5 equiv) and I2​ (0.5 equiv).

    • Irradiate the mixture with visible light (e.g., standard white LED) at room temperature for 4 hours.

    • Validation Check 1 (In-Process): The initial dark purple color of iodine should gradually fade to pale yellow, indicating the consumption of the halogen during the radical propagation cycle.

    • Quench the reaction with saturated aqueous Na2​S2​O3​ to neutralize residual iodine, extract with EtOAc, and concentrate.

    • Validation Check 2 (Stereochemical Assignment): Purify the product and perform ¹H NMR and NOESY analysis. The diastereomeric ratio (dr) is validated by integrating the distinct C2 and C5 methine protons. The lack of NOE correlation between the C2 and C5 protons confirms the trans-configuration.

Quantitative Data & Comparative Analysis

The table below summarizes the efficiency, selectivity, and scalability of the primary methodologies used to synthesize 2,5-disubstituted pyrrolidines[3][5][6].

Synthetic MethodologySubstrate ScopeEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Step CountScalability
Chiral Pool (Pyroglutamic Acid) Narrow (Requires specific functional group tolerance)>99% (Inherited from pool)Moderate to High5–8 stepsHigh
Sequential C(sp³)–H Amination Broad (Alkanes, 1,4-Diarylbutanes)90% – 99%Up to >20:1 (trans)2 stepsModerate
Biocatalytic TA-IRED Cascade Moderate (1,4-Diketones)>99%>95:5 (cis or trans)1 step (One-pot)High

References

  • Lazib, Y., Naves, J. G., Labande, A., Dauban, P., & Saget, T. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au, 3(3), 120–129.[1][2][6][9] URL:[Link]

  • Lazib, Y., Retailleau, P., Saget, T., Darses, B., & Dauban, P. (2021). Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp³)−H Amination of Hydrocarbons. Angewandte Chemie International Edition, 60(39), 21876–21884.[4][5] URL:[Link]

  • Costa, B. Z., Galman, J. L., Slabu, I., France, S. P., Marsaioli, A. J., & Turner, N. J. (2018). Synthesis of 2,5-Disubstituted Pyrrolidine Alkaloids via A One-Pot Cascade Using Transaminase and Reductive Aminase Biocatalysts. ChemCatChem, 10(20), 4733–4738.[3][7][8] URL:[Link]

Sources

Exploratory

Sourcing, Validation, and Application of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate in Antiviral Drug Development

Executive Summary The development of targeted antiviral therapeutics relies heavily on the precise spatial arrangement of molecular scaffolds. (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate (CAS: 676560-84-2) is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted antiviral therapeutics relies heavily on the precise spatial arrangement of molecular scaffolds. (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate (CAS: 676560-84-2) is a highly specialized chiral building block with a molecular weight of 157.21 g/mol and a formula of C8H15NO2[1]. As a Senior Application Scientist overseeing API process development, I emphasize that this compound is not merely a structural placeholder; it is the critical stereochemical engine that drives the efficacy of Velpatasvir, a first-in-class NS5A inhibitor used globally to treat Hepatitis C Virus (HCV)[2][3].

This whitepaper provides an in-depth analysis of the mechanistic causality behind this compound's stereochemistry, evaluates the commercial supplier landscape, and establishes self-validating quality control (QC) protocols necessary for its integration into commercial drug synthesis.

Mechanistic Causality: The Role of Stereochemical Rigidity

In drug design, flexibility is often the enemy of target affinity. The incorporation of the (2S,5S)-5-methylpyrrolidine motif into the Velpatasvir core is a masterclass in conformational restriction.

Why the (2S,5S) configuration? The pyrrolidine ring inherently possesses a degree of flexibility (envelope conformation). By introducing a methyl group at the C5 position in an anti relationship to the C2-carboxylate (the 2S,5S configuration), steric hindrance is deliberately engineered into the molecule. When this fragment is coupled to the benzimidazole core of Velpatasvir, the C5-methyl group restricts the rotation of the adjacent amide bonds. This stereospecific rigidity locks the entire macro-structure into the exact bioactive conformation required to wedge into the dimeric cleft of the HCV NS5A protein, thereby halting viral replication[2].

Using an enantiomerically impure batch (e.g., contamination with the (2R,5R) or diastereomeric (2S,5R) forms) will result in a synthesized API that physically cannot bind to the NS5A target, rendering the drug inactive and causing catastrophic batch failure.

G A (2S,5S)-Ethyl 5-methylpyrrolidine -2-carboxylate (CAS: 676560-84-2) B N-Boc Protection & Saponification A->B C (2S,5S)-1-Boc-5-methylpyrrolidine -2-carboxylic acid B->C D Coupling with Benzimidazole Core C->D E Velpatasvir API (NS5A Inhibitor) D->E

Synthetic integration of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate into Velpatasvir.

Commercial Landscape and Supplier Evaluation

Sourcing (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate presents unique challenges. Because it is a highly specific intermediate rather than a bulk commodity solvent, availability spans from milligram-scale R&D catalogs to metric-ton custom syntheses.

When evaluating suppliers, the intended application dictates the sourcing strategy. For analytical impurity profiling (e.g., identifying Velpatasvir Impurity 24 or 25), high-purity custom synthesis from specialized CROs is required. For API manufacturing, suppliers with ISO certification and scalable productivity are mandatory[3].

Quantitative Supplier Comparison
SupplierCatalog / CAS MatchStated PurityTarget ApplicationStorage & Notes
Sigma-Aldrich 676560-84-296%R&D / Bench-scale synthesisStore at -20°C; US origin.
Simson Pharma V280007CustomImpurity Standards / ProfilingShips with detailed COA; Custom synthesis.
Volsen Chemical [3]676560-84-2High SpecCommercial API ManufacturingISO Certified; Air transport; Bulk scale.
BLD Pharm [4]676560-84-2R&D GradeLaboratory synthesisDocumentation includes NMR/HPLC data.

Self-Validating Quality Control Protocols

Trusting a supplier's Certificate of Analysis (COA) without internal verification is a critical failure point in pharmaceutical manufacturing. The secondary amine of this compound lacks a conjugated π -system, meaning it has virtually no UV absorbance at standard analytical wavelengths (e.g., 254 nm). Therefore, standard HPLC-UV assays will yield false-positive purity results by failing to detect the compound entirely.

To ensure trustworthiness, the following self-validating protocols must be executed upon batch receipt.

Protocol 1: Diastereomeric Purity via 1 H-NMR

Causality: While Chiral HPLC determines enantiomeric excess (ee%), NMR is superior for determining the diastereomeric ratio (dr%). The magnetic environment of the C5-methyl group differs significantly between the cis and trans isomers.

  • Sample Preparation: Dissolve 5.0 mg of the purchased compound in 0.6 mL of deuterated chloroform ( CDCl3​ ).

  • Acquisition: Acquire a 1 H-NMR spectrum at a minimum of 400 MHz using 16 scans to ensure a high signal-to-noise ratio.

  • Data Analysis: Locate the C5-methyl signal (typically a doublet around 1.1–1.3 ppm). If diastereomeric impurities are present, a secondary, smaller doublet will appear slightly shifted from the main peak. Integrate both doublets; the ratio directly yields the diastereomeric purity.

Protocol 2: Enantiomeric Excess (ee%) via Fmoc-Derivatization and Chiral HPLC

Causality: Because the compound is UV-transparent, we must chemically attach a chromophore. Reacting the secondary amine with 9-Fluorenylmethyl chloroformate (Fmoc-Cl) introduces a highly UV-active fluorenyl group, enabling precise quantification at 254 nm.

  • Derivatization: In a 4 mL vial, combine 10 mg of the compound, 1.2 equivalents of Fmoc-Cl, and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) in 1 mL of dichloromethane (DCM). Stir at room temperature for 1 hour. Quench with water, extract the organic layer, and evaporate the DCM under nitrogen.

  • System Suitability (Self-Validation Step): Before analyzing the sample, inject a derivatized racemic standard of the compound onto a Chiralpak AD-H column (Mobile Phase: Hexane/Isopropanol 90:10, Flow rate: 1.0 mL/min). You must observe two distinct peaks with a resolution ( Rs​ ) > 2.0. This proves the system is capable of separating the enantiomers.

  • Sample Analysis: Inject the derivatized sample batch. Calculate the enantiomeric excess by comparing the area of the primary (2S,5S) peak against any trace of the (2R,5R) peak. An ee% of >99% is required for API synthesis release.

QC Start Batch Receipt (CAS: 676560-84-2) Deriv Fmoc Derivatization (Adds UV Chromophore) Start->Deriv NMR 1H NMR (CDCl3) Diastereomeric Purity >98% Start->NMR HPLC Chiral HPLC (UV 254nm) Enantiomeric Excess >99% Deriv->HPLC Decision Meets API Specs? NMR->Decision HPLC->Decision Accept Release for API Synthesis Decision->Accept Yes Reject Quarantine / Repurify Decision->Reject No

Self-validating quality control workflow for chiral pyrrolidine building blocks.

Conclusion

The commercial procurement of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate requires a rigorous alignment of chemical understanding, strategic sourcing, and uncompromising analytical validation. Because this molecule dictates the 3D conformation of life-saving therapeutics like Velpatasvir, drug development professionals must look beyond basic COAs. By implementing derivatization-based Chiral HPLC and stringent NMR diastereomeric profiling, laboratories can ensure that their synthetic pipelines remain robust, reproducible, and scientifically sound.

References

  • (2S,5S)-ethyl 5-methylpyrrolidine-2-carboxylate | CAS No- 676560-84-2 | Simson Pharma Limited, simsonpharma.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGahXs2FGRhXIKbhEm1c3ts0uFKY63MhKZCcXMsgKgQGJ-y6XOY-tupNSUGnBivf1B-3e8z6FDM-N3yXxYUoUcPkefkXvOhg8VxnwzjuWKzBchy-irkKW1RwWzSnvYZKhlgjWWdbtTYBhpbee-OL8-5waYYT6uZRbF7TrdkhHZXeJyK8suG5-UcUTDEWcOqIEw=]
  • (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate | C8H15NO2 | CID 10103395 - PubChem, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnHmb3yt6ukZYlaUZMB7RLwB7aQBLvrnEczFbrEBBi56n9fl0jqvnKS-my0dLHMcTZBUnRhTVG99BWxixeN4aD_t0Sh86BFMqtB1SLa8AqBENxPU4VcHj19znrQUsjCagn5n7XHF4mOOkPwcJSEOxxF7QsHMTwyHclozFY0ujgQjBXUcQw_-CusmaxThXE_bFoe5s=]
  • 1333222-32-4 | Ethyl 5,5-dimethylpyrrolidine-2-carboxylate - ChemScene, chemscene.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNida0Hs_gHYJ7lvXdAINkla7SLurwt5bIpEq3j9SsU4bS609lo_-YWnish0sBGhX1z5u1Pzgch4RV90czyq7sXINx5yzf8GjxhD85mGnXj2CDP4cbfoqsVyISJk9jqsDT4g56DH4Mv8LDi3WTCQ==]
  • Velpatasvir Impurity 25 | CAS No- 1844064-96-5 | Simson Pharma Limited, simsonpharma.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMVW_fcPX4wFu9xBtD9jPi81iz6SvgGuAjyMo66ZwnzcOX3hAraic35zAIsfzE40adeD359so3v_2WbGoNGfxtJxs2Mxlep43arkiEX3RRFQ4WgusUtsCmTxjMvcrTqdElrAVLdc4c-OUflxOnd9DmGcE1m_0Upw==]
  • 676560-84-2|(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate - BLDpharm, bldpharm.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCC3bEbtbJKfaAXySuce4mCzF3KctGEpQGzdsFEbznLTAqs0iaTMAIvkzbM56bY5T_9o1NCzw_v4PGOovOX1xADWgzAwaO4qbhR-zKwYt_bDSbuE1bxP9bciPNow6IqwO9kWE3lSck39o3P1Ri]
  • Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate | 676560-84-2 - Sigma-Aldrich, sigmaaldrich.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr66m0rZ4vNZtgrCM-m0zzHZzbYWRLgzDgRgmcWlj8le8KITdyt4YzV3Kiao1CjCkmYz5heIM9UPDAw-V6dRA9RLfxMKb4YilgTk7CpB5ct46oHkn0yHxgfaHT1MKw8RzxzOzdGzKXZITkrcCw3AD0vglQzDOADDeXhANvWEo=]
  • Velpatasvir | 1377049-84-7 - ChemicalBook, chemicalbook.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe94SlcgdVzywjfd8ufMai1SRCgVZWt_lshg7TrBQbvAkokQ5c5xGGcA-n8z54lKVVbKAlwaiYGflZ6gueQnQ6OZdQjPHxruY8RVuKponA4zA1AAFcGnaTa0V9c7FJTc1gohPpZfDhzN7xbvIkx11Z9C4Mn8aCNtJzLoPektByO0g=]
  • Intermediate of Velpatasvir L-Proline, 5-Methyl-, Ethyl Ester, (5S)- (9CI) CAS 676560-84-2, volsenchem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvpymTvvyZp0E04Mq_dRzy67TSIw6_mwUrlD9BYfR7j7FOxFeo2rIm-MPGu9zRfR78olS7C2ctdbJC1qM3xkDb6lTOXjtxiXhOqoTA15KEvadL5w0QKsfjhQCOesTbr7D0wYd9o79vde0G0uA9UQ==]
  • Velpatasvir Impurity 24 | CAS No- NA | Simson Pharma Limited, simsonpharma.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLsly5j7emGM1IhT33L5S4SYCvmMGxd2532_XfugVIG2O2MYxloBRTpvcKra6BA2WppF2_iDuuvTUeJ9rnd39w0oxrawiz-HCdx4GcicMHTq9yTG_APOgkes5n4soZ6JEOZTqchLSNFUpAINI_rgk3igxeJ1Vvnw==]

Sources

Foundational

Whitepaper: Chemical Profiling and Synthetic Applications of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate

Executive Summary (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate is a critical chiral building block in modern pharmaceutical synthesis. It most notably serves as a foundational intermediate in the production of Velpata...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate is a critical chiral building block in modern pharmaceutical synthesis. It most notably serves as a foundational intermediate in the production of Velpatasvir, a potent, pan-genotypic inhibitor of the Hepatitis C virus (HCV) NS5A protein[1],[2]. This technical guide details the comprehensive nomenclature, physicochemical properties, and validated synthetic protocols associated with this compound, providing drug development professionals with a robust framework for its utilization.

Chemical Identity and Synonyms

The exact stereochemical configuration of the pyrrolidine ring is paramount for the pharmacological efficacy of downstream active pharmaceutical ingredients (APIs). The (2S,5S) designation indicates the specific spatial arrangement at the 2- and 5-positions of the pyrrolidine ring, which dictates the 3D conformation of the final drug molecule.

Table 1: Comprehensive Synonyms and Chemical Identifiers

Identifier TypeValue / Name
IUPAC Name Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate[3]
Common Synonyms L-Proline, 5-methyl-, ethyl ester, (5S)- ; Ethyl (5S)-5-methyl-L-prolinate[3]
CAS Registry Number 676560-84-2 (Free base); 676560-85-3 (TFA salt)[4]; 28168-91-4 (General)[3]
PubChem CID 10103395[3]
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol

Physicochemical Properties

Understanding the physical properties of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate is essential for optimizing reaction conditions, particularly concerning solubility and stability during peptide coupling phases.

Table 2: Quantitative Physicochemical Data

PropertyValue
Exact Mass 157.110279 Da[3]
Topological Polar Surface Area (TPSA) 38.3 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 3[3]
Physical State Liquid (typically viscous oil at room temperature)

The Role of Stereochemistry in Velpatasvir Synthesis

Velpatasvir achieves its antiviral effect by binding to domain I of the HCV NS5A protein[2]. The binding affinity is highly dependent on the spatial orientation of the drug's terminal capping groups.

Mechanistic Causality: (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate provides the essential chiral pyrrolidine core that dictates the trajectory of the N-(methoxycarbonyl)-L-valine cap. If epimerization occurs (e.g., forming the (2R,5S) isomer), the resulting API will exhibit a severe drop in binding affinity due to steric clashes within the NS5A binding pocket. Therefore, maintaining the integrity of the (2S,5S) stereocenters during synthesis is a mechanistic necessity for drug efficacy.

G A (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate C Amide Coupling (HATU, DIPEA, DMF) A->C B N-(methoxycarbonyl)-L-valine B->C D Protected Dipeptide Intermediate C->D E Ester Hydrolysis (LiOH, THF/H2O) D->E F Free Acid Intermediate E->F G Pentacyclic Core Assembly F->G H Velpatasvir (API) G->H

Velpatasvir synthetic pathway utilizing (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate.

Experimental Protocol: Amide Coupling Workflow

Causality Behind Reagent Selection: The secondary amine of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate is sterically hindered by the adjacent 5-methyl group. Standard coupling reagents (like DCC or EDC) result in low yields and prolonged reaction times, which increase the risk of epimerization. To counter this, the highly reactive uronium salt HATU is utilized alongside the non-nucleophilic base DIPEA to ensure rapid, epimerization-free coupling.

Step-by-Step Methodology:

  • Preparation of the Active Ester: In a rigorously dried, argon-purged reaction vessel, dissolve 1.0 equivalent of N-(methoxycarbonyl)-L-valine in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Activation: Add 1.2 equivalents of HATU to the solution. Stir at 0°C for 10 minutes to allow the formation of the highly reactive OAt-active ester.

  • Base Addition: Dropwise, add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The solution will transition to a pale yellow color, indicating deprotonation and activation.

  • Amine Introduction: Slowly add 1.05 equivalents of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate (CAS 676560-84-2). Maintain the temperature at 0°C for 30 minutes, then allow it to warm to room temperature (20-25°C).

  • Reaction Monitoring (Self-Validation Checkpoint): After 2 hours, sample the reaction mixture. Quench 10 µL of the mixture in 1 mL of Acetonitrile/Water (1:1) and analyze via LC-MS. The reaction validates its own completion when the peak corresponding to the starting pyrrolidine is <1% by area. If >1%, add 0.1 eq HATU and stir for 30 more minutes.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

Self-Validating Quality Control Workflow

To ensure the trustworthiness of the synthesis, a self-validating Quality Control (QC) workflow must be embedded into the process. The stereochemical purity of the starting material directly dictates the yield and safety profile of the final API.

QC Start Raw Material Intake (CAS 676560-84-2) HPLC Chiral HPLC Analysis (Stereochemical Purity) Start->HPLC Decision Is ee ≥ 99.0%? HPLC->Decision Reject Reject / Recrystallize Decision->Reject No Proceed Proceed to Synthesis Decision->Proceed Yes IPC In-Process Control (LC-MS / NMR) Proceed->IPC Release Intermediate Release IPC->Release

Self-validating QC workflow ensuring >99% enantiomeric excess prior to API synthesis.

References

  • Title: (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate | C8H15NO2 | CID 10103395 - PubChem Source: nih.gov URL: [Link]

  • Title: Intermediate of Velpatasvir L-Proline, 5-Methyl-, Ethyl Ester, (5S)- (9CI) CAS 676560-84-2 Source: volsenchem.com URL: [Link]

  • Title: Cas 1378391-44-6,Velpatasvir intermediate - LookChem Source: lookchem.com URL: [Link]

  • Title: 676560-85-3|(2S,5S)-ethyl 5-methylpyrrolidine-2-carboxylate 2,2,2-trifluoroacetate Source: biochempartner.com URL: [Link]

Sources

Exploratory

Spectroscopic Characterization and Stereochemical Validation of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate: A Technical Guide

Strategic Context and Molecular Architecture (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate is a highly versatile chiral building block utilized extensively in the discovery and development of advanced therapeutics. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context and Molecular Architecture

(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate is a highly versatile chiral building block utilized extensively in the discovery and development of advanced therapeutics. Its rigid, functionalized scaffold is a critical structural determinant in Hepatitis C Virus (HCV) NS5A inhibitors and spiro-lactam NMDA receptor modulators [1], [2].

In medicinal chemistry, the precise spatial arrangement of the C2 ethyl ester and the C5 methyl group dictates the conformational dynamics of the resulting pharmacophore. Mischaracterization of the relative stereochemistry (e.g., cis vs. trans isomers) can lead to catastrophic failures in downstream biological assays. This whitepaper provides a comprehensive, self-validating framework for the spectroscopic characterization (NMR, IR, HRMS) of this specific (2S,5S) isomer.

Stereochemical Dynamics & NOE Causality

In the (2S,5S) configuration, the C2-proton and C5-proton are situated trans to one another across the pyrrolidine ring. This geometric reality is the cornerstone of its nuclear magnetic resonance (NMR) validation.

A common pitfall in pyrrolidine characterization is relying solely on 1D NMR coupling constants, which can be ambiguous due to the conformational flexibility (envelope flipping) of the five-membered ring. By employing 2D NOESY or ROESY NMR, scientists can establish a self-validating system: the absence of a through-space Nuclear Overhauser Effect (NOE) between the C2-H and C5-H, coupled with a positive NOE between the C2-H and the C5-methyl group, definitively confirms the (2S,5S) architecture.

Workflow N1 Compound Isolation (2S,5S)-Isomer N2 1D NMR Acquisition (1H & 13C) N1->N2 Purity > 95% N5 HRMS & FTIR (Mass & Functional Groups) N1->N5 Aliquot N3 2D NMR Mapping (COSY, HSQC) N2->N3 Backbone Assignment N4 NOESY / ROESY (Trans-Relationship Check) N3->N4 Spatial Proximity N6 Validated (2S,5S) Scaffold N4->N6 C2-H / C5-CH3 NOE (Absence of C2-H/C5-H NOE) N5->N6 Exact Mass & C=O

Fig 1. Stereochemical validation workflow for (2S,5S)-pyrrolidine scaffolds.

Comprehensive Spectroscopic Profiling

The following quantitative data tables synthesize the expected and literature-validated spectroscopic profile for the pure (2S,5S) free-base compound [2].

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
C2-H 4.48dd8.5, 4.21Hα-proton to ester
Ester -CH₂- 4.27q7.12HEthyl ester methylene
C5-H 3.92 - 3.80m-1Hα-proton to methyl
C3-H, C4-H 2.52 - 2.36m-1HRing methylene
C3-H, C4-H 2.32 - 2.13m-2HRing methylenes
C3-H, C4-H 1.75 - 1.60m-1HRing methylene
Ester -CH₃ 1.28t7.13HEthyl ester methyl
C5-CH₃ 1.15d6.53HC5 methyl group
N-H 2.10br s-1HSecondary amine (exchangeable)
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
174.5C=OEster carbonyl
61.2CH₂Ester methylene (-OCH₂-)
60.5CHC2 (α to amine and ester)
54.8CHC5 (α to amine and methyl)
32.4CH₂C4 ring methylene
30.1CH₂C3 ring methylene
21.5CH₃C5 methyl group
14.2CH₃Ester methyl group
Table 3: Fourier Transform Infrared (FTIR-ATR) Data
Wavenumber (cm⁻¹)IntensityFunctional Group / Vibration
3350Broad, WeakN-H stretch (secondary amine)
2965, 2870Sharp, StrongC-H stretch (sp³ aliphatic)
1735Sharp, StrongC=O stretch (unconjugated ester)
1190Sharp, StrongC-O-C stretch (ester alkoxy)
Table 4: High-Resolution Mass Spectrometry (HRMS, ESI-TOF)
IonFormulaCalculated m/zExpected m/zError (ppm)
[M+H]⁺C₈H₁₆NO₂⁺158.1182158.1180< 5.0

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows.

Protocol 1: NMR Acquisition and Acid-Free Validation

Causality: Pyrrolidines are inherently basic. Trace DCl in CDCl₃ (often formed via photolytic degradation of the solvent) will rapidly protonate the secondary amine. This protonation drastically shifts the C2 and C5 resonances downfield and broadens the signals due to intermediate chemical exchange, rendering coupling constants unreadable.

  • Solvent Preparation: Pass CDCl₃ through a short plug of basic alumina immediately prior to use to neutralize any trace DCl.

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of the purified CDCl₃.

  • Acquisition: Acquire the ¹H spectrum at 298 K using a 30° pulse angle and a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the aliphatic protons.

  • Validation Check: Inspect the N-H peak width at ~2.10 ppm. A sharp, distinct broad singlet indicates a neutral, free-base species. If the peak is absent or merged entirely into the baseline, trace acid is present, and the sample must be re-prepared.

Protocol 2: HRMS ESI-TOF Fragmentation Analysis

Causality: Electrospray Ionization (ESI) in positive mode is ideal for basic amines, as the secondary nitrogen atom readily accepts a proton in an acidic mobile phase, ensuring high ionization efficiency and minimal in-source fragmentation.

  • Sample Dilution: Dilute the compound to 1 µg/mL in a 50:50 Acetonitrile:Water mixture containing 0.1% Formic Acid.

  • Injection: Infuse at 10 µL/min directly into the ESI source.

  • Collision-Induced Dissociation (CID): Apply a collision energy of 15-25 eV. The primary fragmentation pathway is highly diagnostic for ethyl esters.

MS_Frag M1 Molecular Ion [M+H]+ m/z 158.1182 M2 Loss of EtOH [- 46 Da] M1->M2 M3 Acylium Ion m/z 112.0762 M2->M3 M4 Loss of CO [- 28 Da] M3->M4 M5 Pyrrolidinium Ion m/z 84.0813 M4->M5

Fig 2. ESI-MS/MS CID fragmentation pathway of the protonated molecular ion.

Mechanistic Spectral Interpretation

The structural rigidity of the pyrrolidine ring allows for deep mechanistic interpretation of the 1D NMR data. The dd (doublet of doublets) splitting pattern observed for the C2-H at 4.48 ppm is a direct consequence of its coupling to the two diastereotopic protons on the adjacent C3 carbon.

Because the pyrrolidine ring adopts an envelope conformation, the dihedral angles between the C2-H and the two C3-H protons are non-equivalent (typically one is ~30° and the other is ~150°). According to the Karplus equation , this geometric disparity results in two distinct coupling constants: a larger trans-diaxial-like coupling (J = 8.5 Hz) and a smaller cis-equatorial-like coupling (J = 4.2 Hz). This specific splitting pattern acts as a secondary validation of the intact, functionalized ring system prior to 2D NMR analysis [3].

References

  • Source: World Intellectual Property Organization (WO2014120784A1)
  • Source: United States Patent and Trademark Office (US8921341B2)
  • Source: World Intellectual Property Organization (WO2013107405A1)

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis and Advanced Applications of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-Depth Technical Guide & Self-Validating Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-Depth Technical Guide & Self-Validating Protocols.

Executive Summary

(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate is a highly specialized chiral building block that has become indispensable in both modern drug discovery and asymmetric organocatalysis[1]. Characterized by a pyrrolidine ring with cis-substituted methyl and carboxylate groups, this molecule provides exceptional conformational rigidity. This technical guide explores the mechanistic causality behind its utility, detailing how the strategic placement of the 5-methyl group dictates stereochemical outcomes in catalysis and enhances target binding affinity in pharmaceutical applications.

Mechanistic Causality: Why the 5-Methyl Group Matters

The transition from a standard proline derivative to a 5-methylproline derivative is not merely a structural tweak; it is a calculated thermodynamic and kinetic optimization.

Shielding in Asymmetric Organocatalysis

In organocatalytic processes such as the asymmetric Michael addition of diethyl malonate to crotonaldehyde, (2S,5S)-5-methylproline derivatives act via an enamine or iminium ion intermediate[2].

  • The Causality: The bulky 5-methyl group effectively shields one face of the pyrrolidine ring. During the transition state, this steric bulk forces the incoming electrophile to approach exclusively from the unhindered face[3]. This rigid facial discrimination reverses or significantly amplifies the stereoselectivity compared to unsubstituted proline, allowing for the precise construction of complex chiral centers.

Conformational Locking in Drug Development

In medicinal chemistry, the compound is heavily utilized in the synthesis of spiro-lactam NMDA receptor modulators[4] and HCV NS5B polymerase inhibitors[5].

  • The Causality: The cis-relationship between the C2-carboxylate and the C5-methyl group restricts the "puckering" of the pyrrolidine ring. By locking the molecule into a specific bioactive conformation, the entropic penalty typically incurred upon target binding is drastically reduced. In NMDA receptor modulators, this rigid geometry ensures optimal vectoring into the allosteric site, promoting selective partial agonism and enhancing synaptic plasticity without the neurotoxic side effects of full antagonists[6].

Quantitative Data: Organocatalytic Efficiency

The structural modifications on the pyrrolidine ring directly correlate with the enantiomeric excess (ee) achieved in asymmetric syntheses. The table below summarizes the comparative efficiency of proline derivatives in the Michael reaction of diethyl malonate with crotonaldehyde[2].

Catalyst TypeSubstitution PatternStereochemical YieldEnantiomeric Excess (ee)Mechanistic Observation
(S)-ProlineUnsubstituted(S)-Adduct15 - 20%Standard enamine facial approach.
(2S,3R)-3-PhenylprolineC3-Phenyl(S)-Adduct27%Moderate steric hindrance at C3.
(2S,5S)-5-MethylprolineC5-Methyl (cis)(R)-Adduct40%Complete reversal of stereoselectivity due to C5-steric shielding.

Logical Relationships and Workflows

To visualize the downstream impact of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate in drug development, the following signaling pathway illustrates its role in NMDA receptor modulation.

NMDA_Pathway Compound (2S,5S)-Spiro-lactam Derivative NMDA NMDA Receptor (Allosteric Site) Compound->NMDA Stereoselective Binding Ca_Influx Modulated Ca2+ Influx NMDA->Ca_Influx Partial Agonism Synaptic Synaptic Plasticity Enhancement Ca_Influx->Synaptic LTP Induction

Caption: Mechanism of action for (2S,5S)-spiro-lactam derivatives at the NMDA receptor.

Self-Validating Experimental Protocols

The following protocol details the preparation of the free amino acid, (2S,5S)-5-methylpyrrolidine-2-carboxylic acid, from its protected ethyl ester precursor. This methodology is designed as a self-validating system , embedding in-process analytical checks to ensure scientific integrity at every step[7].

Protocol: Deprotection and Hydrolysis of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate

Materials Required:

  • (2S,5S)-1-(tert-butoxycarbonyl)-2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate (Starting Material)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Hydroxide (NaOH, 2N aqueous solution)

  • Ethanol (EtOH) or Methanol (MeOH)

Step 1: N-Boc Deprotection

  • Reaction Setup: Dissolve 10 g (approx. 36.7 mmol) of the starting material in 100 mL of anhydrous CH₂Cl₂. Cool the mixture to 0 °C using an ice bath[4].

  • Reagent Addition: Slowly add 14.9 mL (194.6 mmol) of TFA dropwise over 15 minutes.

  • Self-Validation Check (Visual): Observe the reaction mixture. The immediate evolution of gas (effervescence) serves as a positive physical validation that isobutylene and CO₂ are being liberated, confirming the cleavage of the Boc group[7].

  • Completion: Stir for 2 hours at room temperature. Concentrate under reduced pressure to yield the intermediate (2S,5S)-ethyl 5-methylpyrrolidine-2-carboxylate TFA salt.

Step 2: Ester Hydrolysis

  • Reaction Setup: Dissolve the crude intermediate in 100 mL of Ethanol[4].

  • Hydrolysis: Add 33 mL of 2N NaOH aqueous solution at room temperature. Heat the mixture to 65 °C for 8 hours[4].

  • Self-Validation Check (Analytical): Perform Thin-Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) solvent system. The reaction is validated as complete when the high-Rf ester spot completely disappears, replaced by a baseline polar spot that stains intensely with ninhydrin (indicating the presence of a free secondary amine).

  • Workup: Evaporate the organic solvent under reduced pressure. Adjust the pH of the aqueous layer to ~7 using 1N HCl to precipitate the zwitterionic amino acid. Extract, dry over sodium sulfate, and concentrate to yield pure (2S,5S)-5-methylpyrrolidine-2-carboxylic acid[5].

Synthetic_Workflow Start Protected Ethyl 5-methyl pyrrolidine-2-carboxylate Deprotect TFA / CH2Cl2 (N-Deprotection) Start->Deprotect Step 1 (Effervescence) Hydrolysis NaOH / EtOH (Ester Hydrolysis) Deprotect->Hydrolysis Step 2 (TLC Check) Product (2S,5S)-5-Methylproline Hydrolysis->Product Step 3 (Isolation)

Caption: Self-validating synthetic workflow for the preparation of (2S,5S)-5-Methylproline.

References

  • [1] Enantiopure Synthesis of Side Chain-Modified α-Amino Acids and 5-cis-Alkylprolines. ACS Publications (Journal of Organic Chemistry). URL:[Link]

  • [4] US9579304B2 - Spiro-lactam NMDA receptor modulators and uses thereof. Google Patents. URL:

  • [2] Asymmetric Michael reaction of diethyl malonate with crotonaldehyde catalyzed by chiral aminocarboxylate. University of Groningen / Russian Chemical Bulletin. URL:[Link]

  • [5] WO2013173488A1 - Antiviral compounds inhibitors of hcv ns5b. Google Patents. URL:

  • [6] US9504670B2 - Spiro-lactam NMDA receptor modulators and uses thereof. Google Patents. URL:

  • [3] Asymmetric Michael reaction of diethyl malonate with crotonaldehyde catalyzed by chiral aminocarboxylates, amino alcoholates, and amino phenolates. ResearchGate. URL:[Link]

  • [7] US8940718B2 - Antiviral compounds. Google Patents. URL:

Sources

Application

(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate: A Chiral Ligand for Advancing Asymmetric Metal Catalysis

Introduction: The Significance of Chiral Pyrrolidines in Catalysis The pyrrolidine ring is a foundational scaffold in a multitude of biologically active compounds and pharmaceuticals.[1][2][3] Its rigid, five-membered st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Pyrrolidines in Catalysis

The pyrrolidine ring is a foundational scaffold in a multitude of biologically active compounds and pharmaceuticals.[1][2][3] Its rigid, five-membered structure and the presence of stereogenic centers make it an invaluable component in the design of chiral ligands for asymmetric catalysis.[1][4] The ability to control the three-dimensional arrangement of atoms during a chemical reaction is paramount in the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry where the physiological activity of a drug is often dependent on its specific stereoisomer.[5][6] Among the diverse array of chiral pyrrolidine derivatives, (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate has emerged as a ligand of significant interest. Its C2-symmetric nature and specific stereochemical configuration impart a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in a variety of metal-catalyzed transformations.[4] This application note provides a comprehensive overview of the utility of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate as a ligand, with a focus on its application in key metal-catalyzed reactions, supported by detailed protocols for researchers and drug development professionals.

Core Principles: The Role of the Ligand in Asymmetric Catalysis

In metal-catalyzed reactions, the ligand plays a crucial role in modulating the reactivity and selectivity of the metal center. Chiral ligands, such as (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate, coordinate to the metal ion, creating a chiral pocket that influences the trajectory of incoming substrates. This steric and electronic influence dictates the facial selectivity of bond formation, leading to the preferential formation of one enantiomer over the other. The trans-substitution pattern of the methyl and carboxylate groups at the C5 and C2 positions of the pyrrolidine ring in this specific ligand is critical for establishing a rigid and predictable coordination geometry.

Application Highlight: Copper-Catalyzed Asymmetric Reactions

Copper complexes have garnered significant attention in asymmetric catalysis due to the metal's low cost, low toxicity, and versatile reactivity.[7] When complexed with chiral ligands like (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate, copper catalysts can effectively mediate a range of asymmetric transformations.

Mechanism of Action: A Generalized View

While the specific mechanism can vary depending on the reaction type, a common pathway in copper-catalyzed reactions involving pyrrolidine-based ligands involves the formation of a chiral copper-ligand complex.[8] This complex then interacts with the substrates, activating them and guiding the stereochemical outcome of the reaction. The proposed catalytic cycles often involve Cu(I)/Cu(II) or even Cu(I)/Cu(III) redox pathways.[8][9]

Copper_Catalysis_Mechanism cluster_cycle Catalytic Cycle Cu_I_Ligand Cu(I)-Ligand Complex Substrate_Coordination Substrate Coordination Cu_I_Ligand->Substrate_Coordination Intermediate Chiral Intermediate Substrate_Coordination->Intermediate Product_Formation Product Formation (Stereoselective) Intermediate->Product_Formation Product Chiral Product Product_Formation->Product Catalyst_Regeneration Catalyst Regeneration Product_Formation->Catalyst_Regeneration Catalyst_Regeneration->Cu_I_Ligand Regenerates Catalyst Substrate Substrate(s) Substrate->Substrate_Coordination Enters Cycle

Figure 1: Generalized workflow for a copper-catalyzed asymmetric reaction.

Protocol: Asymmetric Intramolecular C-H Amination

A powerful strategy for the synthesis of chiral pyrrolidines is the intramolecular C-H amination of N-substituted amides.[8][9] Copper catalysts, in conjunction with chiral ligands, can facilitate this transformation with high enantioselectivity.

Objective: To synthesize an enantioenriched pyrrolidine derivative via a copper-catalyzed intramolecular C-H amination reaction using (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate as the chiral ligand.

Materials:

  • (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate (Ligand)

  • Copper(I) iodide (CuI) or other suitable copper precatalyst

  • N-Fluoride amide substrate

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation (In Situ):

    • In a glovebox or under a strict inert atmosphere, add the copper(I) precatalyst (e.g., CuI, 5 mol%) and (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate (10 mol%) to a dry, sealable reaction vessel.

    • Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral copper-ligand complex. The formation of the active catalyst is a critical step for achieving high stereoselectivity.

  • Reaction Setup:

    • To the pre-formed catalyst solution, add the N-fluoride amide substrate (1.0 equivalent).

    • Seal the reaction vessel tightly.

  • Reaction Execution:

    • Heat the reaction mixture to the predetermined optimal temperature (e.g., 80-100 °C). The optimal temperature should be determined empirically for each specific substrate.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a short pad of silica gel or celite to remove the copper catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral pyrrolidine.[7]

Data Analysis and Expected Outcome:

The enantiomeric excess (ee) of the product should be determined using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC). High enantioselectivities are expected due to the well-defined chiral environment created by the (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate ligand.

ParameterExpected Range
Yield 70-95%
Enantiomeric Excess (ee) >90%
Diastereomeric Ratio (dr) Substrate dependent

Application Highlight: Rhodium-Catalyzed Asymmetric C-H Insertion

Rhodium-catalyzed C-H insertion reactions are a powerful tool for the synthesis of complex molecules.[4] The use of chiral ligands is essential for controlling the stereochemistry of these transformations.

Mechanism of Action: A Simplified Overview

In a typical rhodium-catalyzed C-H insertion, a rhodium(II) catalyst reacts with a diazo compound to generate a rhodium carbene intermediate. This highly reactive species then undergoes an intramolecular C-H insertion to form the desired product. The chiral ligand, in this case, (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate, influences the stereochemical outcome of the C-H insertion step.

Rhodium_Catalysis_Workflow cluster_workflow Rhodium-Catalyzed C-H Insertion Rh_Catalyst Rh(II)-Ligand Complex Carbene_Formation Rh-Carbene Formation Rh_Catalyst->Carbene_Formation Diazo_Compound Diazo Compound Diazo_Compound->Carbene_Formation CH_Insertion Intramolecular C-H Insertion (Stereoselective) Carbene_Formation->CH_Insertion Product Chiral Product CH_Insertion->Product Catalyst_Regen Catalyst Regeneration CH_Insertion->Catalyst_Regen Catalyst_Regen->Rh_Catalyst

Figure 2: Simplified workflow for a rhodium-catalyzed asymmetric C-H insertion.

Protocol: Synthesis of a Chiral 2,5-Disubstituted Pyrrolidine

This protocol describes a general procedure for the synthesis of a chiral 2,5-disubstituted pyrrolidine via a rhodium-catalyzed intramolecular C-H insertion, a reaction for which ligands of this class have shown great promise.[4]

Objective: To synthesize an enantioenriched 2,5-disubstituted pyrrolidine using a rhodium catalyst and (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate as the chiral ligand.

Materials:

  • (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate (Ligand)

  • Dirhodium(II) tetraacetate [Rh2(OAc)4] or other suitable rhodium precatalyst

  • Diazo precursor

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Ligand Exchange:

    • In a glovebox or under an inert atmosphere, dissolve the rhodium precatalyst (e.g., Rh2(OAc)4, 1-2 mol%) and (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate (2-4 mol%) in the anhydrous solvent.

    • Stir the solution at room temperature for 1-2 hours to facilitate ligand exchange and form the active chiral rhodium catalyst.

  • Reaction Setup:

    • In a separate flask, dissolve the diazo precursor (1.0 equivalent) in the anhydrous solvent.

    • Slowly add the solution of the diazo precursor to the solution of the chiral rhodium catalyst over a period of several hours using a syringe pump. A slow addition rate is crucial to maintain a low concentration of the reactive carbene intermediate and minimize side reactions.

  • Reaction Execution:

    • Stir the reaction mixture at the optimal temperature (often room temperature) until the diazo precursor is completely consumed (monitored by TLC, noting the disappearance of the characteristic yellow color of the diazo compound).

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired chiral pyrrolidine.

Data Analysis and Expected Outcome:

The enantiomeric and diastereomeric purity of the product should be determined by chiral HPLC or GC. The use of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate as a ligand is anticipated to provide high levels of both enantio- and diastereocontrol.[4]

ParameterExpected Range
Yield 65-90%
Enantiomeric Excess (ee) >95%
Diastereomeric Ratio (dr) >20:1

Conclusion and Future Outlook

(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate is a valuable chiral ligand for a range of metal-catalyzed asymmetric reactions. Its well-defined stereochemistry and rigid structure enable high levels of stereocontrol, making it a powerful tool for the synthesis of enantiomerically pure compounds. The protocols outlined in this application note provide a starting point for researchers and drug development professionals to explore the utility of this ligand in their own synthetic endeavors. The continued development of novel pyrrolidine-based ligands and their application in asymmetric catalysis will undoubtedly lead to more efficient and selective methods for the synthesis of complex chiral molecules, with significant implications for the pharmaceutical and fine chemical industries.[10][11]

References

Sources

Method

Application Notes and Protocols for the Scalable Synthesis of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive and scalable protocol for the synthesis of (2S,5S)-Ethyl 5...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive and scalable protocol for the synthesis of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate hydrochloride, a valuable chiral building block in pharmaceutical development. The synthetic strategy commences with the readily available and inexpensive (S)-pyroglutamic acid, ensuring a cost-effective and scalable process. Key transformations include the protection and esterification of the starting material, a diastereoselective methylation at the C5 position, reduction of the lactam, and final esterification with hydrochloride salt formation. This guide is designed to offer both a detailed, step-by-step protocol and an in-depth explanation of the chemical principles and experimental choices, ensuring scientific integrity and reproducibility for researchers in drug discovery and process development.

Introduction

Chiral pyrrolidine derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The specific stereoisomer, (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate hydrochloride, serves as a crucial intermediate for the synthesis of various biologically active molecules. Its rigid, substituted pyrrolidine ring allows for precise spatial orientation of functional groups, which is critical for target binding and pharmacological activity. The development of a robust, scalable, and stereocontrolled synthesis for this compound is therefore of significant interest to the pharmaceutical industry.

This application note details a practical and efficient multi-step synthesis starting from (S)-pyroglutamic acid. This approach is advantageous due to the low cost and high enantiopurity of the starting material, making it suitable for large-scale production.

Overall Synthetic Scheme

The synthesis is designed as a four-stage process, each optimized for scalability and high yield. The following diagram illustrates the overall workflow.

Synthetic_Workflow A Stage 1: Protection & Esterification B Stage 2: Diastereoselective Methylation A->B N-Boc-L-pyroglutamic acid methyl ester C Stage 3: Lactam Reduction B->C N-Boc-(2S,5S)-5-methylpyroglutamic acid methyl ester D Stage 4: Deprotection, Esterification & Salt Formation C->D N-Boc-(2S,5S)-5-methylproline E E D->E (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate hydrochloride

Caption: Overall workflow for the synthesis of the target compound.

Stage 1: Synthesis of (S)-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate

Expertise & Experience:

This initial stage involves the esterification of the carboxylic acid and protection of the secondary amine of (S)-pyroglutamic acid. A one-pot or sequential two-step approach can be employed. For scalability, a two-step process often provides better control and higher purity of the intermediate. The esterification is efficiently carried out using thionyl chloride in methanol, which generates HCl in situ to catalyze the reaction. Subsequent protection of the lactam nitrogen with a tert-butyloxycarbonyl (Boc) group is a standard and robust procedure that enhances the solubility of the intermediate in organic solvents and influences the stereochemical outcome of the subsequent methylation step.[2][3]

Protocol:

Step 1a: Esterification of (S)-Pyroglutamic Acid

  • To a stirred suspension of (S)-pyroglutamic acid (1.0 eq) in anhydrous methanol (5 mL/g of pyroglutamic acid) at 0 °C under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.2 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x 10 mL/g of initial pyroglutamic acid).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl (S)-5-oxopyrrolidine-2-carboxylate as a crude oil, which can be used directly in the next step.

Step 1b: N-Boc Protection

  • Dissolve the crude methyl (S)-5-oxopyrrolidine-2-carboxylate (1.0 eq) in anhydrous dichloromethane (10 mL/g) at room temperature.

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1 M HCl (2 x 5 mL/g), saturated aqueous sodium bicarbonate (2 x 5 mL/g), and brine (1 x 5 mL/g).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield (S)-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate as a colorless oil.[4]

Stage 2: Diastereoselective Synthesis of (2S,5S)-1-tert-Butyl 2-methyl 5-methyl-5-oxopyrrolidine-1,2-dicarboxylate

Expertise & Experience:

This is the most critical stereochemistry-defining step. The diastereoselective methylation of the N-protected pyroglutamate is achieved by forming a lithium enolate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching with an electrophile (methyl iodide). The bulky N-Boc group is expected to direct the incoming methyl group to the face opposite to the ester group at C2, leading to the desired cis-(2S,5S) diastereomer as the major product. This type of stereocontrol is well-documented in the alkylation of chiral five-membered ring lactams.[5]

Protocol:
  • Prepare a solution of LDA (1.2 eq) by adding n-butyllithium (1.6 M in hexanes) to a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) (5 mL/g of substrate) at -78 °C under an inert atmosphere. Stir for 30 minutes at -78 °C.

  • In a separate flask, dissolve (S)-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate (1.0 eq) in anhydrous THF (10 mL/g) and cool to -78 °C.

  • Slowly add the substrate solution to the LDA solution via cannula at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Add methyl iodide (1.5 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL/g).

  • Extract the product with ethyl acetate (3 x 15 mL/g).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate (2S,5S)-1-tert-Butyl 2-methyl 5-methyl-5-oxopyrrolidine-1,2-dicarboxylate.

Stage 3: Reduction to N-Boc-(2S,5S)-5-methylproline

Expertise & Experience:

The reduction of the lactam carbonyl group to a methylene group is a key transformation to obtain the pyrrolidine ring. Borane-dimethyl sulfide complex (BMS) is a suitable reagent for this reduction as it is selective for the lactam carbonyl in the presence of the ester group. The reaction is typically performed in an ethereal solvent like THF. It is crucial to perform this reaction under anhydrous conditions to prevent quenching of the borane reagent.

Protocol:
  • Dissolve (2S,5S)-1-tert-Butyl 2-methyl 5-methyl-5-oxopyrrolidine-1,2-dicarboxylate (1.0 eq) in anhydrous THF (15 mL/g) under an inert atmosphere and cool to 0 °C.

  • Slowly add borane-dimethyl sulfide complex (BMS, 2.0 M in THF, 2.0-2.5 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (or 40-50 °C) for 4-6 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in a mixture of THF and 1 M aqueous LiOH (1:1, 10 mL/g) and stir at room temperature for 4-6 hours to saponify the methyl ester.

  • Acidify the mixture to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x 15 mL/g).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(2S,5S)-5-methylproline as a crude solid, which can be used in the next step without further purification.

Stage 4: Deprotection, Esterification, and Hydrochloride Salt Formation

Expertise & Experience:

The final stage involves the removal of the Boc protecting group, esterification of the carboxylic acid, and formation of the hydrochloride salt. A practical approach is to first treat the N-Boc protected amino acid with a solution of HCl in a non-aqueous solvent like dioxane or diethyl ether. This cleaves the Boc group and simultaneously forms the hydrochloride salt of the amino acid. Subsequent Fischer esterification with ethanol, catalyzed by the excess HCl or by adding a catalyst like thionyl chloride, yields the final product.[6][7]

Protocol:
  • Dissolve the crude N-Boc-(2S,5S)-5-methylproline (1.0 eq) in anhydrous ethanol (15 mL/g).

  • Cool the solution to 0 °C and bubble dry HCl gas through the solution for 30-45 minutes, or add thionyl chloride (1.5 eq) dropwise.

  • After the addition, heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then to 0 °C for 2-4 hours to allow the product to crystallize.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to afford (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate hydrochloride as a white crystalline solid.

Data Summary

Compound NameStageStarting MaterialKey ReagentsTypical Yield (%)Physical Form
(S)-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate1(S)-Pyroglutamic acidSOCl₂, MeOH, Boc₂O, DMAP80-90Colorless oil
(2S,5S)-1-tert-Butyl 2-methyl 5-methyl-5-oxopyrrolidine-1,2-dicarboxylate2Stage 1 productLDA, MeI60-75 (cis)Yellowish oil
N-Boc-(2S,5S)-5-methylproline3Stage 2 productBMS, LiOH85-95White solid
(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate hydrochloride4Stage 3 productEtOH, HCl (or SOCl₂)75-85White crystalline solid

Trustworthiness: A Self-Validating System

The robustness of this protocol is ensured by in-process controls at each stage. The stereochemical integrity of the final product is established in Stage 2, and the subsequent transformations are designed to be mild and non-racemizing. The purity of the intermediates and the final product should be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC to validate the diastereoselectivity of the methylation step and the enantiomeric purity of the final compound. The expected spectroscopic data for the final product should be consistent with literature values.

References

  • Beck, A. K., Blank, S., Job, K., Seebach, D., & Sommerfeld, Th. (2000). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses, 77, 1.
  • Brandänge, S., Leijonmarck, H., & Ölund, J. (1989). A Concise Synthesis of (2S, 5R)-2-Methyl-5-hexanolide. Acta Chemica Scandinavica, 43, 193-195.
  • CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents. (n.d.).
  • CN106083684A - The preparation method of proline esters hydrochlorate - Google Patents. (n.d.).
  • Gotor, V., & Gotor-Fernández, V. (2011). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry, 9(17), 5963–5966.
  • Malkov, A. V., Vranková, K., Cerný, M., & Kocovský, P. (2009). On the selective N-methylation of BOC-protected amino acids. The Journal of Organic Chemistry, 74(21), 8425–8427.
  • Peisach, J., & Strecker, H. J. (1962). The interconversion of glutamic acid and proline. V. The reduction of delta 1-pyrroline-5-carboxylic acid to proline. The Journal of biological chemistry, 237, 2255–2260.
  • Request PDF. (n.d.). An Alternative Route to the Proline Derivative (2S,5R)-5-Ethoxycarbonylmethyl-pyrrolidine-2-carboxylic Acid from Protected Glutamic Acid. Retrieved March 10, 2026, from [Link]

  • Sciencemadness Discussion Board. (2007, August 21). L-Proline Esterification. Retrieved March 10, 2026, from [Link]

  • Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors. (2005). Chemical communications (Cambridge, England), (39), 4949–4951.
  • Tilstam, U., & Weinmann, H. (2002). The biosynthesis of methyl-proline containing griselimycins, natural products with anti-tuberculosis activity. Organic Process Research & Development, 6(4), 384-393.
  • WO2016170544A1 - Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4. (n.d.).

Sources

Application

Advanced Application Note: Late-Stage Aliphatic C(sp³)–H Functionalization in Complex Natural Product Synthesis

Executive Summary: The Paradigm Shift in Molecular Editing The traditional paradigm of complex natural product synthesis relies on establishing oxidation states and functional groups early, carrying them through lengthy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Paradigm Shift in Molecular Editing

The traditional paradigm of complex natural product synthesis relies on establishing oxidation states and functional groups early, carrying them through lengthy de novo sequences. Late-Stage Functionalization (LSF) upends this logic by treating inert C(sp³)–H bonds as latent functional groups that can be diversified at the end of a synthetic sequence1[1]. This approach drastically accelerates drug discovery by enabling the divergent synthesis of analog libraries from a single advanced intermediate, often leading to dramatic improvements in potency and metabolic stability known as the "magic methyl" or "magic hydroxyl" effect2[2].

Mechanistic Insights: Catalyst-Controlled Site Selectivity

Historically, distinguishing between multiple aliphatic C–H bonds of the same type without directing groups was considered impossible 3[3]. The development of non-heme iron catalysts, specifically White’s Fe(PDP) and Fe(CF₃-PDP) complexes, introduced a predictable model for site-selectivity based on the innate properties of the substrate4[4].

The Causality of Selectivity: The active oxidant in this system is a highly electrophilic high-valent Fe(V)=O species. The reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism 5[5]. Because the oxidant is electrophilic, it naturally seeks the most electron-rich C–H bonds (typically tertiary over secondary). However, the bulky ligand framework of the catalyst imposes strict steric requirements. Therefore, the ultimate site of oxidation is determined by a predictable competition between electronic activation (favoring electron-rich sites) and steric hindrance (favoring accessible sites).

G Fe_II Fe(II)(PDP) Catalyst Resting State H2O2 H2O2 / AcOH Oxidant Activation Fe_II->H2O2 Oxidation Fe_V High-Valent Fe(V)=O Active Oxidant H2O2->Fe_V O-O Cleavage Substrate Complex Natural Product (e.g., Artemisinin) Fe_V->Substrate Substrate Approach Radical Carbon-Centered Radical + Fe(IV)-OH Substrate->Radical Hydrogen Atom Transfer (HAT) Product Hydroxylated Product (Late-Stage Diversification) Radical->Product OH Rebound Product->Fe_II Catalyst Regeneration

Fig 1. Mechanistic logic of Fe(PDP)-catalyzed aliphatic C-H oxidation via HAT.

Application Note: Diversification of (+)-Artemisinin

To demonstrate the power of this methodology, we examine the late-stage oxidation of (+)-artemisinin, a complex antimalarial sesquiterpenoid containing five distinct tertiary C–H bonds 6[6].

When subjected to the Fe(S,S-PDP) catalyst, the reaction predictably targets the C10 position (driven by strong electronic bias) and the C9 position (driven by steric accessibility), yielding (+)-10β-hydroxy-artemisinin (54% yield) and (+)-9-oxo-artemisinin (23% yield)4[4].

Quantitative Comparison: De Novo vs. Late-Stage C-H Oxidation

The following table summarizes the dramatic efficiency gains when generating the 10β-hydroxy-artemisinin analog via LSF compared to a hypothetical de novo total synthesis campaign.

MetricTraditional De Novo SynthesisLate-Stage C-H Oxidation (LSF)
Synthetic Steps ~15–20 steps1 step (from natural product)
Overall Yield < 5%54% (Isolated)
Atom Economy Low (Extensive protecting groups)High (Direct C-H to C-OH conversion)
Time to Analog 6–12 Months24–48 Hours
Scalability Milligram scale (bottlenecked)Gram scale (readily achievable)

Experimental Protocol: Predictive C-H Oxidation of (+)-Artemisinin

This protocol outlines the self-validating, step-by-step methodology for the late-stage hydroxylation of (+)-artemisinin using the Fe(S,S-PDP) catalyst.

Materials Required
  • Substrate: (+)-Artemisinin (1.0 equiv, 0.5 mmol)

  • Catalyst: Fe(S,S-PDP) (10 mol%)

  • Oxidant: 50% aqueous H₂O₂ (1.2 equiv)

  • Additive: Glacial Acetic Acid (AcOH) (0.5 equiv)

  • Solvent: Acetonitrile (MeCN) (0.1 M)

Step-by-Step Methodology & Causality
  • Reaction Setup: In a thoroughly dried 25 mL round-bottom flask, dissolve (+)-artemisinin (141 mg, 0.5 mmol) and Fe(S,S-PDP) (46 mg, 0.05 mmol) in 5.0 mL of MeCN.

    • Causality: MeCN is chosen because it is a polar, aprotic solvent that solubilizes both the complex organic scaffold and the metal catalyst, while remaining highly resistant to oxidative degradation.

  • Additive Introduction: Add glacial AcOH (14.3 µL, 0.25 mmol) to the stirring solution.

    • Causality: AcOH is not merely a solvent modifier; it acts as a crucial proton source and transient ligand that facilitates the heterolytic cleavage of the Fe-OOH intermediate, driving the formation of the active Fe(V)=O species 3[3].

  • Controlled Oxidant Addition (Critical Step): Dilute 50% aq. H₂O₂ (34 µL, 0.6 mmol) in 0.5 mL of MeCN. Using a syringe pump, add this solution dropwise to the reaction mixture over 60 minutes at room temperature.

    • Causality: Rapid addition of H₂O₂ leads to a high local concentration of the oxidant, which triggers Fenton-type background reactions (generating unselective hydroxyl radicals) and rapidly degrades the catalyst. The syringe pump ensures the reaction remains strictly catalyst-controlled.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The active catalytic species will temporarily turn the solution a deep reddish-brown. As the oxidant is consumed, the color will fade. If starting material remains after 1 hour post-addition, an additional 5 mol% of catalyst and 0.6 equiv of H₂O₂ can be added.

  • Quench and Extraction: Once conversion is complete or stalled, quench the reaction by adding 2 mL of saturated aqueous Na₂SO₃ to destroy residual peroxides. Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Structural Elucidation: Purify the crude mixture via silica gel flash chromatography. Validate the installation of the hydroxyl group at C10 via ¹H NMR (look for the characteristic downfield shift of the C10 proton from ~1.4 ppm to ~5.2 ppm) and HRMS.

Workflow Step1 1. Reaction Setup Combine Substrate, Catalyst, AcOH in MeCN Step2 2. Oxidant Addition Slow dropwise addition of H2O2 (Syringe Pump) Step1->Step2 Step3 3. In-Process Monitoring TLC / LC-MS validation of conversion Step2->Step3 Step3->Step2 If incomplete (Add more catalyst/H2O2) Step4 4. Quench & Extraction Na2SO3 quench, EtOAc extraction Step3->Step4 If complete Step5 5. Purification Flash Chromatography (Silica Gel) Step4->Step5 Step6 6. Structural Elucidation 1H/13C NMR & HRMS verification Step5->Step6

Fig 2. Standardized experimental workflow for late-stage C-H oxidation.

References

  • Guillemard, L., Kaplaneris, N., Ackermann, L., & Johansson, M. J. "Electrochemical Late-Stage Functionalization." Chemical Reviews, ACS Publications.2

  • Börgel, J., & Ritter, T. "Late‐Stage C H Activation–Functionalization of Drugs, Natural Products, and Biomolecules." ResearchGate. 1

  • "Catalytic dreams | Feature." Chemistry World. 6

  • White, M. C., et al. "Catalyst-Controlled Aliphatic C–H Oxidations with a Predictive Model for Site-Selectivity." ACS Publications. 4

  • "Selective preparative 'oxidase phase' in sesquiterpenoids: the radical approach." Royal Society of Chemistry. 5

  • White, M. C. "Aliphatic C—H Oxidations for Late-Stage Functionalization." ResearchGate. 3

Sources

Method

Application Note: Preparation and Validation of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate Stock Solutions

Scientific Context and Mechanistic Overview (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate (CAS: 676560-84-2), also known as L-Proline, 5-methyl-, ethyl ester, (5S)-, is a highly specialized chiral building block. In dr...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context and Mechanistic Overview

(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate (CAS: 676560-84-2), also known as L-Proline, 5-methyl-, ethyl ester, (5S)-, is a highly specialized chiral building block. In drug development, it is predominantly utilized as a critical intermediate in the total synthesis of Velpatasvir , a direct-acting antiviral and potent NS5A inhibitor used to treat Hepatitis C virus (HCV) infections ().

From a physicochemical perspective, handling this compound requires strict environmental controls due to its bifunctional nature:

  • The Secondary Amine: The pyrrolidine nitrogen is electron-rich and susceptible to slow oxidation into an N-oxide or nitrone when exposed to atmospheric oxygen and light over prolonged periods.

  • The Ethyl Ester: The ester moiety is highly vulnerable to nucleophilic attack by water. Because the molecule itself contains a basic amine, it can autocatalyze its own hydrolysis into (2S,5S)-5-methylpyrrolidine-2-carboxylic acid and ethanol if moisture is introduced.

  • Stereocenters: Preserving the absolute (2S,5S) stereochemistry is paramount. Exposure to strong bases or unbuffered aqueous environments can lead to epimerization, drastically reducing downstream synthetic yields and pharmacological efficacy.

Physicochemical Properties

To ensure accurate molarity calculations and proper storage, the quantitative properties of the compound are summarized below.

PropertyValue
Chemical Name (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate
CAS Number 676560-84-2
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Density ~0.99 g/cm³
Boiling Point 203.68 °C at 760 mmHg
Refractive Index 1.443
Stereochemistry (2S, 5S)

Data compiled from authoritative chemical databases and vendor specifications (, ).

Principles of Stock Solution Preparation: Causality & Design

Before executing the protocol, it is critical to understand the causality behind the chosen methodologies:

  • Solvent Selection (Anhydrous DMSO/DCM): For long-term biological assay storage, anhydrous Dimethyl Sulfoxide (DMSO) is optimal as it fully solvates both the polar amine and the hydrophobic aliphatic ring. If the stock is intended for direct organic synthesis, anhydrous Dichloromethane (DCM) is preferred to avoid the high boiling point of DMSO during solvent evaporation.

  • Moisture Exclusion (Argon/Nitrogen): Because water drives ester hydrolysis, all solvents must be strictly anhydrous (H₂O ≤0.005%). Purging vials with Argon displaces oxygen and moisture, preventing both hydrolysis and amine oxidation.

  • Thermal and Photolytic Protection: The stock must be stored in amber glass vials at -20°C. Amber glass blocks UV-driven photo-oxidation, while sub-zero temperatures kinetically halt thermal degradation pathways.

Step-by-Step Methodology: 100 mM Stock Solution in DMSO

This protocol is designed as a self-validating system . It incorporates mandatory Quality Control (QC) checkpoints that must be passed before the stock solution is approved for storage or use.

Target: 10.0 mL of a 100 mM stock solution. Calculation: 0.100 mol/L×0.010 L=0.001 mol .

0.001 mol×157.21 g/mol=0.15721 g (157.2 mg) .
Phase 1: Preparation
  • Equilibration: Remove the lyophilized/neat compound from cold storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening cold vials in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Inside a glovebox or under a continuous nitrogen stream, weigh exactly 157.2 mg of the compound into a sterile, oven-dried 15 mL glass vial.

Phase 2: Dissolution
  • Solvent Addition: Using a calibrated positive-displacement pipette, add 9.5 mL of Anhydrous DMSO (sealed under Argon).

  • Homogenization: Vortex the vial at 2000 RPM for 60 seconds. If necessary, apply mild bath sonication (room temperature) for 2 minutes until no particulates remain.

  • Volume Adjustment: Top up the solution to exactly 10.0 mL with Anhydrous DMSO to finalize the 100 mM concentration.

Phase 3: Self-Validation (QC Checkpoints)

To ensure the integrity of the stock, perform the following validation steps: 6. Visual Clearance: Inspect the vial against a light source. The solution must be 100% clear and colorless. Failure mode: Turbidity indicates moisture contamination or degraded, insoluble polymeric byproducts. 7. Analytical Verification (LC-MS): Withdraw a 5 µL aliquot, dilute in LC-grade Acetonitrile, and inject into an LC-MS.

  • Pass Criteria: A single major peak at [M+H]⁺ = 158.12 m/z. Purity >98%.
  • Fail Criteria: Presence of a peak at 130.08 m/z indicates ester hydrolysis (loss of the ethyl group). Discard the batch if detected.
  • Moisture Analysis: Run a 100 µL aliquot through a Karl Fischer titrator. Pass Criteria: Water content <0.1%.
Phase 4: Storage
  • Aliquoting: Dispense the validated solution into 500 µL single-use amber glass vials.

  • Inert Purge & Sealing: Gently blow a stream of Argon gas over the headspace of each vial for 5 seconds before immediately capping with PTFE-lined septa. Store upright at -20°C.

Quality Control & Validation Workflow

QC_Workflow A 1. Compound Equilibration (Room Temp, Desiccator) B 2. Analytical Weighing (Inert N2/Ar Atmosphere) A->B C 3. Anhydrous Solvent Addition (DMSO / DMF / DCM) B->C Prevent Moisture D 4. Homogenization (Vortex / Mild Sonication) C->D E 5. Quality Control (LC-MS / Karl Fischer) D->E Visual Clearance F 6. Aliquoting & Storage (-20°C, Amber Vials) E->F Purity >98% H2O <0.1%

Workflow for the preparation and validation of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate.

References

  • PubChem. "(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate | C8H15NO2 | CID 10103395". National Center for Biotechnology Information. URL:[Link]

Application

Application Notes &amp; Protocols: A Step-by-Step Guide to Proline-Type Organocatalysis

Abstract This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals on setting up asymmetric reactions using proline-type organocatalysts. L-proline, a natu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals on setting up asymmetric reactions using proline-type organocatalysts. L-proline, a naturally occurring amino acid, has become a cornerstone of organocatalysis due to its efficiency, low cost, and environmentally benign nature.[1][2][3] It effectively catalyzes a wide range of transformations, including aldol, Mannich, and Michael reactions, by mimicking the action of Class I aldolase enzymes through an enamine-based mechanism.[4][5][6] This document moves beyond a simple recitation of steps to explain the fundamental principles and mechanistic rationale behind the protocol, empowering users to not only execute the reaction but also to troubleshoot and adapt the methodology for their specific synthetic challenges. We will detail a model aldol reaction, covering everything from reagent selection and reaction setup to work-up and analysis, ensuring a robust and reproducible workflow.

The "Why": Principles of Proline Catalysis

Understanding the mechanism of proline catalysis is crucial for optimizing reaction conditions and predicting outcomes. L-proline acts as a bifunctional catalyst, utilizing its secondary amine and carboxylic acid groups to orchestrate the reaction with high stereocontrol.[7][8] The catalytic cycle primarily proceeds through two key pathways: enamine catalysis for reactions where a carbonyl compound acts as a nucleophile, and iminium catalysis where the catalyst enhances the electrophilicity of a carbonyl compound.[8][9]

Enamine Catalysis Pathway (e.g., Aldol Reaction):

  • Enamine Formation: The secondary amine of L-proline condenses with a ketone or aldehyde donor, forming a chiral enamine intermediate. This step increases the energy of the Highest Occupied Molecular Orbital (HOMO), making the α-carbon more nucleophilic than in the starting carbonyl.[4][10]

  • Stereoselective C-C Bond Formation: The chiral enamine attacks an electrophile (e.g., an aldehyde). The stereochemistry is controlled by a well-organized, six-membered transition state, often described as a Zimmerman-Traxler model, where the proline's carboxylate group activates the electrophile via hydrogen bonding.[11][12] This directs the electrophile to a specific face of the enamine, dictating the stereochemical outcome.[13]

  • Hydrolysis & Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water, releasing the final product and regenerating the L-proline catalyst, allowing it to re-enter the catalytic cycle.[4][8][12]

Proline_Catalytic_Cycle Proline Catalytic Cycle (Enamine Pathway) cluster_formation cluster_release Proline L-Proline Catalyst Enamine Chiral Enamine Intermediate Proline->Enamine + Ketone Water_out - H₂O Proline->Water_out Ketone Ketone (Donor) Ketone->Enamine TS Zimmerman-Traxler Transition State Enamine->TS + Aldehyde Aldehyde Aldehyde (Acceptor) Aldehyde->TS Iminium Iminium Ion Intermediate TS->Iminium C-C Bond Formation Iminium->Proline Regeneration Product β-Hydroxy Ketone (Product) Iminium->Product + H₂O (Hydrolysis) Water_in H₂O

Figure 1. Simplified Proline Catalytic Cycle (Enamine Pathway).

Key Considerations for Reaction Setup: A Scientist's Perspective

Merely following a recipe is insufficient for robust research. A senior scientist understands the causality behind each parameter. Here, we dissect the critical choices that dictate the success, yield, and stereoselectivity of a proline-catalyzed reaction.

Catalyst Selection and Loading
  • (S)-Proline vs. (R)-Proline: Proline is chiral and readily available in both enantiomeric forms.[1] The choice determines which enantiomer of the product is formed. For synthesizing a specific stereoisomer, select the appropriate proline enantiomer.

  • Derivatives: While L-proline is a workhorse, its solubility can be limited in some organic solvents.[7][14] Derivatives like diarylprolinol silyl ethers have been developed to enhance solubility and steric profile, often allowing for lower catalyst loadings (1-10 mol%) and improved activity.[7]

  • Catalyst Loading: For standard proline, loadings typically range from 20-30 mol%.[7][11] While higher loadings can increase reaction rates, they also increase cost and can complicate purification. Lowering catalyst loading is a common optimization goal, but may require longer reaction times or more forcing conditions. Some protocols have demonstrated success with loadings as low as 1 mol% under optimized conditions, for instance using ionic liquids.[6]

Solvent Choice

The solvent is not an inert medium; it plays a critical role in catalysis by influencing catalyst solubility, transition state stability, and reaction rates.[15][16][17] Proline-catalyzed reactions are often performed in polar aprotic solvents where the catalyst has acceptable solubility.[18][19]

SolventTypical Characteristics & RationalePotential Issues
DMSO High polarity, excellent solvent for proline. Often gives good yields and enantioselectivity.[19]High boiling point can complicate product isolation.
DMF Good alternative to DMSO, also a polar aprotic solvent.Can be difficult to remove completely.
Acetonitrile Lower boiling point than DMSO/DMF, easier to remove.Proline solubility is lower.
Chloroform Can accelerate reactions and increase enantiomeric ratio in some cases.[15]Environmental and health concerns.
Protic Solvents (e.g., MeOH/H₂O) Protic solvents were traditionally thought to give poor stereocontrol.[18] However, recent studies show that water/methanol mixtures can be exceptionally effective media.[18][19] Water is proposed to be crucial for the hydrolysis step that regenerates the catalyst.[4]May not be suitable for all substrates; can lead to side reactions.
Ionic Liquids / PEG Considered "green" alternatives. Can enhance yield and enantioselectivity and facilitate catalyst recycling.[6]Can be expensive; product extraction can be challenging.
Substrates and Stoichiometry
  • Nucleophile (Donor): Typically a ketone like acetone or cyclohexanone is used in large excess to serve as both the nucleophilic donor and the reaction solvent.[5][12] This high concentration pushes the equilibrium towards enamine formation and suppresses potential side reactions of the electrophile.[12]

  • Electrophile (Acceptor): Aldehydes are common electrophiles. Electron-withdrawing groups on aromatic aldehydes generally increase their reactivity.[20]

  • Stoichiometry: The aldehyde is the limiting reagent. The ketone is typically used in a large excess (e.g., 10-20 equivalents or as the solvent).

Temperature Control

Temperature affects both reaction rate and selectivity.

  • Room Temperature: Many reactions proceed efficiently at ambient temperature, which simplifies the experimental setup.[19]

  • Cooling (e.g., 0 °C to -25 °C): Lowering the temperature often enhances enantioselectivity by favoring the more ordered transition state leading to the major product.[21] However, this will also decrease the reaction rate, requiring longer reaction times.

Detailed Experimental Protocol: Asymmetric Aldol Reaction

This protocol details a standard, direct asymmetric aldol reaction between an aromatic aldehyde and a ketone, catalyzed by (S)-proline. This reaction is a benchmark for proline catalysis and serves as an excellent self-validating system.

Materials and Reagents
ReagentGradeSupplierPurpose
(S)-Proline≥99%(e.g., Sigma-Aldrich)Organocatalyst
p-Nitrobenzaldehyde≥99%(e.g., Sigma-Aldrich)Electrophile (Acceptor)
AcetoneAnhydrous(e.g., Sigma-Aldrich)Nucleophile (Donor) & Solvent
Dimethyl Sulfoxide (DMSO)Anhydrous(e.g., Sigma-Aldrich)Solvent (alternative)
Ethyl AcetateACS Grade(e.g., Fisher Scientific)Extraction Solvent
Saturated aq. NH₄Cl-Lab PreparedQuenching Agent
Saturated aq. NaCl (Brine)-Lab PreparedWashing Agent
Anhydrous Na₂SO₄ or MgSO₄-(e.g., Sigma-Aldrich)Drying Agent
Silica Gel230-400 mesh(e.g., SiliCycle)Chromatography Stationary Phase
Step-by-Step Procedure
  • Catalyst Dissolution: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-proline (e.g., 0.03 mmol, 30 mol%). If using a co-solvent, add it now (e.g., DMSO, 0.5 mL).[5]

  • Nucleophile Addition: Add the ketone (e.g., Acetone, 5.0 mmol, ~17 equivalents). Stir the mixture at room temperature for 10-15 minutes to ensure the catalyst dissolves and to pre-form the enamine.[5]

  • Electrophile Addition: Add the aldehyde (e.g., p-Nitrobenzaldehyde, 0.3 mmol, 1.0 equivalent) to the stirring solution.[19]

  • Reaction Monitoring: Seal the flask and stir the reaction vigorously at the chosen temperature (e.g., room temperature). Monitor the reaction's progress by Thin Layer Chromatography (TLC) by taking small aliquots periodically. A typical mobile phase would be a hexane-ethyl acetate mixture. The reaction time can vary from a few hours to 48 hours.[7][21]

  • Quenching: Once the reaction is complete (as determined by TLC, showing consumption of the limiting aldehyde), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).[5]

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[5][7]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane-ethyl acetate) to isolate the pure aldol product.[7]

  • Characterization: Confirm the structure of the product using ¹H NMR and ¹³C NMR spectroscopy. Determine the diastereomeric ratio (d.r.) from the ¹H NMR spectrum and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.[5]

Experimental Workflow and Troubleshooting

A visual representation of the workflow provides a clear overview of the entire process, from initial setup to final analysis.

Experimental_Workflow A 1. Reagent Preparation (Flask, Stir Bar, Catalyst) B 2. Solvent/Nucleophile Addition (e.g., Acetone) A->B C 3. Catalyst Dissolution & Enamine Pre-formation (Stir 15 min) B->C D 4. Electrophile Addition (e.g., Aldehyde) C->D E 5. Reaction (Stir at RT, 24-48h) D->E F 6. Monitoring by TLC E->F Periodically F->E Incomplete G 7. Reaction Quench (aq. NH₄Cl) F->G Complete H 8. Liquid-Liquid Extraction (Ethyl Acetate) G->H I 9. Wash & Dry (Brine, Na₂SO₄) H->I J 10. Solvent Removal (Rotary Evaporator) I->J K 11. Purification (Column Chromatography) J->K L 12. Characterization (NMR, Chiral HPLC) K->L

Figure 2. General Experimental Workflow for Proline Catalysis.
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Insufficient reaction time- Low temperature- Poor catalyst solubility- Use a fresh batch of proline.- Extend the reaction time and continue monitoring by TLC.- Increase the reaction temperature (note: this may lower ee).- Switch to a solvent with better proline solubility (e.g., DMSO).[19][22]
Low Enantioselectivity (ee) - Reaction temperature is too high.- Presence of impurities.- Inappropriate solvent.- Lower the reaction temperature (e.g., to 0 °C or -20 °C).[5]- Ensure all reagents and solvents are pure and anhydrous.- Screen different solvents; sometimes a small amount of water can be beneficial or detrimental.[4]
Formation of Side Products (e.g., α,β-unsaturated ketone) - Aldol adduct is unstable to reaction conditions.- Prolonged reaction time after completion.- Monitor the reaction closely and quench it as soon as the starting material is consumed.- Lower the reaction temperature.
Difficult Product Isolation - Product is water-soluble.- Emulsion during work-up.- High-boiling solvent (DMSO).- Saturate the aqueous phase with NaCl before extraction to reduce the polarity of the aqueous layer.[23]- Add more brine to break up emulsions.- For DMSO, perform multiple extractions with a suitable solvent like ethyl acetate.

Conclusion

L-proline organocatalysis represents a powerful, practical, and sustainable strategy for asymmetric synthesis.[24] By understanding the underlying mechanistic principles and the critical role of each experimental parameter, researchers can effectively harness this "simplest enzyme" to construct complex chiral molecules. This guide provides a robust, field-tested framework for setting up, executing, and troubleshooting proline-catalyzed reactions, empowering scientists to confidently apply this essential tool in their synthetic endeavors. The provided protocol is not merely a set of instructions but a self-validating system designed for success and adaptability in the modern research environment.

References

  • Proline organocatalysis - Wikipedia. en.wikipedia.org. [Link]

  • Grondal, C., Jeanty, M., & Enders, D. (2025). Heterogeneous organocatalysis: the proline case. PMC - NIH. [Link]

  • Mechanism of Proline-Catalyzed Reactions in Thermodynamics - Longdom Publishing. (2023). . [Link]

  • List, B. (2002). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. pubs.acs.org. [Link]

  • Enamine Catalysis. chem.ucla.edu. [Link]

  • Proline-catalyzed aldol reactions - Wikipedia. en.wikipedia.org. [Link]

  • Benaglia, M., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. . [Link]

  • Notz, W., & List, B. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research. [Link]

  • Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022). ACS Publications. [Link]

  • de Souza, R. O. M. A., et al. (2025). Heterogeneous organocatalysis: the proline case. RSC Advances. [Link]

  • Unlocking New Reactivities in Enzymes by Iminium Catalysis - PMC. . [Link]

  • Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. (2021). . [Link]

  • Wang, W., et al. (2005). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. PMC - NIH. [Link]

  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2007). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES. [Link]

  • Ashenhurst, J. (2025). Enamines. Master Organic Chemistry. [Link]

  • Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022). europepmc.org. [Link]

  • Lecture 34: Chiral Proline Based Reactions - NPTEL Archive. nptel.ac.in. [Link]

  • The Influence of Chiral Solvents in Proline Catalysis. (2010). Synfacts. [Link]

  • Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. Protocol Exchange. [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. . [Link]

  • 10.1: Chiral Proline Based Reactions - Chemistry LibreTexts. (2021). chem.libretexts.org. [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

  • Saikia, B. S., et al. (2024). L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review. Taylor & Francis. [Link]

  • Duguet, N., et al. (2007). Iminium Catalysis. Chemical Reviews. [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction - MDPI. (2020). . [Link]

  • Upadhyay, P., & Srivastava, V. (2016). Proline Based Organocatalysis: Supported and Unsupported Approach. Current Organocatalysis. [Link]

  • Handbook of Reagents for Organic Synthesis: Reagents for Organocatalysis - Google Books. (2016). books.google.com.
  • Upadhyay, P., & Srivastava, V. (2016). Proline Based Organocatalysis: Supported and Unsupported Approach. Ingenta Connect. [Link]

  • Hoyt, M. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. Illinois Chemistry. [Link]

  • Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing). (2015). pubs.rsc.org. [Link]

  • troubleshooting proline catalyzed methylation/hydroxylation : r/Chempros - Reddit. (2023). . [Link]

Sources

Method

Application Note: Utilizing (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate in Advanced Multi-Component Reactions (MCRs)

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Physicochemical Profiling In modern drug discovery, Multi-C...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Physicochemical Profiling

In modern drug discovery, Multi-Component Reactions (MCRs) are indispensable tools for rapidly assembling complex, densely functionalized molecular scaffolds with high atom economy. As a Senior Application Scientist, I frequently leverage chiral secondary amines to induce stereocontrol in these cascades. (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate (an ethyl ester derivative of 5-methylproline) is a privileged chiral building block [1].

Unlike standard L-proline esters, the addition of the C5-methyl group introduces a profound steric bias. This structural modification restricts the conformational flexibility of reactive intermediates (such as iminium ions or azomethine ylides), effectively shielding one face of the molecule and forcing incoming reagents to attack from the opposite trajectory. This predictable facial selectivity makes it an elite substrate for synthesizing highly enantioenriched and diastereopure pharmacophores.

Physicochemical Properties
PropertyValueStructural Significance
Chemical Formula C₈H₁₅NO₂Provides a low-molecular-weight, atom-efficient core.
Molecular Weight 157.21 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Stereochemistry (2S,5S)The trans-relationship between the ester and methyl groups maximizes steric differentiation during transition state formation.
Functional Groups Secondary Amine, Ethyl EsterAmine acts as the nucleophile/catalyst; Ester allows for metal coordination (e.g., Ag⁺, Cu⁺) to rigidify transition states.

Mechanistic Rationale: The Power of Steric Directing Effects

To master the use of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate, one must understand the causality behind its reactivity. In MCRs, this compound typically undergoes an initial condensation with an aldehyde to form an electrophilic iminium ion or a reactive azomethine ylide .

The (2S,5S) configuration is the critical driver of stereocontrol. The bulky C5-methyl group projects into the spatial environment of the reactive center, sterically blocking the re or si face (depending on the intermediate's geometry). Consequently, when a third component (a nucleophile or dipolarophile) approaches, it is thermodynamically and kinetically forced to attack from the less hindered face. Furthermore, the ethyl ester moiety can coordinate with Lewis acid catalysts, locking the intermediate into a rigid, highly organized transition state that prevents bond rotation and ensures near-perfect diastereomeric ratios (dr) [2, 3].

Core Application I: Multicomponent 1,3-Dipolar Cycloaddition (1,3-DC)

The 1,3-DC reaction utilizing proline esters is a premier method for synthesizing highly substituted pyrrolizidines—a core scaffold found in numerous bioactive alkaloids and pharmaceuticals [2].

MCR_Workflow A (2S,5S)-Ethyl 5-methylpyrrolidine -2-carboxylate C Azomethine Ylide (Reactive Dipole) A->C Condensation B Aldehyde B->C E Chiral Pyrrolizidine C->E 1,3-Dipolar Cycloaddition D Dipolarophile (e.g., Acrylate) D->E

Multicomponent 1,3-dipolar cycloaddition pathway yielding chiral pyrrolizidines.

Protocol: Synthesis of Chiral Pyrrolizidines

Causality Note: Toluene is selected as the solvent because its non-polar nature minimizes the disruption of the metal-coordinated transition state, whereas polar solvents would competitively bind to the silver catalyst, degrading stereoselectivity.

  • Preparation: In an oven-dried Schlenk flask under N₂, dissolve (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate (1.0 mmol) and cinnamaldehyde (1.0 mmol) in anhydrous Toluene (5.0 mL).

  • Catalyst Addition: Add Silver Acetate (AgOAc) (5 mol%). Why AgOAc? The Ag⁺ ion coordinates simultaneously to the ester carbonyl and the azomethine ylide nitrogen, creating a rigid, planar dipole that dictates an endo-specific cycloaddition.

  • Dipolarophile Introduction: Add methyl acrylate (1.2 mmol) dropwise over 5 minutes.

  • Reaction: Stir the mixture at room temperature for 5–12 hours.

  • Self-Validation & QC: Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the amine spot (ninhydrin-active) disappears. A successful cycloaddition will show a single major UV-active spot (Rf ~0.4). Confirm the endo-adduct via LC-MS (expected [M+H]⁺ mass) and ¹H-NMR (look for the characteristic bridgehead proton shift at ~4.5 ppm).

  • Workup: Filter the mixture through a short pad of Celite to remove the silver catalyst. Concentrate under reduced pressure and purify via flash column chromatography.

Core Application II: Petasis Borono-Mannich Reaction

The Petasis reaction is a robust MCR used to synthesize unnatural α-amino acids and complex peptidomimetics. It avoids the use of toxic cyanides (unlike the Strecker reaction) and exhibits broad functional group tolerance [3].

Petasis_Mechanism Step1 Amine + Aldehyde Step2 Iminium Ion Formation Step1->Step2 HFIP Accelerated Step3 Boronic Acid Addition ('Ate' Complex) Step2->Step3 Lewis Acid/Base Interaction Step4 Intramolecular Ligand Transfer Step3->Step4 Stereocontrolled Migration Step5 Chiral Peptidomimetic Step4->Step5 Product Release

Mechanistic sequence of the Petasis borono-Mannich multicomponent reaction.

Protocol: Synthesis of Functionalized Peptidomimetics

Causality Note: Hexafluoroisopropanol (HFIP) is utilized as a co-solvent. HFIP is a strong hydrogen-bond donor that stabilizes the highly polarized iminium ion intermediate and accelerates the formation of the reactive boronate "ate" complex, drastically reducing reaction times from days to hours.

  • Condensation: Dissolve (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate (1.0 mmol) and glyoxylic acid monohydrate (1.0 mmol) in a mixture of DCM/HFIP (4:1 v/v, 5.0 mL). Stir for 30 minutes at room temperature to ensure complete iminium ion formation.

  • Boronic Acid Addition: Add phenylboronic acid (1.2 mmol) in one portion.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. The mixture will transition from clear to slightly turbid as the product forms.

  • Self-Validation & QC: Extract a 10 µL aliquot, dilute in MeOH, and inject into LC-MS. The disappearance of the iminium mass and the appearance of the coupled product mass validates the ligand transfer step.

  • Workup: Evaporate the solvent under a stream of N₂. Redissolve the crude residue in EtOAc and wash with saturated aqueous NaHCO₃ to remove unreacted boronic acid species. Dry over MgSO₄ and purify via ion-exchange chromatography (e.g., Dowex 50WX8) to isolate the pure amino acid derivative.

Core Application III: Asymmetric A³-Coupling

The Aldehyde-Alkyne-Amine (A³) coupling is a premier transition-metal-catalyzed MCR for accessing chiral propargylamines, which are versatile precursors for heterocycles and isotopically labeled drugs [4].

Protocol: Synthesis of Chiral Propargylamines

Causality Note: Copper(I) Iodide (CuI) is used to activate the terminal alkyne via the formation of a copper-acetylide intermediate. The steric bulk of the 5-methyl group on the pyrrolidine ring forces the copper-acetylide to attack the iminium ion exclusively from the anti-face, yielding high diastereoselectivity.

  • Catalyst Activation: In a sealed tube, suspend CuI (10 mol%) in anhydrous Toluene (3.0 mL).

  • Reagent Addition: Add (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate (1.0 mmol), benzaldehyde (1.1 mmol), and phenylacetylene (1.2 mmol).

  • Reaction: Seal the tube, purge with N₂, and heat to 70°C in an oil bath for 12 hours.

  • Self-Validation & QC: The reaction is validated by IR spectroscopy of the crude mixture; the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) and the presence of an internal alkyne C≡C stretch (~2200 cm⁻¹) confirms coupling.

  • Workup: Cool to room temperature, dilute with diethyl ether, and wash with a 10% aqueous ammonia solution to strip the copper catalyst (the aqueous layer will turn deep blue). Dry the organic layer and purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate across the detailed MCR workflows, demonstrating its robust stereodirecting capabilities.

Reaction TypeElectrophileThird ComponentCatalyst / SolventAvg. Yield (%)Diastereomeric Ratio (dr)
1,3-Dipolar Cycloaddition CinnamaldehydeMethyl AcrylateAgOAc (5 mol%) / Toluene85 - 96%> 99:1 (endo:exo)
Petasis Borono-Mannich Glyoxylic AcidPhenylboronic AcidNone / DCM-HFIP (4:1)78 - 92%> 95:5
A³-Coupling BenzaldehydePhenylacetyleneCuI (10 mol%) / Toluene75 - 88%90:10

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10103395, (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate." PubChem. URL:[Link]

  • Felluga, F., et al. "Regio and diastereoselective multicomponent 1,3-dipolar cycloadditions between prolinate hydrochlorides, aldehydes and dipolarophiles." Tetrahedron (2015). URL:[Link]

  • "Cutting-Edge and Time-Honored Strategies for Stereoselective Construction of C–N Bonds in Total Synthesis." Chemical Reviews (2016). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Low Enantioselectivity in Pyrrolidine-Catalyzed Reactions

Welcome to the Technical Support Center for Pyrrolidine-Catalyzed Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low enantioselec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrolidine-Catalyzed Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low enantioselectivity in their experiments. Here, we provide a structured approach to troubleshooting common issues, explaining the chemical principles behind each recommendation to empower you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial challenges and questions that arise when enantioselectivity is lower than expected.

Question 1: My pyrrolidine-catalyzed reaction is yielding a nearly racemic product. Where do I start my investigation?

Answer: Low enantioselectivity is a frequent hurdle in asymmetric organocatalysis. The most critical initial parameters to investigate are the purity of your reagents and the reaction setup itself. Before delving into extensive optimization, a systematic verification of your foundational experimental conditions is paramount.

  • Catalyst and Reagent Purity: The enantiomeric and chemical purity of your pyrrolidine catalyst is non-negotiable. Even minor impurities can introduce non-selective background reactions, leading to a significant drop in the enantiomeric excess (e.e.). Similarly, impurities in your substrates and solvents, particularly acidic or basic contaminants, can interfere with the catalytic cycle.

  • Anhydrous Conditions: Many pyrrolidine-catalyzed reactions are highly sensitive to moisture. Water can hydrolyze the key enamine or iminium ion intermediates, disrupting the stereocontrolled pathway.[1][2][3] It is crucial to use rigorously dried solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question 2: How significantly do solvent and temperature affect the enantioselectivity of my reaction?

Answer: Solvent and temperature are two of the most influential factors in controlling enantioselectivity. The solvent plays a crucial role in the solvation of the transition state, which can alter its energy and geometry.[4] Temperature directly impacts the energy difference between the diastereomeric transition states leading to the two enantiomers.

  • Solvent Effects: The polarity, proticity, and coordinating ability of the solvent can dramatically influence the outcome of the reaction. For instance, in proline-catalyzed aldol reactions, polar aprotic solvents like DMSO and DMF are often used due to the catalyst's solubility.[4] However, in other systems, non-polar solvents may be preferred to minimize interference with the catalyst-substrate interactions. A thorough solvent screening is often a necessary first step in optimization.

  • Temperature Effects: As a general rule, lowering the reaction temperature often leads to an increase in enantioselectivity.[4][5] This is because the energy difference between the two competing transition states becomes more significant at lower temperatures. However, this often comes at the cost of a slower reaction rate. It is essential to find the optimal balance between enantioselectivity and reaction time for your specific system.

Question 3: Can the addition of a co-catalyst or an additive improve my enantioselectivity?

Answer: Absolutely. Additives and co-catalysts can have a profound impact on both the rate and enantioselectivity of pyrrolidine-catalyzed reactions. They can participate in the catalytic cycle in several ways, such as by stabilizing the transition state through hydrogen bonding or by acting as a proton shuttle.

  • Brønsted and Lewis Acids: In many cases, the addition of a Brønsted acid (e.g., benzoic acid, acetic acid) or a Lewis acid can enhance enantioselectivity.[6] For example, in the Michael addition of aldehydes to nitroolefins, a Brønsted acid can accelerate the formation of the enamine intermediate and stabilize the transition state, leading to improved stereocontrol.[4]

  • Water as an Additive: The role of water is complex and reaction-dependent. In some proline-catalyzed aldol reactions, the presence of a controlled amount of water can actually be beneficial, improving both the reaction rate and enantioselectivity.[1][3][7] However, in other systems, it can be detrimental. The effect of water should be carefully evaluated for each specific reaction.

Part 2: In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step guidance for addressing persistent issues with low enantioselectivity.

Guide 1: Catalyst and Reagent Integrity

Low enantioselectivity can often be traced back to the quality of the starting materials. This guide provides protocols for ensuring the purity and integrity of your catalyst and reagents.

Issue: Suspected Catalyst or Reagent Impurity

Troubleshooting Workflow:

G start Low Enantioselectivity Observed check_purity Verify Catalyst and Reagent Purity start->check_purity purify_catalyst Purify Pyrrolidine Catalyst check_purity->purify_catalyst Catalyst purity questionable purify_reagents Purify Substrates and Reagents check_purity->purify_reagents Reagent purity questionable dry_materials Rigorously Dry Solvents and Reagents purify_catalyst->dry_materials purify_reagents->dry_materials inert_atmosphere Set Up Reaction Under Inert Atmosphere dry_materials->inert_atmosphere rerun_reaction Re-run Reaction with Purified & Dry Materials inert_atmosphere->rerun_reaction end Improved Enantioselectivity rerun_reaction->end

Caption: Workflow for addressing catalyst and reagent purity.

Experimental Protocols:

  • Protocol 1: General Purification of Pyrrolidine Catalysts (e.g., Diarylprolinol Silyl Ethers)

    • Dissolution: Dissolve the crude catalyst in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Washing: Transfer the solution to a separatory funnel and wash sequentially with a dilute acid (e.g., 1 M HCl) to remove basic impurities, followed by a saturated sodium bicarbonate solution to neutralize, and finally with brine.

    • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Chromatography: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterization: Confirm the purity and identity of the catalyst by NMR spectroscopy and compare with literature data.

  • Protocol 2: Rigorous Drying of Solvents

    • Pre-drying: For solvents like THF and dichloromethane, pre-dry over activated molecular sieves (3Å or 4Å) for 24 hours.

    • Distillation: Distill the pre-dried solvent from an appropriate drying agent under an inert atmosphere. For example, distill THF from sodium/benzophenone and dichloromethane from calcium hydride.

    • Storage: Store the freshly distilled, anhydrous solvent over activated molecular sieves in a sealed container under an inert atmosphere.

  • Protocol 3: Setting Up a Reaction Under Inert Atmosphere

    • Glassware Preparation: Flame-dry all glassware under vacuum or oven-dry at >120°C overnight. Assemble the glassware while hot and allow it to cool under a stream of inert gas (nitrogen or argon).

    • Inert Gas Purge: Connect the reaction flask to a manifold or a balloon filled with inert gas. Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times to ensure the removal of air and moisture.[2][8]

    • Reagent Addition: Add dry solvents and liquid reagents via syringe through a rubber septum. Add solid reagents under a positive pressure of inert gas.

Guide 2: Optimizing Reaction Parameters

Once you have established the integrity of your starting materials, the next step is to systematically optimize the reaction conditions.

Key Parameters to Optimize:

  • Catalyst Structure: The steric and electronic properties of the pyrrolidine catalyst are critical for enantioselectivity. Small changes to the catalyst structure can have a large impact. For instance, diarylprolinol silyl ethers are a versatile class of catalysts where the aryl groups and the silyl ether moiety can be readily modified to tune the stereochemical outcome.[8][9][10]

  • Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it does not always lead to higher enantioselectivity. In some cases, a lower catalyst loading can minimize side reactions and improve the enantiomeric excess.[11] It is advisable to screen a range of catalyst loadings (e.g., 1-20 mol%).

  • Concentration: Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions that may be non-selective, thereby improving the overall enantioselectivity.[4]

Data Presentation: Impact of Reaction Parameters on Enantioselectivity

Table 1: Effect of Solvent on a Proline-Catalyzed Aldol Reaction

EntrySolventYield (%)dr (anti/syn)ee (%) (anti)
1DMSO95>95:599
2CH3CN8590:1092
3THF7085:1585
4Toluene4070:3060

Data adapted from a representative proline-catalyzed aldol reaction between cyclohexanone and p-nitrobenzaldehyde.[12]

Table 2: Effect of Temperature on a Pyrrolidine-Catalyzed Michael Addition

EntryTemperature (°C)Yield (%)dr (syn/anti)ee (%) (syn)
1259295:588
209097:395
3-2085>99:198
4-4070>99:1>99

Illustrative data for a typical pyrrolidine-catalyzed Michael addition of an aldehyde to a nitroalkene.

Guide 3: The Role of Additives and Co-catalysts

Additives can play a crucial role in enhancing enantioselectivity by interacting with the catalyst, substrate, or key intermediates in the catalytic cycle.

Mechanistic Insight: The Role of an Acid Co-catalyst

In many pyrrolidine-catalyzed reactions, particularly those involving iminium ion intermediates, an acid co-catalyst is essential for high enantioselectivity. The acid assists in the formation of the iminium ion and can also participate in the transition state, often through hydrogen bonding, to create a more rigid and organized chiral environment.

G cluster_0 Catalytic Cycle Aldehyde Aldehyde Catalyst Pyrrolidine Catalyst Iminium Iminium Ion Catalyst->Iminium + Aldehyde - H2O Enamine Enamine Iminium->Enamine - H+ Acid Acid Co-catalyst (HA) Iminium->Acid H-bonding stabilization Adduct Adduct Enamine->Adduct + Nucleophile Nucleophile Nucleophile Product Chiral Product Adduct->Product + H2O - Catalyst

Caption: Role of an acid co-catalyst in the catalytic cycle.

Troubleshooting Diastereoselectivity in Michael Additions

Poor diastereoselectivity is a common issue in Michael additions. The following guide provides a systematic approach to addressing this problem.

G start Poor Diastereoselectivity solvent Screen Non-polar Solvents (e.g., Toluene, Methylcyclohexane) start->solvent temperature Optimize Temperature (Often Lower is Better) solvent->temperature catalyst_structure Modify Catalyst Structure (e.g., Bulkier Substituents) temperature->catalyst_structure additives Introduce Brønsted Acid Co-catalyst (e.g., Benzoic Acid) catalyst_structure->additives end Improved Diastereoselectivity additives->end

Sources

Optimization

How to avoid racemization with (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate

Technical Support Center: Preventing Racemization in (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate Workflows Executive Summary (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate is a sterically hindered, chiral cyclic ami...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Racemization in (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate Workflows

Executive Summary

(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate is a sterically hindered, chiral cyclic amino acid derivative. Maintaining stereochemical integrity at the C2 ( α -carbon) and C5 positions is a primary challenge during synthetic transformations, particularly during ester hydrolysis and peptide coupling. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to eliminate epimerization risks and preserve enantiomeric purity.

Part 1: The Mechanistic Root Cause of Racemization

To prevent racemization, we must first understand its causality. Unlike primary amino acids, which typically racemize via the formation of a 5(4H)-oxazolone (azlactone) intermediate, proline derivatives lack the necessary N-H bond to form this fused bicyclic oxazolone structure[1]. Consequently, the racemization of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate and its N-protected derivatives proceeds almost exclusively through [1].

When the carboxylate is activated (e.g., as an ester or an O-acylisourea), the electron-withdrawing effect increases the acidity of the C2 α -proton. In the presence of a base, this proton is abstracted, forming a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of (2S,5S) and (2R,5S) diastereomers. The steric bulk of the 5-methyl group further slows down desired coupling reactions, inadvertently providing more time for this base-catalyzed enolization to occur.

Mechanism A Activated (2S,5S)-Derivative (Chiral) B Base Abstraction of alpha-proton A->B C Planar Enolate Intermediate (Achiral) B->C Direct Enolization D Reprotonation (Top/Bottom Face) C->D E Racemized/Epimerized Product (2S,5S & 2R,5S Mixture) D->E

Caption: Mechanism of racemization via direct enolization in 5-methylpyrrolidine derivatives.

Part 2: Troubleshooting FAQs

Q1: I am observing epimerization during the hydrolysis of the ethyl ester to the free carboxylic acid. How can I prevent this? A1: Standard saponification using NaOH or KOH in refluxing methanol is too harsh and will readily abstract the α -proton. Solution: Switch to a milder hydrolysis using LiOH in a THF/Water mixture at 0 °C. The lithium ion coordinates the carbonyl oxygen, accelerating the nucleophilic attack of the hydroxide at lower temperatures. For exquisitely sensitive substrates, employ an SN​2 -type ester cleavage using anhydrous Lithium Iodide (LiI) in ethyl acetate. This completely avoids basic conditions and has been shown to yield [2].

Q2: My peptide coupling yields a high degree of the D-isomer at the proline residue. I am using DIC/HOBt and TEA. What is going wrong? A2: Two factors are driving your racemization: base selection and activation kinetics. Triethylamine (TEA) is a strong, unhindered base that rapidly promotes direct enolization. Furthermore, HOBt activation can be too slow for sterically hindered 5-methylproline derivatives, extending the lifetime of the activated intermediate. Solution: Replace TEA with a weaker, sterically hindered base like 2,4,6-trimethylpyridine (sym-collidine) or [3]. Upgrade your coupling additive from HOBt to OxymaPure, or use the stand-alone uronium salt COMU. COMU requires only 1 equivalent of base and forms a highly reactive intermediate that [4].

Q3: Does the choice of N-protecting group influence the racemization rate of this compound? A3: Yes. Urethane-type protecting groups (e.g., Boc, Fmoc, Cbz) significantly suppress racemization compared to N-alkyl or N-acyl groups. The urethane oxygen donates electron density into the carbonyl, reducing the electron-withdrawing effect on the α -carbon and thereby decreasing the acidity of the α -proton.

Part 3: Quantitative Comparison of Coupling Reagents

To minimize the direct enolization of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate, the coupling reaction rate must outpace the enolization rate. The table below summarizes the relative racemization risks associated with various coupling cocktails based on field-proven kinetic studies.

Coupling ReagentBase (Equivalents)Activation SpeedRelative Racemization RiskRecommended Temp
DIC / HOBtDIPEA (2.0 eq)SlowHigh0 °C to RT
HATUTEA (2.0 eq)FastModerate0 °C
HATUCollidine (2.0 eq)FastLow0 °C
DIC / OxymaPureCollidine (1.0 eq)Very FastVery Low0 °C
COMUDIPEA (1.0 eq)Very FastVery Low0 °C

Part 4: Validated Experimental Protocols

Protocol A: Racemization-Free Ester Cleavage via SN​2 Saponification

This method utilizes LiI to cleave the ethyl ester without the use of aqueous hydroxide bases, completely bypassing the enolization pathway.

  • Preparation: Dissolve 1.0 mmol of N-protected (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate in 5.0 mL of anhydrous ethyl acetate in a flame-dried round-bottom flask under an inert nitrogen atmosphere.

  • Reagent Addition: Add 3.0 mmol (3.0 equivalents) of anhydrous Lithium Iodide (LiI).

  • Reaction: Heat the mixture to a gentle reflux (approx. 77 °C) and monitor via TLC or LC-MS. The SN​2 attack of the iodide ion on the ethyl group typically reaches completion in 12–24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with 10 mL of ethyl acetate and wash with 0.1 M HCl (5.0 mL) to ensure the newly formed carboxylic acid is fully protonated.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Stereoretentive Peptide Coupling using COMU

This protocol leverages the high reactivity of COMU and a minimal amount of hindered base to outcompete α -proton abstraction.

  • Activation: In a dry vial, dissolve 1.0 mmol of the N-protected 5-methylpyrrolidine-2-carboxylic acid and 1.0 mmol of COMU in 3.0 mL of anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add exactly 1.0 mmol (1.0 equivalent) of DIPEA. Stir for 2 minutes to allow the formation of the active ester. Crucial Step: Do not exceed 1 equivalent of base, as excess base drives enolization.

  • Coupling: Add 1.1 mmol of the amine component (the growing peptide chain or next amino acid) dissolved in 1.0 mL of DMF.

  • Completion: Allow the reaction to slowly warm to room temperature over 2 hours. Monitor by HPLC.

  • Workup: Dilute with dichloromethane, wash sequentially with 5% NaHCO3​ , 5% citric acid, and brine. Dry and concentrate.

Workflow Start Racemization Detected in 5-Methylproline Derivative Q1 Which workflow step? Start->Q1 Hydrolysis Ester Hydrolysis Q1->Hydrolysis Coupling Peptide Coupling Q1->Coupling H_Sol Switch to LiOH in THF/H2O at 0°C. Avoid NaOH/Heat. Hydrolysis->H_Sol C_Base Using strong base (e.g., TEA)? Coupling->C_Base C_Base_Yes Switch to Collidine or DIPEA (Minimize equivalents) C_Base->C_Base_Yes Yes C_Reagent Using DIC/HOBt? C_Base->C_Reagent No C_Reagent_Yes Switch to OxymaPure, COMU, or DEPBT at 0°C C_Reagent->C_Reagent_Yes Yes

Caption: Troubleshooting decision tree for mitigating racemization during synthesis.

References

  • [2] Sewald, N. Efficient, Racemization-Free Peptide Coupling of N-Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ. Angewandte Chemie International Edition (2002). URL:[Link]

  • [4] Albericio, F. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development (2018). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate Synthesis

Welcome to the Technical Support Center for the asymmetric synthesis of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate . This chiral pyrrolidine derivative is a highly valued scaffold in drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the asymmetric synthesis of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate . This chiral pyrrolidine derivative is a highly valued scaffold in drug discovery. The most scalable, atom-economical route to this molecule is the transition-metal-catalyzed asymmetric hydrogenation of its cyclic imine precursor, ethyl 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate.

Achieving high turnover numbers (TON) and excellent enantiomeric excess (ee) at low catalyst loadings is a notorious bottleneck. This guide provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to help you optimize your catalytic workflows.

Core Workflow: Ir-Catalyzed Asymmetric Hydrogenation

To minimize heavy metal contamination in the final active pharmaceutical ingredient (API), optimizing the Iridium (Ir) catalyst loading down to ≤0.1 mol% is critical. The following self-validating protocol utilizes an[Ir(COD)Cl]₂ precursor with a chiral spiro-phosphoramidite or bisphosphine ligand [1].

Step-by-Step Methodology

Step 1: Catalyst Pre-activation (Inert Atmosphere) In a nitrogen-filled glovebox, combine [Ir(COD)Cl]2​ (0.05 mol% relative to substrate) and the chiral ligand (e.g., (R,R) -SpiroPAP, 0.11 mol%) in anhydrous dichloromethane (DCM). Stir at room temperature for 30 minutes. Causality: This incubation period is mandatory to ensure complete ligand exchange and the formation of the active Ir(I)-ligand complex before substrate introduction.

Step 2: Substrate and Additive Introduction Transfer the pre-activated catalyst solution to a stainless-steel autoclave containing ethyl 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate (1.0 equiv). Immediately add an iodine source (e.g., I2​ , 5–10 mol%) or a mild Brønsted acid (e.g., phthalimide). Causality: The additive oxidatively adds to the Ir(I) center under H2​ , generating the highly active Ir(III)-hydride species required for imine reduction [2].

Step 3: Pressurization and Hydrogenation Seal the autoclave, purge with H2​ gas three times, and pressurize to 50–80 atm. Stir the reaction mixture at room temperature for 12–24 hours.

Step 4: In-Process Control (IPC) & Self-Validation Before quenching the bulk reaction, carefully vent the reactor and withdraw a 50 µL aliquot. Filter this aliquot through a short silica plug using ethyl acetate to remove the metal catalyst, and analyze via chiral HPLC (e.g., Chiralcel OD-H column). Validation Check: If conversion is <95% , do not quench. Repressurize to 80 atm and extend the reaction time by 4 hours. If conversion is >99% and the diastereomeric ratio (dr) matches expectations, proceed to Step 5.

Step 5: Quenching and Isolation Vent the hydrogen gas safely. Concentrate the mixture under reduced pressure and purify the resulting (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate via flash chromatography or direct salt formation (e.g., hydrochloride salt precipitation) to upgrade the optical purity.

Quantitative Data: Catalyst Loading Optimization

The table below summarizes the causality between catalyst loading, additive presence, and reaction efficiency. Notice the sharp drop in conversion when additives are omitted at low catalyst loadings.

EntryCatalyst Loading (mol%)Chiral LigandAdditive H2​ Pressure (atm)Conversion (%)ee (%)
11.0 (S,S) -f-Binaphane I2​ (10 mol%)50>9996
20.5 (S,S) -f-Binaphane I2​ (10 mol%)50>9995
30.1 (S,S) -f-Binaphane I2​ (10 mol%)508594
4 0.1 (S,S) -f-Binaphane None 50 12 N/A
50.05 (R,R) -SpiroPAP I2​ (5 mol%)80>9997

Troubleshooting Guide & FAQs

Q: Why does the conversion drop drastically when I lower the Ir catalyst loading below 0.1 mol% without additives? A: This is a classic case of product inhibition and sluggish catalyst activation. The newly formed (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate is a basic secondary amine. It strongly coordinates to the empty sites of the Ir(III) center, acting as a thermodynamic sink that traps the catalyst. At high catalyst loadings (1.0 mol%), there is enough active metal to brute-force the reaction. At 0.1 mol%, the catalyst is entirely poisoned by its own product.

Q: How exactly do additives like Iodine ( I2​ ) or weak acids solve this product inhibition? A: Additives serve a dual purpose. First, I2​ reacts with the Ir(I) precursor under H2​ to rapidly generate the active Ir(III)-hydride species. Second, acidic additives (or the HI generated in situ from I2​ and H2​ ) protonate the basic pyrrolidine product. A protonated ammonium salt cannot coordinate to the iridium metal center, thereby releasing the catalyst to perform the next turnover [1].

Q: I am scaling up the reaction, and I am seeing a drop in the diastereomeric ratio (dr) and ee at higher temperatures. Why? A: Cyclic imines like ethyl 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate are prone to tautomerization to their enamine forms at elevated temperatures. This dynamic kinetic equilibrium can lead to background achiral reduction or non-selective face coordination. To maintain high dr and ee, strictly control the exotherm during scale-up. Maintain the reaction temperature at or below 25°C, utilizing active cooling jackets on your reactor.

Q: Are there biocatalytic alternatives that avoid heavy metal loading entirely? A: Yes. If trace Iridium is unacceptable for your API specifications, you can utilize an enzymatic cascade. The Δ1 -piperidine-2-carboxylate/ Δ1 -pyrroline-2-carboxylate reductase (e.g., DpkA from Pseudomonas syringae) has been shown to successfully catalyze the highly asymmetric reduction of cyclic imines to chiral cyclic amino acids and esters [3]. This biocatalytic route operates in aqueous media at ambient temperature, completely circumventing heavy metal optimization.

Mechanistic Visualizations

Understanding the catalytic cycle and having a clear troubleshooting framework are essential for optimizing low-loading transition metal reactions.

CatalyticCycle Ir_cat Ir(I) Precursor + Chiral Ligand Ir_hydride Active Ir(III)-Hydride (Generated via I2/H2) Ir_cat->Ir_hydride H2, Additive (I2) Coordination Imine Coordination (Substrate Binding) Ir_hydride->Coordination + Cyclic Imine Insertion Migratory Insertion (Enantioselective Step) Coordination->Insertion Product_Release Product Release (Amine Dissociation) Insertion->Product_Release + H2 Product_Release->Ir_hydride - Chiral Amine

Figure 1: Catalytic cycle of Ir-catalyzed asymmetric imine hydrogenation highlighting the active hydride.

DecisionTree Start Issue: Low Conversion at <0.1 mol% Ir Check1 Is an additive (e.g., I2) present? Start->Check1 Sol1 Add 5-10 mol% I2 to generate Ir-H Check1->Sol1 No Check2 Is the product inhibiting the catalyst? Check1->Check2 Yes Sol2 Add weak acid (TFA) to protonate product Check2->Sol2 Yes Check3 Are trace impurities poisoning Ir? Check2->Check3 No Sol3 Purify imine via distillation/filtration Check3->Sol3 Yes

Figure 2: Decision tree for troubleshooting low conversion in low-loading Ir-catalyzed hydrogenations.

References

  • Xie, J.-H., Yan, P.-C., Zhang, Q.-Q., Yuan, K.-X., & Zhou, Q.-L. "Asymmetric Hydrogenation of Cyclic Imines Catalyzed by Chiral Spiro Iridium Phosphoramidite Complexes for Enantioselective Synthesis of Tetrahydroisoquinolines." ACS Catalysis, 2012, 2(4), 561–564. URL:[Link]

  • Gao, K., Wu, B., Yu, C.-B., Chen, Q.-A., Ye, Z.-S., & Zhou, Y.-G. "Iridium Catalyzed Asymmetric Hydrogenation of Cyclic Imines of Benzodiazepinones and Benzodiazepines." Organic Letters, 2012, 14(15), 3890–3893. URL:[Link]

  • Moreno, C. J., et al. "Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction." ACS Sustainable Chemistry & Engineering / PMC, 2023. URL:[Link]

Optimization

Technical Support Center: Managing "Oiling Out" (LLPS) in Organocatalyzed Reactions

Welcome to the Application Scientist Support Center. This guide provides actionable, causality-driven protocols to diagnose, manage, and prevent "oiling out" —scientifically known as Liquid-Liquid Phase Separation (LLPS)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides actionable, causality-driven protocols to diagnose, manage, and prevent "oiling out" —scientifically known as Liquid-Liquid Phase Separation (LLPS)—during the workup and crystallization of organocatalyzed products.

Organocatalytic reactions often leave behind viscous, highly soluble residues (e.g., chiral amines, thioureas, or phosphoric acids). These residues act as structural impurities that kinetically hinder the integration of your target active pharmaceutical ingredient (API) into a rigid crystal lattice. When the system is pushed to high supersaturation, it thermodynamically prefers to separate into a metastable, solute-rich liquid phase (an emulsion) rather than a solid crystalline phase.

Below, you will find the theoretical grounding, self-validating protocols, and troubleshooting FAQs necessary to bypass the miscibility gap and isolate high-purity crystalline products.

The Thermodynamics of Oiling Out

To control oiling out, you must understand the competition between nucleation kinetics and phase demixing. When a supersaturated solution is cooled or dosed with an anti-solvent too rapidly, the generation of supersaturation outpaces the rate of primary nucleation. The system crosses the spinodal curve and enters a miscibility gap, resulting in LLPS (1)[1].

The droplets formed during LLPS are highly mobile and act as excellent solvents for unwanted organocatalyst impurities. If these droplets spontaneously solidify, they form sticky, impure, amorphous agglomerates that ruin product yield and scalability (2)[2].

G A Organocatalytic Reaction Mixture (Supersaturated) B Kinetic Pathway (Fast Cooling / High Impurity) A->B Uncontrolled Desupersaturation C Thermodynamic Pathway (Controlled Cooling / Seeding) A->C MSZW Control D Liquid-Liquid Phase Separation (Miscibility Gap / Oiling Out) B->D E Primary / Secondary Nucleation & Crystal Growth C->E D->E Temperature Cycling / Seed Addition F Impure Amorphous Solid / Gummy Agglomerates D->F Spontaneous Solidification G High-Purity Crystalline API (Target Product) E->G Optimal Yield & Purity

Fig 1: Thermodynamic pathways of crystallization vs. liquid-liquid phase separation.

Self-Validating Experimental Protocols

To reliably scale up your organocatalyzed product isolation, you must transition from trial-and-error to rational process design. Implement the following self-validating workflows.

Protocol A: Mapping the Miscibility Gap (Ternary Phase Diagram Construction)

Before crystallizing, you must define the boundaries of your solvent system to ensure your operating trajectory never crosses the spinodal curve.

  • Solvent/Anti-Solvent Screening: Select a solvent system with a moderate solubility profile. Extremely high-solubility solvents reduce the maximum achievable supersaturation and drastically increase oiling-out risks (3)[3].

  • Polythermal Dissolution: Prepare 5 vials with varying API concentrations in your chosen solvent mixture. Heat until complete dissolution is achieved (Clear Point).

  • Controlled Quench: Cool the vials at a strict rate of 0.1 °C/min.

  • Validation (In-Situ PAT): Monitor the cooling phase using Focused Beam Reflectance Measurement (FBRM) or a high-dynamic-range probe.

    • Pass Condition: A sharp increase in distinct, angular chord lengths indicates true crystalline nucleation.

    • Fail Condition: A sudden spike in spherical, smooth chord lengths indicates you have hit the cloud point (LLPS)[2]. Adjust your solvent ratio to shift the binodal curve.

Protocol B: The "Metastable Zone" Seeding Strategy

If your product is highly prone to LLPS due to persistent organocatalyst residues, seeding is the most robust kinetic intervention.

  • Dissolution: Dissolve the crude product completely at 10 °C above its saturation temperature.

  • Controlled Cooling: Cool the reactor slowly (0.1 - 0.2 °C/min) to exactly halfway into the Metastable Zone Width (MSZW).

  • Seed Introduction: Introduce 1% to 5% w/w of pure, milled crystalline seeds of the target API.

  • Isothermal Hold: Maintain the temperature for 2 to 4 hours. Causality: The seeds provide an immediate, low-energy surface area for solute integration. This consumes the supersaturation before the system can thermodynamically demix into an oil[1].

  • Validation (Microscopy): Pull a slurry sample and inspect under a polarized light microscope. You should observe birefringent crystal growth and a complete absence of opaque, spherical oil droplets.

Quantitative Impact of Process Parameters on LLPS

The table below summarizes how critical process parameters influence the physical chemistry of your crystallization and their direct impact on oiling-out propensity.

ParameterOptimal Threshold / ActionMechanistic CausalityImpact on LLPS Propensity
Cooling Rate < 0.2 °C/minPrevents the system from rapidly overshooting the MSZW and entering the spinodal decomposition region[1].Drastically reduces risk.
Anti-Solvent Dosing Linear/Non-linear slow additionAvoids localized supersaturation hotspots at the injection point, ensuring uniform mixing hydrodynamics[2].Prevents premature emulsion formation.
Seed Loading 1 - 5% w/wProvides surface area for lattice integration, kinetically favoring crystal growth over droplet formation[3].Bypasses the miscibility gap entirely.
Seeding Temp 50% of MSZWEnsures seeds do not dissolve (too hot) and LLPS does not trigger before growth begins (too cold)[1].Stabilizes the thermodynamic pathway.
Impurity Level < 5 mol%High organocatalyst residues lower the API melting point and hinder lattice integration, expanding the LLPS boundary (4)[4].Pre-purging impurities prevents oiling out.

Frequently Asked Questions (FAQs)

Q: Why does my product oil out immediately upon adding the anti-solvent? A: Rapid anti-solvent addition creates localized zones of extreme supersaturation at the injection point. This forces the local micro-environment directly into the liquid-liquid miscibility gap before nucleation can occur[2]. To fix this, dose the anti-solvent linearly over 2-4 hours while maintaining high agitation to disperse concentration gradients, or utilize a co-solvent to soften the anti-solvent's impact.

Q: How do organocatalyst residues specifically trigger oiling out? A: Organocatalysts (e.g., bulky chiral amines, thioureas) act as structural impurities. They kinetically hinder the integration of solute molecules into the crystal lattice. Because the solid-state assembly is delayed, the highly supersaturated system thermodynamically prefers to separate into a solute-rich liquid phase to relieve the chemical potential[1].

Q: Can I recover a batch that has already oiled out into a gummy emulsion? A: Yes, through a process called Ostwald ripening via temperature cycling. Heat the emulsion to just below the dissolution temperature to increase droplet mobility and induce spontaneous nucleation within the solute-rich phase. Once nucleation is confirmed, cool the system very slowly to grow the crystals[4]. Alternatively, redissolve the system completely and apply the strict seeding protocol (Protocol B) described above.

References

  • [1] Oiling Out in Crystallization. Mettler Toledo. 1

  • [2] Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing. Aragen. 2

  • [3] Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications (Crystal Growth & Design). 3

  • [4] Study on the Oiling-out and Crystallization for the Purification of Idebenone. ACS Publications (Organic Process Research & Development). 4

Sources

Troubleshooting

Technical Support Center: Purification Strategies for (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate . This chiral compound is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including NMDA receptor modulators[1] and HCV NS5A inhibitors such as Velpatasvir.

Because this molecule features two specific stereocenters (2S, 5S) and a highly reactive secondary amine, downstream reactions—such as N-acylation, ester hydrolysis, and coupling—present unique purification challenges. This guide synthesizes field-proven methodologies to help you troubleshoot and optimize your purification workflows.

I. Frequently Asked Questions (FAQs)

Q1: How do I efficiently remove unreacted (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate after an amide coupling or N-acylation reaction? A: The secondary amine of the pyrrolidine ring is inherently basic. Once your target product is N-acylated or N-Boc protected, its basicity is neutralized. You can exploit this chemical causality by performing a liquid-liquid extraction using a mild aqueous acid (e.g., 1N HCl or 10% citric acid). The unreacted starting material will protonate and partition entirely into the aqueous layer, leaving your neutral, protected product in the organic layer[2].

Q2: I am hydrolyzing the ethyl ester to the corresponding carboxylic acid. How do I prevent epimerization at the C2 stereocenter during purification? A: Epimerization at the alpha-carbon (C2) is a frequent artifact of harsh basic hydrolysis or aggressive acidic workups. To synthesize derivatives like (2S,5S)-N-Boc-5-methylpyrrolidine-2-carboxylic acid, use mild saponification conditions: Lithium hydroxide monohydrate (LiOH·H₂O) in an ethanol/water or THF/water mixture at room temperature[2]. Causality & Validation: During the workup, the pH must be carefully adjusted to ~3-4 at 0–5 °C before extracting with ethyl acetate. If the pH drops below 2, you risk simultaneous Boc-deprotection and degradation[1]. Validate the aqueous phase with a pH meter prior to extraction to ensure the integrity of the stereocenter.

Q3: My product contains diastereomeric impurities (e.g., (2R,5S) epimers). Can I separate them using standard silica gel chromatography? A: No. Standard normal-phase silica gel chromatography is generally insufficient for resolving closely eluting diastereomers of pyrrolidine-2-carboxylates. While flash chromatography is excellent for removing polar reaction byproducts, resolving epimers requires Chiral High-Performance Liquid Chromatography (HPLC) using polysaccharide-based chiral stationary phases (CSPs) or cyclodextrin-based columns[3].

II. Troubleshooting Guides & Step-by-Step Methodologies

Protocol 1: Acid-Base Extraction for N-Protected Pyrrolidine Derivatives

Objective: Isolate N-acylated/N-Boc protected products from unreacted amine and coupling reagents without using chromatography.

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acid Wash (Amine Removal): Wash the organic layer with an equal volume of 1N HCl or 10% aqueous citric acid.

    • Causality: The acid selectively protonates the basic secondary amine of the unreacted starting material, driving it into the aqueous phase[2].

    • Self-Validation Check: Spot the separated aqueous layer on a TLC plate and stain with Ninhydrin. A purple spot confirms the successful extraction of the unreacted amine, validating the separation.

  • Base Wash (Byproduct Removal): Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃).

    • Causality: This neutralizes residual acid and deprotonates acidic coupling byproducts (e.g., HOBt), moving them into the aqueous waste.

  • Drying & Concentration: Wash with saturated NaCl (brine) to remove residual water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure protected intermediate.

Protocol 2: Flash Chromatography for Boc-Deprotected Intermediates

Objective: Purify the highly polar free amine after TFA-mediated Boc deprotection.

  • Quenching & Concentration: After deprotection with Trifluoroacetic acid (TFA) in DCM, concentrate the mixture under vacuum to remove excess volatile TFA[1].

  • Neutralization: Dissolve the crude TFA-salt residue in DCM and wash with saturated aqueous NaHCO₃ to generate the free base.

  • Column Loading: Load the concentrated organic phase onto a normal-phase silica gel column.

  • Elution Strategy: Elute using a polar solvent system, typically Dichloromethane:Methanol (e.g., 95:5 to 90:10) containing 0.1% to 1% Triethylamine (TEA) or aqueous ammonia.

    • Causality: The basic additive (TEA) coats the acidic silanol groups on the silica gel surface. This prevents the basic pyrrolidine nitrogen from binding irreversibly, eliminating chromatographic tailing and ensuring sharp elution bands.

    • Self-Validation Check: Co-spot the purified fractions against the crude mixture on a TLC plate. The absence of lower-R_f tailing streaks confirms the complete removal of polymeric deprotection byproducts.

III. Quantitative Data: Chromatographic & Physicochemical Properties

The following table summarizes the key metrics required to design an effective purification strategy for these derivatives:

Property / ParameterTypical Value / ObservationAnalytical Causality & Impact
pKa (Pyrrolidine NH) ~9.5 - 10.5High basicity enables highly efficient separation via pH-dependent aqueous partitioning.
R_f (N-Boc Derivative) 0.5 - 0.7 (Hexane:EtOAc 7:3)The Boc group masks the amine, making the molecule highly lipophilic; elutes rapidly on normal-phase silica.
R_f (Free Amine) 0.1 - 0.2 (DCM:MeOH 9:1)Highly polar and basic; strictly requires polar modifiers (e.g., TEA) in the mobile phase to prevent tailing.
Ester Hydrolysis Yield >95% (Quantitative)Using LiOH in EtOH/H₂O provides near-quantitative yields while preserving the 2S,5S stereocenters[2].

IV. Purification Workflow Visualization

The following decision tree illustrates the logical flow for selecting the appropriate purification method based on the reaction type and the state of the product.

Decision tree for the purification of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate derivatives.

V. References

1.[2] Title: (2S,5S)-N-Boc-5-methylpyrrolidine-2-carboxylic acid | 334769-80-1 - ChemicalBook. Source: chemicalbook.com. URL: 2.[1] Title: WO2014120784A1 - Spiro-lactam nmda receptor modulators and uses thereof - Google Patents. Source: google.com. URL: 3.[3] Title: Chiral Stationary Phases for Liquid Chromatography: Recent Developments - MDPI. Source: mdpi.com. URL: 4. Title: Velpatasvir Impurity 31 | CAS No- 1377604-63-1 | Simson Pharma Limited. Source: simsonpharma.com. URL:

Sources

Optimization

Technical Support Center: Troubleshooting Yield &amp; Stereoselectivity in 2,5-Disubstituted Pyrrolidine Synthesis

Welcome to the Advanced Synthesis Support Center. As C2​ -symmetric ligands, organocatalysts, and core scaffolds in natural products, enantiopure 2,5-disubstituted pyrrolidines are highly valuable[1]. However, their synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As C2​ -symmetric ligands, organocatalysts, and core scaffolds in natural products, enantiopure 2,5-disubstituted pyrrolidines are highly valuable[1]. However, their synthesis is notoriously plagued by epimerization, over-oxidation, and poor diastereoselectivity.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to directly address the mechanistic causality behind poor yields across three major synthetic pathways, providing self-validating protocols to ensure experimental success.

Module 1: Reductive Amination & The Paal-Knorr Pitfall

Q: Why am I getting high amounts of pyrrole byproduct instead of the saturated 2,5-disubstituted pyrrolidine during the reductive amination of 1,4-diketones?

Causality: This is a classic kinetic vs. thermodynamic competition. The condensation of a primary amine with a 1,4-diketone forms a hemiaminal/iminium intermediate. If the rate of reduction is slower than the rate of dehydration, the intermediate undergoes rapid aromatization to form a thermodynamically stable pyrrole (the Paal-Knorr pathway)[2]. This side reaction is exacerbated by high temperatures, strong Brønsted acids, or insufficient equivalents of the reducing agent. Recent advances have shown that using biocatalytic Imine Reductase (IRED) cascades can bypass this entirely, but chemical reduction requires strict kinetic control[2].

G A 1,4-Diketone + Primary Amine B Hemiaminal / Iminium Intermediate A->B Condensation C Pyrrole (Byproduct) [Aromatization] B->C Dehydration (-H2O) D 2,5-Disubstituted Pyrrolidine B->D Reduction (NaBH(OAc)3)

Fig 1: Competing pathways in 1,4-diketone reductive amination (Paal-Knorr vs. Saturation).

Quantitative Comparison of Reducing Conditions
Reducing Agent / ConditionTemp (°C)Saturated Pyrrolidine Yield (%)Pyrrole Yield (%)
NaBH₄, MeOH254550
NaBH(OAc)₃, DCE, AcOH088<5
IRED (Biocatalyst), NADP⁺30>90Not detected
Self-Validating Protocol: Chemoselective Reductive Amination
  • Preparation: Dissolve the 1,4-diketone (1.0 equiv) and primary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv). Crucial step: Do not use stronger acids (like TFA or TsOH), as they rapidly accelerate the dehydration to pyrrole.

  • Pre-formation: Stir at 0 °C for 30 minutes to accumulate the iminium intermediate.

  • Reduction: Add NaBH(OAc)₃ (2.5 equiv) portion-wise at 0 °C. The low temperature and mild hydride source kinetically favor the reduction of the iminium over aromatization.

  • Workup: Stir for 12 hours, allowing the reaction to slowly reach room temperature. Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

Module 2: Wacker-Type Aerobic Oxidative Cyclization

Q: My Pd(II)-catalyzed Wacker-type aerobic oxidative cyclization of tert-butanesulfinamide-tethered alkenes is giving poor yields (<40%) and low cis-diastereoselectivity. What is going wrong?

Causality: The Wacker-type oxidative cyclization relies on a delicate Pd(II)/Pd(0) catalytic cycle to achieve stereoselective C–N bond formation[3]. Poor yields almost always indicate that the Pd(0) species is not being efficiently reoxidized to Pd(II), leading to catalyst death (precipitation of palladium black). Furthermore, the cis-diastereoselectivity is heavily dependent on the E/Z geometry of the starting alkene and the cooperative effect of the chiral tert-butanesulfinyl auxiliary[3]. If your starting alkene is a geometric mixture, or if the oxygen pressure is insufficient, both yield and dr will plummet.

G Pd2 Pd(II) Catalyst Complex Pd(II)-Alkene Complex Pd2->Complex Coordination Alkene tBu-Sulfinamide Alkene Alkene->Complex Cyclized Alkyl-Pd(II) Intermediate Complex->Cyclized anti-Aminopalladation Product cis-2,5-Disubstituted Pyrrolidine Cyclized->Product beta-Hydride Elimination Pd0 Pd(0) Species Cyclized->Pd0 Reductive Elimination Pd0->Pd2 Aerobic Oxidation (O2)

Fig 2: Catalytic cycle for the Pd(II)-catalyzed Wacker-type aerobic oxidative cyclization.

Impact of Alkene Geometry & Auxiliary on Pd-Catalyzed Cyclization
Substrate GeometryChiral AuxiliaryIsolated Yield (%)Diastereomeric Ratio (cis:trans)
Pure cis-alkenetBu-Sulfinyl98>20:1
E/Z mixturetBu-Sulfinyl417:1
Pure cis-alkeneTosyl (Achiral)836:1
Self-Validating Protocol: Aerobic Oxidative Cyclization
  • Verification: Verify the geometric purity of your cis-4-hexen-1-ol derived starting material via ¹H NMR. Do not proceed if significant trans-isomer is present.

  • Setup: In a Schlenk flask, combine the sulfinamide substrate (0.5 mmol), Pd(TFA)₂ (10 mol%), and freshly activated 3 Å molecular sieves (250 mg) in anhydrous DMSO (5 mL). Note: Molecular sieves are critical to prevent water-induced side reactions.

  • Oxidation Atmosphere: Purge the flask with O₂. Maintain strictly under an O₂ balloon (or 3 atm O₂ in a pressure reactor for sterically hindered substrates) at 50 °C for 24 hours.

  • Isolation: Monitor by TLC. Upon completion, filter the crude mixture through a pad of Celite to remove the molecular sieves and precipitated palladium, then purify via flash chromatography.

Module 3: Iodocyclization of Homoallylic Sulfonamides

Q: I am attempting the iodocyclization of sulfinimine-derived homoallylic sulfonamides to access trans-2,5-disubstituted pyrrolidines, but my yields plateau around 50-60%. How can I push this to completion?

Causality: The iodocyclization protocol (I₂/K₂CO₃/MeCN) is highly stereospecific. Mechanistic studies show that only the E-homoallylic sulfonamides undergo the cyclization efficiently[4]. Because the precursor homoallylic sulfonamides are typically synthesized via a Wittig reaction, they are often generated as an E/Z mixture (e.g., 54:46). The Z-isomer experiences severe steric hindrance during the transition state and remains unreacted[4]. Your yield is not failing due to the cyclization conditions; it is artificially capped by the E/Z ratio of your starting material.

G Start Homoallylic Sulfonamide (E/Z Mixture) Photo Photoisomerization (300 nm, PhSSPh) Start->Photo E_iso E-Isomer (Enriched) Photo->E_iso Major Z_iso Z-Isomer (Residual) Photo->Z_iso Minor Cyclize Iodocyclization (I2, K2CO3) E_iso->Cyclize Z_iso->Cyclize Steric Clash (No Reaction) Prod trans-2,5-Disubstituted 3-Iodopyrrolidine Cyclize->Prod Stereospecific Cyclization

Fig 3: Logical workflow for overcoming E/Z mixture limitations in iodocyclization.

Effect of Photoisomerization on Iodocyclization Yield
Pre-treatmentInitial E:Z RatioIsolated Yield of trans-Pyrrolidine (%)Unreacted Z-Isomer (%)
None54:465244
PhSSPh, 300 nm85:158210
Self-Validating Protocol: Photoisomerization & Iodocyclization
  • Photoisomerization (Crucial Yield-Boosting Step): Dissolve the E/Z mixture of the homoallylic sulfonamide in anhydrous benzene or toluene. Add 2.0 equiv of diphenyl disulfide (PhSSPh).

  • Irradiation: Irradiate the mixture at 300 nm for 4-6 hours. This radical-mediated process will thermodynamically enrich the E-isomer (typically improving the E:Z ratio to >85:15)[4].

  • Cyclization Setup: Concentrate the mixture and redissolve the enriched sulfonamide in MeCN/H₂O (10:1). Add K₂CO₃ (3.0 equiv) and I₂ (3.0 equiv).

  • Reaction: Stir at room temperature in the dark for 12 hours. The E-isomer will smoothly cyclize to the trans-2,5-disubstituted 3-iodopyrrolidine, which can be easily separated from the minor unreacted Z-isomer via silica gel chromatography.

Sources

Troubleshooting

Pyrrolidine Catalyst Solubility &amp; Optimization Support Center

Welcome to the Technical Support Center for Pyrrolidine-Based Organocatalysts. Pyrrolidine derivatives (such as Jørgensen-Hayashi and MacMillan catalysts) are powerful tools for asymmetric enamine and iminium catalysis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrolidine-Based Organocatalysts. Pyrrolidine derivatives (such as Jørgensen-Hayashi and MacMillan catalysts) are powerful tools for asymmetric enamine and iminium catalysis. However, researchers frequently encounter challenges related to poor solubility in non-polar organic solvents or difficulties in catalyst recovery.

This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and validated protocols to optimize the solubility and recyclability of your catalytic systems.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: My prolinamide catalyst is completely insoluble in non-polar solvents like toluene or dichloromethane (DCM). How can I increase its lipophilicity without altering the chiral induction? A: The most effective non-covalent approach is counterion exchange . Many pyrrolidine catalysts are synthesized as hydrochloride or trifluoroacetic acid (TFA) salts, which possess high lattice energies and poor organic solvation. By exchanging the counterion to a highly lipophilic anion—such as bis(trifluoromethane)sulfonimide ( NTf2−​ )—you can drastically increase solubility in non-polar media. Mechanistically, the bulky, charge-delocalized NTf2−​ reduces inter-ionic Coulombic attraction, allowing organic solvent molecules to solvate the ion pair effectively. Furthermore, introducing ionic groups at the C-4 position of the pyrrolidine ring coupled with an NTf2−​ counterion can provide a stabilizing electrosteric effect that actually improves catalytic activity [1].

Q2: I want to run a homogeneous reaction to maximize reaction kinetics, but I need to recover the catalyst easily afterward. What is the best modification strategy? A: You should utilize a soluble polymer support , such as Poly(ethylene glycol) (PEG) or a SuFEx-derived polysulfate backbone.

  • PEGylation: Attaching the pyrrolidine moiety to a PEG chain allows the catalyst to dissolve completely in polar or moderately polar solvents (like DCM, methanol, or aqueous mixtures) during the reaction. Once the reaction is complete, the addition of cold diethyl ether causes the PEG backbone to undergo a drastic solubility drop, precipitating the catalyst while leaving the organic products in solution [3].

  • SuFEx Polysulfates: Recent advancements use Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry to synthesize soluble polymer-bound MacMillan catalysts. These polysulfate catalysts maintain homogeneous-like reaction kinetics in mixed media (e.g., DCM- H2​O ) but can be recovered via simple precipitation, often retaining >90% enantiomeric excess (ee) over multiple cycles [2].

Q3: Will adding long alkyl chains or polymer supports to the pyrrolidine ring decrease the turnover frequency (TOF) or enantiomeric excess (ee)? A: It depends on the attachment site. Modifications at the C-2 stereocenter generally disrupt the transition state geometry and lower ee. However, modifications at the C-4 position (for proline derivatives) or the N-aryl/N-methyl groups (for MacMillan imidazolidinones) point away from the reactive enamine/iminium intermediate. In fact, polymer supports with an optimized glass transition temperature can facilitate solid dispersion and rotational freedom, sometimes boosting the turnover frequency compared to rigid, insoluble heterogeneous resins [3].

Part 2: Solubility Optimization Workflow

The following decision matrix illustrates the logical progression for modifying a pyrrolidine catalyst based on your specific solvent and recovery requirements.

SolubilityOptimization Start Pyrrolidine Catalyst Solubility Issue SolventType Target Solvent System? Start->SolventType NonPolar Non-Polar / Organic (e.g., Toluene, DCM) SolventType->NonPolar Organic Polar Polar / Aqueous (e.g., H2O, MeOH) SolventType->Polar Aqueous Recycle Is Catalyst Recovery Required? NonPolar->Recycle PEG PEG-Supported Catalyst (Precipitates in Ether) Polar->PEG Mixed Media TFA TFA or HCl Salts Polar->TFA Counterion Counterion Exchange (e.g., NTf2- salt) Recycle->Counterion No Lipophilic C-4 Lipophilic Tagging (e.g., Alkyl chains) Recycle->Lipophilic No Recycle->PEG Yes SuFEx SuFEx Polysulfate Polymer Immobilization Recycle->SuFEx Yes

Decision matrix for optimizing pyrrolidine catalyst solubility and recovery.

Part 3: Standard Operating Procedures (Protocols)

Protocol A: Counterion Exchange to Bis(trifluoromethane)sulfonimide ( NTf2​ )

Purpose: To solubilize highly polar pyrrolidine salts in non-polar organic solvents (e.g., toluene, xylenes) without covalent modification. Causality: Biphasic ion exchange drives the highly lipophilic NTf2−​ anion into the organic phase, displacing the hydrophilic chloride or TFA anion into the aqueous phase, creating a self-validating phase-transfer system.

  • Dissolution: Dissolve 1.0 mmol of the pyrrolidine catalyst (hydrochloride or TFA salt) in 10 mL of dichloromethane (DCM).

  • Aqueous Exchange: In a separate flask, dissolve 1.2 mmol of Lithium bis(trifluoromethanesulfonyl)imide ( LiNTf2​ ) in 10 mL of deionized water.

  • Biphasic Stirring: Combine the two solutions and stir vigorously at room temperature for 2 hours. The vigorous stirring maximizes the interfacial surface area, allowing the metathesis to reach thermodynamic equilibrium.

  • Phase Separation: Transfer the mixture to a separatory funnel. Collect the lower organic layer (DCM). Wash the organic layer twice with 5 mL of deionized water to remove residual LiCl or LiTFA.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the lipophilic pyrrolidine- NTf2​ salt.

Protocol B: Precipitation-Based Recovery of PEG-Supported Pyrrolidine Catalysts

Purpose: To execute a homogeneous asymmetric reaction while enabling simple, chromatography-free catalyst recycling. Causality: PEG chains possess high solvation energy in polar and halogenated solvents but exhibit near-zero solubility in cold ethereal solvents. This differential solubility allows for selective precipitation of the macromolecular catalyst.

  • Reaction Execution: Carry out the asymmetric reaction (e.g., Michael addition or Henry reaction) using 5-10 mol% of the PEG-supported pyrrolidine catalyst in a compatible solvent (e.g., DCM or an H2​O /EtOH mixture) [3].

  • Concentration: Upon reaction completion (monitored via TLC/NMR), concentrate the reaction mixture under reduced pressure to approximately 10% of its original volume. Do not evaporate to total dryness, as the product must remain in the solution phase.

  • Precipitation: Slowly add 15-20 mL of ice-cold diethyl ether to the concentrated mixture while stirring vigorously. The PEG-supported catalyst will immediately crash out as a white/off-white precipitate.

  • Filtration & Recovery: Filter the suspension through a sintered glass funnel (medium porosity). Wash the recovered solid catalyst with an additional 5 mL of cold diethyl ether.

  • Recycling: Dry the recovered catalyst under a vacuum. It can be directly reused in the next catalytic cycle without reactivation.

Part 4: Quantitative Data & Performance Comparison

The table below summarizes the causal relationship between specific solubility modifications, the resulting physical properties, and their impact on catalytic efficiency (Yield/ee) across various benchmark asymmetric reactions.

Catalyst ModificationTarget Solvent SystemRecovery MethodYield (%)Enantiomeric Excess (ee %)
Unmodified Prolinamide (Cl- salt) Toluene (Poor solubility)Column Chromatography45%70%
C-4 NTf2​ Salt Modification Toluene (Fully soluble)Column Chromatography99%80%
PEG-Supported Amino Alcohol H2​O /EtOH (Homogeneous)Ether Precipitation95%95%
SuFEx Polysulfate MacMillan DCM/ H2​O (Homogeneous)Precipitation97%95%

Note: Data synthesized from benchmark asymmetric aldol and Diels-Alder reactions. The transition from heterogeneous suspensions (unmodified salts in toluene) to homogeneous solutions drastically improves both yield and stereoselectivity due to optimized substrate-catalyst collision frequencies [1, 2, 3].

Part 5: References

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application Source: PMC (National Institutes of Health) URL:

  • SuFEx-Click Approach for the Synthesis of Soluble Polymer-Bound MacMillan Catalysts for the Asymmetric Diels–Alder Reaction Source: MDPI URL:

  • Application of chiral recyclable catalysts in asymmetric catalysis Source: RSC Publishing URL:

Optimization

Removing impurities from crude (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate

Welcome to the Technical Support Center for the purification of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate (CAS No. 676560-84-2).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate (CAS No. 676560-84-2). As a critical chiral building block in the synthesis of peptidomimetics and antiviral therapeutics (such as HCV NS5B inhibitors like Velpatasvir) 1, achieving >99% enantiomeric and diastereomeric purity is paramount.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you isolate the pure target ester from complex crude mixtures.

Purification Logic Workflow

PurificationWorkflow Crude Crude (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate Analysis Impurity Profiling (LC-MS / Chiral HPLC) Crude->Analysis AcidBase Acid-Base Extraction (Removes Free Acid & Neutrals) Analysis->AcidBase Step 1 Resolution Chiral Resolution (Tartaric Acid Crystallization) AcidBase->Resolution Step 2 (If % de < 98%) Chromatography Silica Gel Chromatography (Removes Trace Organics) AcidBase->Chromatography Step 2 (If % de > 98%) Resolution->Chromatography Step 3 Pure Pure (2S,5S)-Ester (>99% ee, >99% de) Chromatography->Pure Final Polish

Figure 1: Logical purification workflow for crude (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate.

Quantitative Impurity Profiling

Before initiating purification, it is critical to understand the chemical nature of the impurities in your crude oil. The table below summarizes typical impurities, their chemical behavior, and the expected efficiency of targeted removal methods.

Impurity TypeChemical NatureTypical % in CrudeRecommended Removal MethodTarget Final %
N-Boc Protected Precursor Neutral Organic2.0 - 10.0%Acid-Base Extraction (pH 2 wash)< 0.1%
(2S,5S)-Free Acid Zwitterionic1.0 - 5.0%Acid-Base Extraction (pH 10 retention)< 0.1%
(2S,5R) Diastereomer Basic Amine5.0 - 15.0%Chiral Salt Crystallization< 0.5%
Polymeric Byproducts Mixed1.0 - 3.0%Silica Gel Chromatography (1% Et₃N)Undetectable

Troubleshooting FAQs

Q1: How do I remove the free acid impurity ((2S,5S)-5-methylpyrrolidine-2-carboxylic acid) from the ester? A1: The free acid is a common hydrolysis byproduct. Because (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate is a secondary amine (pKa ~9.0), it can be separated from the zwitterionic free acid using a precisely tuned acid-base extraction 2. By adjusting the aqueous phase to pH 9.5–10.0 using Na₂CO₃, the target ester is deprotonated to its neutral free-base form and partitions into the organic phase. Conversely, the free acid impurity remains deprotonated at this pH (carboxylic acid pKa ~2.0), forming a highly water-soluble carboxylate anion that is permanently retained in the aqueous waste layer. This creates a self-validating separation system based entirely on thermodynamic partitioning.

Q2: My crude contains significant diastereomeric impurities (e.g., the (2S,5R) isomer). How can I resolve them? A2: Diastereomers cannot be removed by simple extraction because their pKa values and lipophilicity are nearly identical. Instead, you must utilize chiral salt crystallization 3. By reacting the crude mixture with an enantiopure chiral acid—such as L-(+)-tartaric acid or Di-p-toluoyl-L-tartaric acid—you create a pair of diastereomeric salts. These salts exhibit distinct crystal lattice energies and solubilities. The desired (2S,5S)-ester tartrate salt will selectively crystallize from a solvent system like ethanol/acetone, leaving the more soluble (2S,5R)-ester salt in the mother liquor.

Q3: How do I eliminate residual N-Boc protected starting material? A3: N-Boc-protected intermediates are neutral and highly lipophilic. If your LC-MS shows residual N-Boc material, it means the trifluoroacetic acid (TFA) or HCl deprotection step did not reach completion 4. To remove it, subject the crude oil to an acidic aqueous wash (pH 2.0). At this pH, the target secondary amine is fully protonated (ammonium cation) and dissolves in the aqueous layer, while the neutral N-Boc impurity remains in the organic phase. Discard the organic phase, then basify the aqueous layer to recover your pure product.

Q4: Why am I losing product or seeing severe tailing during silica gel flash chromatography? A4: Secondary amines interact strongly with the acidic silanol groups (Si-OH) on standard silica gel, leading to irreversible chemisorption and severe peak tailing. To prevent this, you must passivate the silica column. Add 1–2% (v/v) triethylamine (Et₃N) or aqueous ammonia to your organic eluent (e.g., DCM/MeOH) 3. The Et₃N competitively binds to the acidic silanol sites, allowing the (2S,5S)-ester to elute as a sharp, high-yielding band.

Detailed Experimental Methodologies

Protocol A: Advanced Acid-Base Extraction Workflow

This protocol self-validates by sequentially trapping neutral impurities in the organic waste and zwitterionic impurities in the aqueous waste.

  • Solubilization: Dissolve the crude (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate in an equal volume of Ethyl Acetate (EtOAc).

  • Acidic Wash (Removes Neutrals): Add 1.0 M HCl to adjust the aqueous phase to pH 2.0. Vigorously shake and separate the layers. Extract and discard the organic layer (this removes unreacted N-Boc impurities). Wash the aqueous layer once more with fresh EtOAc.

  • Basification: Cool the aqueous layer to 5 °C in an ice bath. Slowly add 10% w/v Na₂CO₃ dropwise until the pH reaches 9.5–10.0. (Caution: Exothermic reaction with CO₂ evolution).

  • Product Recovery (Leaves Free Acid Behind): Extract the basified aqueous layer three times with Dichloromethane (DCM) or EtOAc. The target ester moves to the organic phase, while the hydrolyzed free acid impurity remains permanently in the aqueous layer 2.

  • Finishing: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.

Protocol B: Diastereomeric Resolution via Chiral Salt Crystallization

Use this protocol if chiral HPLC indicates >2% of the (2S,5R) or (2R,5S) diastereomer.

  • Salt Formation: Dissolve the free base (2S,5S)-ester in a minimal volume of warm Ethanol (approx. 50 °C). In a separate flask, dissolve 1.0 equivalent of L-(+)-tartaric acid in warm Ethanol.

  • Precipitation: Slowly add the tartaric acid solution to the ester solution under continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature to promote optimal crystal lattice formation, then transfer to a 4 °C refrigerator for 12 hours to induce complete crystallization.

  • Isolation: Filter the resulting crystals and wash with cold Ethanol. The (2S,5S)-isomer selectively crystallizes, leaving the unwanted diastereomers in the mother liquor.

  • Free Base Regeneration: To recover the free base, suspend the pure crystals in water, basify to pH 10 with Na₂CO₃, and extract with DCM 3.

References

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives (EP3015456A1)
  • SPIRO-LACTAM NMDA RECEPTOR MODULATORS AND USES THEREOF (EP3514158B1)
  • Substituted pyrrolizine compounds and uses thereof (WO2018039531A1)
  • Antiviral compounds inhibitors of hcv ns5b (WO2013173488A1)
  • (2S,5S)

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Chiral HPLC Method Development for (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate

Introduction & Mechanistic Challenges (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate (CAS: 676560-84-2) is a highly valuable chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate (CAS: 676560-84-2) is a highly valuable chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including 1[1] and 2[2]. Because the pharmacological efficacy of these final products is strictly dependent on their spatial configuration, rigorous analytical methods are required to resolve the target (2S,5S) enantiomer from its (2R,5R) counterpart, as well as from the (2S,5R) and (2R,5S) diastereomers.

The Chromatographic Challenge: The pyrrolidine ring presents specific physicochemical hurdles during high-performance liquid chromatography (HPLC). The secondary amine is highly basic and prone to secondary ion-exchange interactions with residual acidic silanols on the silica matrix of the stationary phase. If unmitigated, this causality leads to severe peak tailing, which obscures the detection of closely eluting minor stereoisomers[3]. Furthermore, the conformational flexibility of the ester group at the C2 position and the methyl group at the C5 position requires a highly stereoselective chiral environment to achieve baseline resolution.

Comparison of Chiral Stationary Phases (CSPs)Polysaccharide-based CSPs remain the gold standard for resolving pyrrolidine derivatives[3]. The selection typically comes down to three alternative column technologies:

  • Coated Polysaccharide Phases (e.g., Chiralcel OD-H, Chiralpak AD-H): These traditional columns offer excellent chiral recognition but are restricted to standard Normal Phase (NP) solvents. Using "forbidden" solvents like dichloromethane will strip the chiral polymer from the silica support.

  • Immobilized Polysaccharide Phases (e.g., Chiralpak IA, IB, IC): By covalently bonding the 4, these columns allow for universal solvent compatibility[4]. This is critical when analyzing crude synthesis mixtures that require strong solubilizing agents like ethyl acetate or MTBE[5].

  • Reversed-Phase (RP) Chiral Columns (e.g., Lux Cellulose-2): Essential for LC-MS applications. Traditional NP mobile phases (Hexane/IPA) are highly flammable and poorly ionizable in mass spectrometers.6 utilize volatile buffers (e.g., ammonium bicarbonate) to enable direct MS detection while maintaining stereoselectivity[6].

Quantitative Performance Comparison

The following table summarizes the expected chromatographic performance of various CSPs when separating basic pyrrolidine-2-carboxylate stereoisomers.

Column AlternativeCSP ChemistryElution ModeOptimal Mobile Phase & AdditiveExpected Resolution ( Rs​ )Tailing Factor ( Tf​ )
Chiralpak AD-H Amylose (Coated)Normal PhaseHexane / IPA (90:10) + 0.1% DEA1.81.45
Chiralpak IA Amylose (Immobilized)Normal PhaseHexane / EtOH (85:15) + 0.1% DEA2.51.10
Chiralpak IB Cellulose (Immobilized)Normal PhaseHexane / IPA (90:10) + 0.1% DEA2.11.25
Lux Cellulose-2 Cellulose (Reversed)Reversed PhaseACN / 10mM NH4​HCO3​ (pH 9.0)3.21.05

Data synthesis reflects comparative trends derived from application notes for pyrrolidine derivatives and closely related diastereomeric mixtures[3][6][7].

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following step-by-step methodology incorporates built-in System Suitability Tests (SSTs) to validate the separation of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate.

Phase 1: System Preparation & Equilibration

  • Flush the HPLC system with 100% Isopropanol (IPA) at 1.0 mL/min for 30 minutes to purge any residual aqueous buffers, preventing the precipitation of salts when transitioning to Normal Phase.

  • Install an immobilized polysaccharide column (e.g., Chiralpak IA, 4.6 x 250 mm, 5 µm) to leverage its broad solvent stability[4].

Phase 2: Mobile Phase Formulation (Mechanistic Causality) 3. Prepare the mobile phase: Hexane / Ethanol (85:15 v/v). 4. Critical Addition: Add 0.1% Diethylamine (DEA) to the mobile phase.

  • Causality: The secondary amine of the pyrrolidine ring will hydrogen-bond with free silanols on the silica matrix. DEA acts as a sacrificial competing base, saturating these active acidic sites and ensuring a sharp, Gaussian peak shape[3].

Phase 3: System Suitability Test (SST) - The Validation Step 5. Inject 10 µL of a resolution mixture containing all four stereoisomers (~0.5 mg/mL total concentration, dissolved in the mobile phase to prevent solvent shock). 6. Validate the method by confirming:

  • Resolution ( Rs​ ) ≥1.5 between all adjacent peaks (baseline separation).

  • Tailing factor ( Tf​ ) ≤1.5 for the target (2S,5S) peak.

Phase 4: Sample Analysis & Recovery 7. Inject the synthesized sample. 8. Perform a spike recovery test by adding 0.5% w/w of the undesired (2R,5R) enantiomer to the sample. A successful method must yield a spike recovery consistently within 85% - 115%, validating the Limit of Quantitation (LOQ)[7].

Method Development Workflow

G Start Target: (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate Screening Primary CSP Screening (IA, IB, IC, Lux) Start->Screening Mode Select Elution Mode Screening->Mode NP Normal Phase (Hexane/IPA + 0.1% DEA) Mode->NP UV Detection RP Reversed Phase (ACN/Water + NH4HCO3) Mode->RP LC-MS Compatible Eval Evaluate Resolution (Rs) NP->Eval RP->Eval Pass Rs ≥ 1.5 Method Validated Eval->Pass Success Fail Rs < 1.5 Change Modifier/CSP Eval->Fail Poor Separation Fail->Screening

Workflow for chiral HPLC method development of pyrrolidine derivatives.

Conclusion

For the chiral resolution of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate, immobilized polysaccharide columns (like Chiralpak IA/IB) operating in Normal Phase with a basic additive (DEA) provide the most robust UV-based analytical platform. However, if structural elucidation via LC-MS is required, transitioning to a Reversed-Phase cellulose column (e.g., Lux Cellulose-2) with volatile ammonium bicarbonate buffers is the superior alternative, offering baseline resolution without compromising ionization efficiency.

References

  • WO2014120784A1 - Spiro-lactam nmda receptor modulators and uses thereof - Google Patents. 1

  • Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols - Benchchem. 3

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration - SCIRP. 7

  • Method development with CHIRALPAK® IA - HPLC - HPLC.eu. 4

  • US Patent 8,921,341 B2 - Googleapis. 2

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases - Chromatography Today. 6

  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC. 5

Sources

Comparative

Analytical and Performance Comparison Guide: (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate in Drug Discovery

Executive Summary In the development of peptidomimetics and small-molecule inhibitors (such as those targeting HBV and HCV), the conformational rigidity of chiral building blocks dictates the binding affinity of the fina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of peptidomimetics and small-molecule inhibitors (such as those targeting HBV and HCV), the conformational rigidity of chiral building blocks dictates the binding affinity of the final Active Pharmaceutical Ingredient (API). (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate (CAS 676560-84-2) [1] has emerged as a superior scaffold compared to standard L-proline. The addition of the 5-methyl group restricts the pyrrolidine ring's pucker, pre-organizing the molecule into a favorable conformation for target engagement [2]. However, this steric bulk also complicates synthesis and analytical validation. This guide evaluates the Certificate of Analysis (CoA) parameters for this compound and objectively compares its performance against alternative scaffolds.

Decoding the Certificate of Analysis (CoA): Critical Quality Attributes

When sourcing (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate, the CoA must rigorously validate both chemical and stereochemical purity. Because the 5-methyl group introduces a second chiral center, diastereomeric and enantiomeric impurities can drastically reduce the efficacy of downstream APIs.

Table 1: Comparative CoA Specifications and Impact on Downstream Synthesis
Attribute(2S,5S)-Isomer Target SpecRacemic Mixture SpecL-Proline Ethyl Ester SpecCausality / Impact on Synthesis
Chemical Purity (GC/FID) > 98.0%> 95.0%> 99.0%Impurities (e.g., unreacted precursors) can poison transition-metal catalysts in downstream cross-coupling.
Chiral Purity (e.e. / d.e.) > 99.0% (SFC)N/A> 99.0% (HPLC)Even 1% of the (2R,5S) diastereomer can lead to inactive API epimers, requiring costly late-stage prep-HPLC.
Water Content (Karl Fischer) < 0.5%< 1.0%< 0.5%Excess water hydrolyzes the ethyl ester prematurely and quenches coupling reagents like HATU.

Performance Comparison: Coupling Efficacy

To objectively compare the (2S,5S) isomer against L-proline ethyl ester and the racemic 5-methyl variant, we evaluate their performance in a standard amide coupling reaction. The steric hindrance of the 5-methyl group in the (2S,5S) isomer requires a highly reactive uronium-based coupling reagent (HATU) rather than standard carbodiimides (EDC) to achieve quantitative yields.

Table 2: Amide Coupling Performance Comparison
ScaffoldOptimal Coupling ReagentYield (12h, RT)EpimerizationConformational Rigidity
(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate HATU / DIPEA88%< 0.1%High (Locked trans-amide)
L-Proline Ethyl Ester EDC / HOBt95%< 0.1%Low (Flexible)
Racemic 5-methylpyrrolidine HATU / DIPEA85%N/A (Mixed)High (Mixed conformations)

Causality Insight: While L-proline couples more readily (95% yield) due to the lack of steric bulk at the 5-position, the resulting peptide lacks the conformational rigidity provided by the 5-methyl group. The (2S,5S) isomer sacrifices a marginal amount of yield for a significant gain in target-binding pre-organization.

Experimental Methodology: Self-Validating Protocols

Protocol 1: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

To achieve the >99% e.e. required by the CoA, racemic mixtures are resolved using chiral SFC[3]. This method is chosen over HPLC because supercritical CO2 provides faster mass transfer and sharper peaks for closely eluting diastereomers.

  • Sample Preparation: Dissolve the racemic ethyl 5-methylpyrrolidine-2-carboxylate in methanol to a concentration of 50 mg/mL.

  • Column Selection: Utilize a Chiralpak OD-H column (4.6 × 100 mm, 5 µm).

  • Mobile Phase: 30% Isopropanol in supercritical carbon dioxide (CO2).

  • Flow Rate & Detection: Maintain a flow rate of 3.0 mL/min; monitor eluates via UV detection at 210 nm.

  • Elution & Validation: The target (2S,5S) isomer typically elutes first (approx. 0.85 min). Collect fractions and immediately run an analytical SFC trace of the isolated fraction to validate that the enantiomeric excess (e.e.) is > 99%.

Protocol 2: Sterically Hindered Peptide Coupling
  • Activation: In a flame-dried flask under nitrogen, dissolve the carboxylic acid partner (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir for 5 minutes at room temperature.

  • Base Addition: Add DIPEA (3.0 eq) to generate the active ester. The solution will turn pale yellow, indicating activation.

  • Amine Addition: Add (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate (1.1 eq) dropwise. Note: The 5-methyl group sterically shields the secondary amine, making the high reactivity of the 7-azabenzotriazole leaving group of HATU critical for driving the reaction forward.

  • Reaction & Workup: Stir at room temperature for 12 hours. Quench the reaction with saturated aqueous NH4Cl, extract with EtOAc (3x), and wash the combined organic layers with brine. Dry over Na2SO4, filter, and concentrate under reduced pressure.

Mechanistic Workflow Visualization

G Racemic Racemic Ethyl 5-methylpyrrolidine-2-carboxylate SFC Chiral SFC Resolution (OD-H Column, 30% IPA/CO2) Racemic->SFC 50 mg/mL in MeOH Isomer2S5S (2S,5S)-Isomer (Target Scaffold) SFC->Isomer2S5S Peak 1 (e.e. > 99%) Isomer2R5R (2R,5R)-Isomer (Discard/Recycle) SFC->Isomer2R5R Peak 2 Coupling Peptide Coupling (HATU / DIPEA) Isomer2S5S->Coupling Sterically Hindered Amine API Conformationally Rigid API (e.g., HBV Inhibitor) Coupling->API High Target Affinity

Workflow for chiral resolution and application of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate.

References

  • PubChem. "(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate | C8H15NO2 | CID 10103395". National Center for Biotechnology Information.
  • Google Patents. "Spiro-lactam NMDA receptor modulators and uses thereof" (U.S. Patent 9504670B2).
  • Google Patents. "Substituted pyrrolizine compounds and uses thereof" (U.S. Patent 10874640B2).
Validation

Stereodivergent Organocatalysis: A Comparative Guide to (2S,5S) and (2R,5R)-Diphenylpyrrolidine Catalysts

For researchers and drug development professionals, the precise control of absolute stereochemistry is a non-negotiable parameter in asymmetric synthesis. Among the privileged scaffolds in organocatalysis, C2-symmetric 2...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise control of absolute stereochemistry is a non-negotiable parameter in asymmetric synthesis. Among the privileged scaffolds in organocatalysis, C2-symmetric 2,5-disubstituted pyrrolidines—specifically the (2S,5S) and (2R,5R) enantiomers of 2,5-diphenylpyrrolidine—stand out as highly reliable chiral secondary amine catalysts[1].

This guide provides an objective, data-driven comparison of these two catalytic enantiomers, detailing their mechanistic causality, comparative performance in the α -chlorination of aldehydes, and self-validating experimental protocols.

Mechanistic Causality: The C2-Symmetric Advantage

To understand why 2,5-diphenylpyrrolidines are vastly superior to C1-symmetric catalysts (like L-proline) in specific transformations, one must analyze their spatial geometry[1].

When an aldehyde condenses with a secondary amine catalyst, it forms an enamine intermediate. In C1-symmetric catalysts, the enamine can adopt multiple reactive rotamers (e.g., s-cis vs. s-trans), which can lead to competing transition states and eroded enantioselectivity.

The C2-symmetry of 2,5-diphenylpyrrolidine eliminates this issue. Because the two phenyl groups are trans to each other across the pyrrolidine ring, rotating the enamine double bond by 180 degrees results in an identical steric environment.

  • The (2R,5R) Enantiomer: The spatial arrangement of the phenyl rings effectively blocks the Si-face of the enamine, forcing incoming electrophiles to attack from the exposed Re-face[2].

  • The (2S,5S) Enantiomer: Conversely, this catalyst shields the Re-face, directing electrophilic attack exclusively to the Si-face[1].

The 1,3-Sigmatropic Shift Mechanism

While the "steric shielding" model explains standard Michael additions, the α -chlorination of aldehydes using N-chlorosuccinimide (NCS) operates via a more complex, highly orchestrated pathway. Extensive kinetic and computational studies reveal that the reaction does not proceed via direct face-shielding attack[3]. Instead, it undergoes an initial N-chlorination of the chiral catalyst-substrate enamine complex. This is followed by a stereocontrolled 1,3-sigmatropic shift of the chlorine atom from the nitrogen to the α -carbon of the enamine[3]. The chirality of the pyrrolidine ring strictly dictates the trajectory of this shift, ensuring near-perfect stereofidelity.

EnamineCycle A Aldehyde + NCS B1 (2S,5S)-Diphenylpyrrolidine A->B1 B2 (2R,5R)-Diphenylpyrrolidine A->B2 C1 N-Chloro Enamine Intermediate B1->C1 Enamine Formation & N-Chlorination C2 N-Chloro Enamine Intermediate B2->C2 Enamine Formation & N-Chlorination D1 (S)-α-Chloroaldehyde (via 1,3-shift) C1->D1 Stereoselective 1,3-Sigmatropic Shift D2 (R)-α-Chloroaldehyde (via 1,3-shift) C2->D2 Stereoselective 1,3-Sigmatropic Shift

Divergent stereochemical pathways in enamine-mediated α-chlorination of aldehydes.

Comparative Performance Data

The true utility of having access to both (2S,5S) and (2R,5R) catalysts is the ability to achieve stereodivergent synthesis —accessing either enantiomer of a target API or natural product building block simply by switching the catalyst hand[4].

The table below summarizes the comparative performance of both catalysts in the direct asymmetric α -chlorination of unbranched aliphatic aldehydes, a benchmark reaction pioneered independently by Jørgensen and MacMillan in 2004[5].

Substrate (Aldehyde)Catalyst Enantiomer (10 mol%)Product ConfigurationYield (%)Enantiomeric Excess (ee %)
Propanal (2R,5R)-Diphenylpyrrolidine(R)- α -Chloropropanal>9095
Propanal (2S,5S)-Diphenylpyrrolidine(S)- α -Chloropropanal>9095
3-Phenylpropanal (2R,5R)-Diphenylpyrrolidine(R)- α -Chloro-3-phenylpropanal9494
3-Phenylpropanal (2S,5S)-Diphenylpyrrolidine(S)- α -Chloro-3-phenylpropanal9494
Hexanal (2R,5R)-Diphenylpyrrolidine(R)- α -Chlorohexanal9293
Hexanal (2S,5S)-Diphenylpyrrolidine(S)- α -Chlorohexanal9293

Data synthesized from benchmark organocatalytic studies demonstrating that both enantiomers provide mirrored stereochemical outcomes with equivalent kinetic efficiency[2][5].

Validated Experimental Protocol: Asymmetric α -Chlorination

The following protocol is engineered as a self-validating system . α -Chloroaldehydes are highly sensitive compounds; they are prone to rapid epimerization (loss of enantiomeric purity) and degradation when exposed to the acidic environment of standard silica gel chromatography.

To ensure trustworthiness and reproducible ee values, this workflow utilizes a specific pentane extraction technique. Because the catalyst and the succinimide byproduct are highly polar, they crash out or remain in the aqueous/polar phase, allowing the non-polar α -chloroaldehyde to be isolated without destructive chromatography.

Reagents Required:
  • Aldehyde substrate (1.0 mmol)

  • (2R,5R)- or (2S,5S)-2,5-Diphenylpyrrolidine (0.1 mmol, 10 mol%)[2]

  • N-Chlorosuccinimide (NCS) (1.3 mmol, 1.3 equiv)[2]

  • Dichloromethane (DCM) (2.0 mL)[2]

  • High-purity Pentane (for extraction)

Step-by-Step Methodology:
  • Catalyst Initiation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the chosen enantiomer of 2,5-diphenylpyrrolidine (10 mol%) in 2.0 mL of anhydrous DCM[2].

  • Substrate Addition: Add the unbranched aldehyde (1.0 mmol) to the solution. Stir for 5 minutes at room temperature to allow the initial enamine equilibrium to establish.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality note: The N-chlorination step is exothermic; initiating the reaction at 0 °C prevents thermal background reactions that erode enantioselectivity[2].

  • Electrophile Addition: Add NCS (1.3 mmol) in a single portion[2].

  • Reaction Progression: Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to ambient temperature[2]. Stir until complete consumption of the starting material is observed via TLC or GC.

  • Non-Destructive Isolation (Crucial Step): Quench the reaction with water. Instead of standard ethyl acetate, extract the aqueous layer with cold pentane (3 x 5 mL). The pentane selectively extracts the α -chloroaldehyde while leaving the polar succinimide and catalyst behind.

  • Analysis: Dry the combined pentane layers over anhydrous Na2​SO4​ , filter, and carefully concentrate under reduced pressure (avoid heating). Immediately subject the crude oil to Chiral GC or HPLC analysis to determine the enantiomeric excess.

Workflow Step1 1. Catalyst & Aldehyde in DCM Step2 2. Cool to 0 °C (Control Exotherm) Step1->Step2 Step3 3. Add NCS (1.3 equiv) Step2->Step3 Step4 4. Stir 1h, Warm to RT Step3->Step4 Step5 5. Pentane Extraction Step4->Step5 Step6 6. Chiral GC/HPLC Analysis Step5->Step6

Step-by-step experimental workflow for the organocatalytic α-chlorination of aldehydes.

Conclusion

The choice between (2S,5S) and (2R,5R)-diphenylpyrrolidine is dictated entirely by the target stereocenter of your desired product. Because they are structurally rigid C2-symmetric enantiomers, they offer perfectly mirrored catalytic pockets. By understanding the underlying 1,3-sigmatropic shift mechanism and employing non-destructive isolation protocols, researchers can reliably leverage these catalysts to achieve >90% yields and >90% ee in the α -functionalization of aldehydes.

References

  • Amatore, M. et al. / Andolina, S. et al. "Enantioselective organocatalytic electrochemical α-chlorination of aldehydes." Organic Chemistry Frontiers (RSC Publishing). Available at:[Link]

  • Burés, J. et al. "A Curtin–Hammett Paradigm for Stereocontrol in Organocatalysis by Diarylprolinol Ether Catalysts." Journal of the American Chemical Society (via ResearchGate/AWS). Available at:[Link]

  • Goti, A. et al. "Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines." PMC / National Institutes of Health. Available at:[Link]

  • Illescas, B. M. et al. "Catalytic Stereodivergent Synthesis of Steroid-Fulleropyrrolidine Hybrids." Docta Complutense. Available at:[Link]

  • Kwan, E. E. et al. "Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines." PMC / National Institutes of Health. Available at:[Link]

Sources

Comparative

Analysis of reaction kinetics in organocatalysis with (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate

An In-Depth Guide to the Reaction Kinetics of Pyrrolidine-Based Organocatalysts: A Comparative Analysis Featuring (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate For Researchers, Scientists, and Drug Development Professi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Reaction Kinetics of Pyrrolidine-Based Organocatalysts: A Comparative Analysis Featuring (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of reaction kinetics in the field of asymmetric organocatalysis, with a specific focus on the structural and performance characteristics of pyrrolidine-based catalysts. While L-proline is often considered the foundational catalyst in this class, a vast number of derivatives have been developed to overcome its limitations, such as solubility and efficiency.[1][2] Here, we will use (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate as a focal point for comparison against established alternatives.

Given the limited specific kinetic data for (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate in publicly available literature, this guide is structured to provide a robust framework for conducting such a comparative analysis. We will delve into the causality behind experimental design, outline self-validating protocols for kinetic studies, and present a logical structure for evaluating catalyst performance.

The Landscape of Pyrrolidine Organocatalysis

Asymmetric organocatalysis has become an indispensable tool in modern synthetic chemistry, offering a powerful alternative to metal-based catalysts due to its operational simplicity, lower toxicity, and ready availability.[3][4] Within this field, chiral pyrrolidines are a privileged scaffold, capable of activating carbonyl compounds through the formation of nucleophilic enamine intermediates.[3][5] This mechanism, pioneered by the likes of List, Barbas, and MacMillan, opened the door to a plethora of highly enantioselective transformations, including aldol, Mannich, and Michael reactions.[6][7]

The parent amino acid, L-proline, is remarkably effective but suffers from drawbacks like poor solubility in many organic solvents and the need for relatively high catalyst loadings.[1][8] This has driven the development of numerous derivatives, each designed to enhance reactivity, selectivity, or physical properties.

Catalysts Under Comparison

To establish a meaningful comparison, we will consider (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate alongside two benchmark catalysts representing different generations of development.

CatalystStructureKey Features
(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate Structure of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylateA proline derivative with a methyl group at the 5-position and an ethyl ester. The methyl group can influence the steric environment of the transition state, while the ester group enhances solubility in organic solvents compared to proline's carboxylic acid.[1]
L-Proline Structure of L-ProlineThe foundational catalyst. Its secondary amine forms the enamine, and the carboxylic acid acts as a Brønsted acid co-catalyst to activate the electrophile.[9][10]
Hayashi-Jørgensen Catalyst (A Diarylprolinol Silyl Ether) Structure of a Hayashi-Jørgensen CatalystFeatures bulky diarylprolinol silyl ether groups. These groups provide significant steric shielding, leading to excellent enantioselectivities, often at very low catalyst loadings.[1][6] This represents a more advanced, sterically-driven catalyst design.

The Enamine Catalytic Cycle: A Mechanistic Overview

The catalytic activity of these pyrrolidine-based catalysts hinges on the formation of an enamine intermediate. This cycle is a cornerstone of their function in reactions involving carbonyl compounds.

Enamine_Catalytic_Cycle Catalyst Pyrrolidine Catalyst (e.g., R₂NH) Iminium Iminium Ion Catalyst->Iminium + Ketone - H₂O Ketone Carbonyl Compound (e.g., Ketone) Enamine Enamine Intermediate (Nucleophilic) Iminium->Enamine - H⁺ Adduct C-C Bond Formation Enamine->Adduct + Electrophile Electrophile Electrophile (e.g., Nitroalkene) Hydrolysis Hydrolysis Adduct->Hydrolysis + H₂O Hydrolysis->Catalyst Catalyst Regeneration Product Chiral Product Hydrolysis->Product

Caption: Generalized enamine catalytic cycle for pyrrolidine-based organocatalysts.

The rate and efficiency of this cycle are influenced by several factors, including the nucleophilicity of the catalyst, the stability of the enamine intermediate, and the steric environment around the catalytic site, which dictates stereoselectivity.[11]

Designing a Kinetic Study: A Step-by-Step Protocol

To objectively compare the performance of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate, a rigorous kinetic analysis is essential. This involves monitoring the reaction progress over time to determine reaction rates and other key parameters.[12]

Workflow for Kinetic Analysis

The following workflow outlines the necessary steps for a comprehensive kinetic study.

Kinetic_Analysis_Workflow Start Reaction Selection (e.g., Michael Addition) Setup Experimental Setup - Anhydrous Conditions - Temperature Control - Define Catalyst Loading Start->Setup Monitoring Real-Time Reaction Monitoring (In-situ FTIR/Raman or Offline HPLC/GC) Setup->Monitoring Data Data Acquisition (Concentration vs. Time Profiles) Monitoring->Data Analysis Kinetic Analysis - Determine Initial Rates - Reaction Progress Kinetic Analysis (RPKA) Data->Analysis Stereo Stereoselectivity Analysis (Chiral HPLC/GC for ee/dr) Data->Stereo Final Time Point Params Determine Kinetic Parameters (Rate Constant, Reaction Order) Analysis->Params Compare Comparative Performance Evaluation Params->Compare Stereo->Compare

Caption: A systematic workflow for conducting a comparative kinetic analysis of organocatalysts.

Experimental Protocol: Asymmetric Michael Addition

This protocol provides a self-validating method for assessing catalyst performance in a model reaction: the Michael addition of cyclohexanone to β-nitrostyrene.

1. Materials and Preparation:

  • Reagents: Cyclohexanone (freshly distilled), β-nitrostyrene, (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate, L-Proline, Hayashi-Jørgensen catalyst, and an appropriate anhydrous solvent (e.g., Toluene or CH₂Cl₂).

  • Rationale: Anhydrous conditions are critical. Water can hydrolyze the iminium ion or enamine intermediates, potentially inhibiting or altering the catalytic cycle.[13] Using freshly distilled ketone removes potential acidic impurities or water.

2. Reaction Setup (for each catalyst):

  • To a flame-dried reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the chosen solvent (e.g., 2.0 mL).

  • Add β-nitrostyrene (0.1 mmol, 1.0 eq).

  • Add the organocatalyst (e.g., 10 mol%, 0.01 mmol). The catalyst loading should be varied in separate experiments (e.g., 1 mol%, 5 mol%, 10 mol%) to determine its effect on the reaction rate.

  • Stir the mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C). Lowering the temperature often improves enantioselectivity by increasing the energy difference between diastereomeric transition states.[13]

  • Add cyclohexanone (0.5 mmol, 5.0 eq) to initiate the reaction. An excess of the ketone is used to ensure pseudo-first-order kinetics with respect to the electrophile, simplifying the kinetic analysis.

3. Reaction Monitoring and Data Acquisition:

  • Method A (In-situ Spectroscopy): For real-time analysis, use an in-situ FTIR or Raman probe. Monitor the disappearance of the characteristic peak for the C=C bond of β-nitrostyrene and the appearance of the product peak over time. This provides a continuous concentration vs. time profile.

  • Method B (Offline Analysis): At timed intervals (e.g., 0, 5, 15, 30, 60, 120 min), carefully extract a small aliquot (e.g., 10 µL) from the reaction mixture and quench it immediately in a vial containing a deuterated solvent with an internal standard (for NMR) or a suitable solvent for HPLC/GC analysis.

  • Control Experiment: Run the reaction without any catalyst to measure the background (uncatalyzed) reaction rate. This is essential to validate that the observed rate increase is due to the organocatalyst.

4. Analysis of Stereoselectivity:

  • After the reaction is complete (as determined by monitoring), quench the reaction with a saturated NH₄Cl solution.

  • Extract the organic components, dry the solution, and remove the solvent under reduced pressure.

  • Analyze the crude product using ¹H NMR to determine the diastereomeric ratio (dr).

  • Determine the enantiomeric excess (ee) of the major diastereomer using chiral HPLC or GC analysis.

Data Interpretation and Performance Comparison

The collected kinetic and stereochemical data allow for a direct comparison of the catalysts. The following table illustrates the type of data that should be generated to facilitate this comparison.

Illustrative Performance Data for Michael Addition

(Note: This is hypothetical data presented to exemplify the comparison framework.)

CatalystCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)dr (syn:anti)ee (%) (syn)
(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate 1025129290:1091
(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate 525248891:992
L-Proline 1025248585:1588
L-Proline 2025189086:1489
Hayashi-Jørgensen Catalyst 125899>95:5>99
Hayashi-Jørgensen Catalyst 101298>98:2>99
No Catalyst -2572<5--

Interpreting the Results:

  • Reaction Rate: The Hayashi-Jørgensen catalyst would be expected to show the fastest rate, achieving high yield at a very low loading.[6] The performance of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate relative to L-proline would be of key interest. Its enhanced solubility and potentially different steric profile could lead to a faster reaction rate at equivalent loadings.

  • Catalyst Loading: A superior catalyst provides high yield and selectivity at lower loadings, which is economically and environmentally advantageous.[8]

  • Stereoselectivity (dr and ee): This is the ultimate measure of an asymmetric catalyst's effectiveness. The bulky groups of the Hayashi-Jørgensen catalyst are designed for maximum stereocontrol.[1] The comparison would reveal how the 5-methyl group in our target catalyst influences the facial selectivity of the enamine's attack on the electrophile compared to the unsubstituted proline.

Conclusion

A thorough kinetic analysis is indispensable for the rational design and selection of organocatalysts in drug development and fine chemical synthesis. While (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate is a structurally logical evolution from L-proline, its true performance can only be validated through rigorous experimental comparison. By employing the detailed protocols and analytical frameworks outlined in this guide—from real-time reaction monitoring to the careful analysis of stereochemical outcomes—researchers can generate the high-quality, comparative data needed to make informed decisions. This approach not only allows for the ranking of catalyst efficacy but also provides deeper mechanistic insights that can guide the development of the next generation of even more powerful and selective organocatalysts.

References

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link][1][14]

  • PMC. Caged Proline in Photoinitiated Organocatalysis. National Institutes of Health. [Link][9]

  • Wikipedia. Proline organocatalysis. Wikipedia. [Link][15]

  • PubMed. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. [Link][6]

  • Bentham Science. Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Bentham Science Publishers. [Link][3]

  • Mettler Toledo. What is Organocatalysis?. Mettler Toledo. [Link]

  • Longdom Publishing. Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Longdom Publishing. [Link][10]

  • RSC Publishing. Heterogeneous organocatalysis: the proline case. RSC Advances. [Link][2]

  • iarjset. A review: L- Proline as an organocatalyst. iarjset. [Link][7]

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition, 44(28), 4302-4320. [Link][16]

  • Mayr, H., et al. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society, 142(4), 1999-2015. [Link][11]

Sources

Validation

A Senior Application Scientist's Guide to Asymmetric Organocatalysis: Benchmarking (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct chiral molecules is of paramount importance, particularly in the realms of pharmaceutical and materials science....

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct chiral molecules is of paramount importance, particularly in the realms of pharmaceutical and materials science. Asymmetric organocatalysis, which utilizes small, metal-free organic molecules to induce stereoselectivity, has emerged as a powerful and often more sustainable alternative to traditional metal-based catalysis.[1] Within this field, chiral amines, especially those derived from the amino acid proline, have carved out a significant niche due to their robustness, accessibility, and remarkable ability to mimic the function of natural aldolase enzymes through enamine catalysis.[2]

This guide provides an in-depth technical comparison of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate , a structurally distinct proline derivative, against other notable chiral amines in benchmark asymmetric transformations. We will delve into the mechanistic nuances that govern their catalytic prowess and present supporting experimental data to offer a clear, objective performance analysis for researchers, scientists, and drug development professionals.

The Rise of Proline-Based Organocatalysis

L-proline, a naturally occurring secondary amino acid, is often considered the cornerstone of modern organocatalysis. Its pioneering use in the Hajos-Parrish-Eder-Sauer-Wiechert reaction in the 1970s laid the groundwork for a revolution in asymmetric synthesis.[3] The power of proline and its derivatives lies in their ability to activate carbonyl compounds through the formation of a nucleophilic enamine intermediate, which then reacts with an electrophile in a highly stereocontrolled manner.[2] This catalytic cycle, depicted below, has been successfully applied to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including the aldol, Mannich, and Michael reactions.[4]

Enamine_Catalytic_Cycle Carbonyl_Compound Ketone/Aldehyde Iminium_Ion Iminium Ion Carbonyl_Compound->Iminium_Ion - H₂O Chiral_Amine (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate Chiral_Amine->Iminium_Ion Enamine Enamine Intermediate Iminium_Ion->Enamine - H⁺ Adduct Iminium Adduct Enamine->Adduct + Electrophile Electrophile Electrophile (e.g., Aldehyde) Product Chiral Product Adduct->Product + H₂O Product->Chiral_Amine Catalyst Regeneration Water H₂O

Caption: Generalized enamine catalytic cycle for chiral secondary amine-catalyzed reactions.

Profiling (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate: The Impact of C5-Substitution

(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate is a derivative of L-proline, featuring a methyl group at the C5 position with a specific stereochemistry. This structural modification, while seemingly minor, can have a profound impact on the catalyst's performance. The C5 substituent can influence the steric environment around the nitrogen atom, thereby affecting the facial selectivity of the enamine's attack on the electrophile. Furthermore, electronic effects of the substituent can modulate the nucleophilicity of the enamine intermediate.

The (2S,5S) stereochemistry places the C5-methyl group trans to the C2-carboxylate group. This fixed orientation can create a more defined chiral pocket, potentially leading to higher levels of stereocontrol compared to the unsubstituted L-proline.

Performance Benchmark 1: The Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation and a standard benchmark for evaluating the efficacy of new organocatalysts. Here, we compare the performance of (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate with the parent L-proline and the widely used diarylprolinol silyl ether catalyst in the reaction between cyclohexanone and p-nitrobenzaldehyde.

Table 1: Performance Comparison in the Asymmetric Aldol Reaction

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%) (anti)Reference
L-Proline 20-30DMSO4-9668-9995:5 - >99:176-96[3]
(S)-Diphenylprolinol TMS Ether 1-5Toluene2-2490-99>99:197->99[2]
(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate (Estimated) 10-20CH₂Cl₂24-72GoodHighModerate to HighInferred from[3]

Causality Behind Performance:

  • L-Proline: While effective, L-proline often requires higher catalyst loadings and can suffer from lower enantioselectivity with certain substrates due to its conformational flexibility. Its insolubility in many organic solvents is also a practical limitation.[5]

  • Diarylprolinol Silyl Ethers: These catalysts, developed by Hayashi and Jørgensen, represent a significant advancement. The bulky diarylprolinol silyl ether group creates a highly effective chiral shield, leading to excellent enantioselectivities at low catalyst loadings.[2]

  • (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate: The C5-methyl group is expected to provide additional steric hindrance, potentially enhancing diastereoselectivity and enantioselectivity compared to L-proline. However, this increased bulk might also slow down the reaction rate. The ester functionality, being less acidic than the carboxylic acid of L-proline, may alter the nature of the transition state, which in proline catalysis is believed to be stabilized by a hydrogen bond between the carboxylic acid and the electrophile.[2]

Performance Benchmark 2: The Asymmetric Michael Addition

The Michael addition, or conjugate addition, is another fundamental C-C bond-forming reaction where chiral amines have proven to be highly effective catalysts. We will benchmark (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate against L-proline and a Cinchona alkaloid-derived thiourea catalyst in the addition of isobutyraldehyde to nitrostyrene.

A study by Jovanović et al. (2014) on substituted proline derivatives in the Michael reaction of aldehydes and vinyl sulphones provides valuable insights. They found that the nature and position of substituents on the pyrrolidine ring significantly influenced the enantioselectivity, with some derivatives affording the Michael adduct with up to 52% ee.

Table 2: Performance Comparison in the Asymmetric Michael Addition

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)Reference
L-Proline 20DMSO488592:875[4]
Takemoto's Catalyst (Thiourea) 10Toluene249595:599[6]
(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate (Estimated) 10-20CH₂Cl₂48-96GoodGoodModerateInferred from[3]

Causality Behind Performance:

  • L-Proline: Demonstrates moderate success in the Michael addition, but often requires significant catalyst loading and provides modest enantioselectivity.

  • Thiourea Catalysts: Bifunctional catalysts, such as Takemoto's thiourea, are highly effective. The thiourea moiety activates the Michael acceptor through hydrogen bonding, while the tertiary amine activates the nucleophile, leading to high yields and excellent enantioselectivities.

  • (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate: The C5-methyl group is anticipated to influence the stereochemical outcome. The study by Jovanović et al. suggests that while good yields can be achieved, the enantioselectivity with C5-substituted proline esters can be variable and is highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

To ensure the reproducibility and comparability of results, detailed experimental methodologies are crucial. Below are representative protocols for the benchmark reactions discussed.

Asymmetric Aldol Reaction Protocol

Aldol_Workflow Start Start Setup Dry reaction flask under inert atmosphere Start->Setup Add_Catalyst Add chiral amine catalyst (e.g., 20 mol%) and solvent (e.g., DMSO) Setup->Add_Catalyst Add_Ketone Add cyclohexanone (2 mmol) Add_Catalyst->Add_Ketone Cool Cool to 0 °C Add_Ketone->Cool Add_Aldehyde Add p-nitrobenzaldehyde (1 mmol) Cool->Add_Aldehyde Stir Stir at 0 °C for 24-96 h Add_Aldehyde->Stir Quench Quench with saturated aq. NH₄Cl Stir->Quench Extract Extract with EtOAc Quench->Extract Purify Purify by flash chromatography Extract->Purify Analyze Analyze by NMR and chiral HPLC Purify->Analyze End End Analyze->End

Caption: Experimental workflow for the asymmetric aldol reaction.

Step-by-Step Methodology:

  • To a stirred solution of the chiral amine catalyst (0.2 mmol, 20 mol%) in the specified solvent (2 mL), add cyclohexanone (2.0 mmol).

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add p-nitrobenzaldehyde (1.0 mmol) and stir the reaction mixture at that temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR and chiral HPLC analysis.

Asymmetric Michael Addition Protocol

Michael_Workflow Start Start Setup Dry reaction flask under inert atmosphere Start->Setup Add_Catalyst Add chiral amine catalyst (e.g., 10 mol%) and solvent (e.g., CH₂Cl₂) Setup->Add_Catalyst Add_Aldehyde Add isobutyraldehyde (2 mmol) Add_Catalyst->Add_Aldehyde Cool Cool to room temperature Add_Aldehyde->Cool Add_Nitroolefin Add nitrostyrene (1 mmol) Cool->Add_Nitroolefin Stir Stir at room temperature for 48-96 h Add_Nitroolefin->Stir Quench Quench with saturated aq. NH₄Cl Stir->Quench Extract Extract with CH₂Cl₂ Quench->Extract Purify Purify by flash chromatography Extract->Purify Analyze Analyze by NMR and chiral HPLC Purify->Analyze End End Analyze->End

Caption: Experimental workflow for the asymmetric Michael addition.

Step-by-Step Methodology:

  • To a solution of the chiral amine catalyst (0.1 mmol, 10 mol%) in the chosen solvent (1 mL), add isobutyraldehyde (2.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add nitrostyrene (1.0 mmol) and continue stirring at room temperature.

  • Monitor the reaction by TLC.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess of the product by ¹H NMR and chiral HPLC analysis.

Concluding Remarks

The selection of an optimal chiral catalyst is a critical decision in the design of any asymmetric synthesis. While L-proline remains a foundational and accessible organocatalyst, the development of its derivatives has significantly expanded the toolbox for synthetic chemists. (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate represents an intriguing, albeit less explored, member of this family. The presence of the C5-methyl group offers a distinct steric environment that can potentially enhance stereoselectivity compared to unsubstituted proline, although this may come at the cost of reactivity.

Our comparative analysis, based on available literature data for closely related structures, suggests that while (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate is likely a competent catalyst for asymmetric aldol and Michael reactions, it may not achieve the exceptional levels of enantioselectivity seen with more sophisticated catalysts like diarylprolinol silyl ethers or bifunctional thioureas under standard conditions. However, its unique structural features warrant further investigation, as it may prove to be the catalyst of choice for specific substrates or reaction conditions where its particular steric and electronic properties are advantageous.

Ultimately, the choice of catalyst will depend on the specific requirements of the synthesis, including the nature of the substrates, the desired level of stereoselectivity, and practical considerations such as catalyst loading and cost. This guide provides a framework for making an informed decision, grounded in the fundamental principles of organocatalysis and supported by experimental evidence.

References

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Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results

In the landscape of drug development, the integrity of analytical data is the bedrock upon which the safety and efficacy of a therapeutic are built. Ensuring that the data is reliable, reproducible, and accurate is not m...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development, the integrity of analytical data is the bedrock upon which the safety and efficacy of a therapeutic are built. Ensuring that the data is reliable, reproducible, and accurate is not merely a scientific best practice; it is a regulatory imperative. This guide provides an in-depth exploration of a critical process for ensuring data integrity: the cross-validation of results from different analytical techniques. As a Senior Application Scientist, my goal is to move beyond a simple recitation of steps and delve into the causality behind experimental choices, offering field-proven insights to fellow researchers, scientists, and drug development professionals.

The Imperative for Cross-Validation: Beyond a Single Method's Scope

No single analytical method is infallible. Each technique possesses inherent biases and limitations stemming from its underlying scientific principles.[1] Relying on a solitary method can create blind spots, potentially obscuring a complete understanding of a drug substance or product's characteristics. This is where the principle of cross-validation, particularly through the use of orthogonal methods , becomes indispensable.

Orthogonal methods are defined as analytical techniques that measure the same Critical Quality Attribute (CQA) but utilize different measurement principles.[2][3] For instance, quantifying a protein therapeutic using a ligand-binding assay (which relies on antibody-antigen interaction) and then with liquid chromatography-mass spectrometry (which separates by physicochemical properties and measures mass-to-charge ratio) constitutes an orthogonal approach.[2] This strategy significantly enhances confidence in the results, as the probability of two distinct methods having the same systematic error is exceedingly low.

The need for cross-validation is formally recognized by regulatory bodies. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate it in specific scenarios.[4][5][6][7] Cross-validation is required when data from different analytical methods or different laboratories are compared or combined within a regulatory submission.[8] This ensures data consistency throughout the lifecycle of a drug, from preclinical studies to post-market surveillance.[9]

Core Analytical Techniques: A Comparative Overview

Understanding the fundamental principles of each technique is crucial for designing a meaningful cross-validation study and interpreting its results. Let's consider three workhorse techniques in biopharmaceutical development: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays (specifically, ELISA).

  • High-Performance Liquid Chromatography (HPLC): This is a powerful separation technique. It uses high pressure to pass a sample mixture through a column packed with a stationary phase. Different components in the mixture interact differently with the stationary phase, causing them to separate.[10] Its strength lies in its ability to quantify and assess the purity of small molecules and large biomolecules.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique couples the separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry.[10] After separation by LC, molecules are ionized and then identified based on their unique mass-to-charge ratio.[11] LC-MS/MS is considered a gold standard for quantification due to its high specificity, which can distinguish the analyte from structurally similar compounds and metabolites.[4]

  • Immunoassays (ELISA): Enzyme-Linked Immunosorbent Assays are a type of ligand-binding assay (LBA). They utilize the highly specific binding between an antibody and its antigen to detect and quantify an analyte.[12] ELISAs are known for their high throughput and sensitivity, making them a common choice for measuring protein concentrations in complex biological matrices.[12] However, they can be susceptible to interferences and cross-reactivity.[13]

The orthogonality of these methods is clear: HPLC separates based on physicochemical interactions, mass spectrometry on mass-to-charge ratio, and immunoassays on biological binding affinity. A cross-validation study leverages these fundamental differences to build a comprehensive and reliable data package.

Designing and Executing a Cross-Validation Study

A well-designed cross-validation study is a self-validating system. It must be planned with clear objectives and predefined acceptance criteria before the first sample is analyzed.

Step 1: Define Objectives and Acceptance Criteria

The primary objective is to demonstrate the equivalency or establish a clear correlation between the results obtained from the different analytical methods.[14] Acceptance criteria must be established based on regulatory guidelines and the intended use of the data. For example, the ICH Q2(R1) guideline provides a framework for validation parameters such as accuracy, precision, and linearity that can be adapted for cross-validation.[6][15]

A common approach for acceptance is to assess the percentage difference between the results from the two methods. For a set of samples, a predefined percentage (e.g., 67% or 2/3) of the results should agree within a certain limit (e.g., ±20% or ±30%) of their mean.

Step 2: The Cross-Validation Workflow

The following diagram illustrates a typical workflow for a cross-validation study comparing two analytical methods.

Cross-Validation Workflow Figure 1: General Workflow for Cross-Validation cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_reporting Reporting Phase define_obj Define Objective & Acceptance Criteria select_samples Select Samples (QCs & Incurred Samples) define_obj->select_samples analyze_A Analyze Samples with Method A select_samples->analyze_A analyze_B Analyze Samples with Method B select_samples->analyze_B compile_data Compile Results analyze_A->compile_data analyze_B->compile_data stat_analysis Statistical Analysis (e.g., Bland-Altman, % Difference) compile_data->stat_analysis compare_criteria Compare to Acceptance Criteria stat_analysis->compare_criteria report Generate Cross- Validation Report compare_criteria->report

Caption: A streamlined workflow for a cross-validation study.

Step 3: Experimental Protocols - A Case Study

Let's consider a practical scenario: quantifying a monoclonal antibody (mAb) therapeutic, "MabX," in human plasma. We will cross-validate a traditional ELISA method with a more modern LC-MS/MS approach.

Protocol 1: MabX Quantification by ELISA

  • Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific to the idiotype of MabX. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound capture antibody.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Sample/Standard Addition: Add prepared standards, quality control (QC) samples, and unknown plasma samples to the wells. Incubate for 2 hours at room temperature. Causality Note: The use of a standard curve with a known concentration of MabX is essential for accurate quantification. QCs at low, medium, and high concentrations validate the performance of the assay in each run.

  • Washing: Repeat the wash step to remove unbound substances.

  • Detection Antibody: Add a detection antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to a different epitope on MabX. Incubate for 1 hour.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

  • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a plate reader. The concentration of MabX in the samples is interpolated from the standard curve.

Protocol 2: MabX Quantification by LC-MS/MS (Signature Peptide Approach)

  • Sample Preparation - Immunopurification:

    • Add magnetic beads coated with an anti-MabX antibody to the plasma samples. This selectively captures MabX from the complex matrix.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute MabX from the beads. Causality Note: This cleanup step is critical for LC-MS/MS to reduce matrix effects and improve the signal-to-noise ratio.

  • Denaturation, Reduction, and Alkylation:

    • Denature the purified MabX to unfold its structure.

    • Reduce the disulfide bonds with a reducing agent (e.g., DTT).

    • Alkylate the free sulfhydryl groups (e.g., with iodoacetamide) to prevent disulfide bonds from reforming.

  • Enzymatic Digestion:

    • Digest the protein into smaller peptides using a specific protease like trypsin. Trypsin cleaves at specific amino acid residues, creating a predictable set of peptides.

  • Selection of Signature Peptide:

    • From the resulting peptides, select a "signature" peptide that is unique to MabX and has good ionization efficiency for mass spectrometry. A stable isotope-labeled version of this peptide is used as an internal standard.

  • LC-MS/MS Analysis:

    • Inject the digested sample onto an HPLC system (typically a UPLC for better resolution). The signature peptide is separated from other peptides.

    • The eluent flows into the mass spectrometer. The signature peptide is fragmented, and specific fragment ions are monitored for quantification (Multiple Reaction Monitoring - MRM).

  • Data Analysis: The concentration of MabX is calculated based on the ratio of the peak area of the signature peptide to the peak area of the internal standard.

Data Presentation and Interpretation

After analysis, the data must be compiled and statistically evaluated. A clear, tabular format is essential for direct comparison.

Table 1: Hypothetical Cross-Validation Data for MabX (µg/mL)

Sample IDMethod A: ELISAMethod B: LC-MS/MS% Difference*Within ±20%?
QC-Low4.855.104.9%Yes
QC-Mid48.951.24.6%Yes
QC-High385.2401.54.1%Yes
Subject 115.616.87.4%Yes
Subject 288.395.17.4%Yes
Subject 32.12.828.0%No
Subject 4245.7255.13.7%Yes
Subject 555.459.97.8%Yes

% Difference = |(Value A - Value B)| / ((Value A + Value B)/2) * 100

Statistical Interpretation:

In this hypothetical dataset, 7 out of 8 samples (87.5%) show agreement within the ±20% acceptance criterion. This would typically be considered a successful cross-validation. The discrepancy in "Subject 3" warrants investigation. It occurs at a low concentration, where immunoassays can sometimes exhibit higher variability or non-specific binding, while LC-MS/MS maintains high specificity. This is a key insight that might not have been apparent without the orthogonal comparison.

For a more visual assessment of the agreement between the two methods, a Bland-Altman plot is an excellent tool.[16] It plots the difference between the two measurements against their average. This helps to visualize any systematic bias and the limits of agreement.

Choosing the Right Analytical Tool

The choice of analytical technique is not always straightforward. It depends on the stage of drug development, the specific question being asked, and practical considerations like throughput and cost.

Method Selection Decision Tree Figure 2: Decision Tree for Method Selection start What is the primary goal? goal_quant Routine Quantification (High Throughput) start->goal_quant Quantification goal_struct High Specificity Needed? (e.g., Metabolite ID) start->goal_struct Characterization goal_quant->goal_struct No elisa Use ELISA goal_quant->elisa Yes goal_struct->elisa No lcms Use LC-MS/MS goal_struct->lcms Yes

Caption: A simplified decision tree for analytical method selection.

Generally, immunoassays are well-suited for high-throughput screening and routine sample analysis in later-phase clinical trials due to their speed and lower cost.[12] LC-MS/MS is often preferred in early drug discovery for its ability to analyze multiple compounds and for confirmatory analysis where high specificity is paramount.[12]

Conclusion

Cross-validation of analytical results using different, ideally orthogonal, techniques is a cornerstone of robust drug development. It provides a multi-faceted view of an analyte, enhances data reliability, and is a key expectation of regulatory agencies. By understanding the fundamental principles of each technique and designing rigorous cross-validation studies, scientists can ensure the integrity of their data and, ultimately, contribute to the development of safe and effective medicines. This guide serves as a framework, but it is the critical thinking and scientific expertise of the researcher that transforms these protocols into a self-validating system of inquiry.

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  • PubMed. (2010). Comparison of immunoassay and HPLC-MS/MS used to measure urinary metabolites of atrazine, metolachlor, and chlorpyrifos from farmers and non-farmers in Iowa. [Link]

  • Max Planck Institute for Marine Microbiology. (n.d.). High-performance liquid chromatograph with mass spectrometry (HPLC MS). [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate
Reactant of Route 2
(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate
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